molecular formula C4H8O2 B7770392 4-Hydroxy-2-Butanone CAS No. 68648-26-0

4-Hydroxy-2-Butanone

Cat. No.: B7770392
CAS No.: 68648-26-0
M. Wt: 88.11 g/mol
InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N
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Description

4-hydroxybutan-2-one is a beta-hydroxy ketone that is butan-2-one substituted by a hydroxy group at position 4. It is a beta-hydroxy ketone and a methyl ketone. It is functionally related to a butan-2-one.
4-Hydroxy-2-butanone has been reported in Glycyrrhiza glabra with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybutan-2-one
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3
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InChI Key

LVSQXDHWDCMMRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID4060442
Record name 2-Butanone, 4-hydroxy-
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Molecular Weight

88.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Butanone, 4-hydroxy-
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Vapor Pressure

0.85 [mmHg]
Record name 4-Hydroxy-2-butanone
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CAS No.

590-90-9, 68648-26-0
Record name 4-Hydroxy-2-butanone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-Butanone: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-butanone, also known as 3-oxobutanol or methylolacetone, is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1][2] This unique structure makes it a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical and fragrance industries.[2][3] Its importance is underscored by its role as a precursor in the synthesis of various molecules, including fused benzazepine molecules with selective D3 receptor antagonist activity, verrucarin, and mevalonic acid lactone.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a beta-hydroxy ketone, meaning the hydroxyl group is located on the carbon atom beta to the carbonyl group.[3] The molecule consists of a four-carbon chain with a ketone at the second position and a hydroxyl group at the fourth position.

Key Identifiers:

  • IUPAC Name: 4-hydroxybutan-2-one[4]

  • CAS Number: 590-90-9[5]

  • Molecular Formula: C₄H₈O₂[5]

  • Canonical SMILES: CC(=O)CCO[5]

  • InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 88.11 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 73-76 °C at 12 mmHg[3][6]
Density 1.023 g/mL at 25 °C[3][6]
Refractive Index 1.430 at 20 °C[6]
Solubility Miscible with water, alcohol, ethanol, and ether.[3]
Flash Point 88.89 °C[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the aldol condensation of acetone and formaldehyde, and the oxidation or dehydrogenation of 1,3-butanediol.

Aldol Condensation of Acetone and Formaldehyde

This is a widely used industrial method for producing this compound. The reaction involves the nucleophilic addition of an acetone enolate to formaldehyde.

Traditional Method (Alkaline Catalysis):

  • Reaction Setup: A reaction vessel is charged with a dilute aqueous solution of an alkali catalyst, such as sodium hydroxide (approx. 5%).[8]

  • Reagents: Acetone is used in significant excess, with a typical molar ratio of acetone to formaldehyde being around 30:1.[8]

  • Reaction: Formaldehyde is added to the acetone-alkali mixture. The reaction proceeds at or near room temperature.

  • Work-up and Purification: The reaction mixture is neutralized. Due to the large excess of acetone, the initial product purity is often around 75%.[8] Purification is typically achieved by distillation. However, redistillation can lead to the formation of 3-buten-2-one as a byproduct.[8]

Supercritical Conditions (Catalyst-Free):

Recent advancements have explored the synthesis of this compound under supercritical conditions, which offers a greener alternative by avoiding the use of a catalyst.[1]

  • Reaction Setup: A high-pressure, high-temperature reactor is used.

  • Reagents: Acetone and formaldehyde are the reactants.

  • Conditions: The reaction is carried out in a supercritical state, which is autocatalytic.[1]

  • Advantages: This method can lead to high conversion of formaldehyde and high yields of this compound, with the primary byproduct being water, thus simplifying purification.

The logical workflow for the synthesis via aldol condensation is depicted below:

aldol_condensation Acetone Acetone Reaction Aldol Condensation Acetone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Alkali Catalyst or Supercritical Conditions Catalyst->Reaction Product This compound Reaction->Product

Caption: Aldol condensation synthesis of this compound.

Oxidation of 1,3-Butanediol

An alternative synthetic route involves the oxidation of 1,3-butanediol. This method can be performed using various oxidizing agents or through catalytic dehydrogenation.

Oxidation with Hydrogen Peroxide:

  • Reaction Setup: A reaction vessel is charged with 1,3-butanediol, a catalyst (e.g., a tungstate), water, and a water-carrying agent (e.g., a cycloalkane or n-alkane).[8][9]

  • Heating: The mixture is heated to 60-75 °C.[8][9]

  • Addition of Oxidant: An aqueous solution of hydrogen peroxide (25-35% mass concentration) is added dropwise while continuously stirring and distilling off water.[8][9]

  • Reaction Monitoring: The reaction is monitored until the concentration of 1,3-butanediol falls below 5% of the initial amount.[8][9]

  • Work-up and Purification: After stopping the addition of hydrogen peroxide, stirring is continued for another 0.5-1.5 hours. The water-carrying agent is then distilled off. The target product, this compound, is obtained by distillation at 60-65 °C.[8][9]

Catalytic Dehydrogenation:

Gas-phase catalytic dehydrogenation of 1,3-butanediol is another effective method. Copper-based catalysts have shown high activity for this transformation.[1]

The general workflow for the synthesis from 1,3-butanediol is as follows:

oxidation_synthesis Butanediol 1,3-Butanediol Reaction Oxidation / Dehydrogenation Butanediol->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂) or Dehydrogenation Catalyst Oxidant->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 1,3-Butanediol.

Analytical Methods

The characterization and purity assessment of this compound are crucial. Several analytical techniques are employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying this compound in a mixture. A typical GC method might involve a BP-WAX capillary column with a temperature program.[10]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and carbonyl functional groups.

Biological Relevance and Metabolic Pathway

While this compound is primarily recognized as a synthetic intermediate, it is also involved in certain biological processes. It can be produced through microbial fermentation and is a precursor in the biosynthesis of other compounds.

A patent describing the production of this compound through microbial fermentation suggests a metabolic pathway involving the reduction of acetoacetyl-CoA.[12] This process is part of the broader acetone-butanol fermentation pathway in certain microorganisms.

The proposed metabolic pathway is illustrated below:

metabolic_pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetic_acid_synthase Acetic Acid Synthase Gene AcetylCoA->Acetic_acid_synthase Reduction Reduction of CoA site AcetoacetylCoA->Reduction Acetone_synthase Acetone Synthase Gene AcetoacetylCoA->Acetone_synthase Product This compound Reduction->Product

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-butanone, also known as aldol, is a bifunctional organic compound featuring both a ketone and a hydroxyl group.[1] This unique structure makes it a versatile intermediate in organic synthesis. It serves as a crucial building block for various molecules, including pharmaceuticals and flavor and fragrance compounds like furaneol, which has a characteristic caramel-like aroma.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols for its synthesis and analysis, to support its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in reactions, and for analytical method development.

General and Physical Properties
PropertyValueReference
Molecular Formula C4H8O2[1][2]
Molecular Weight 88.11 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[3][4]
Odor Aromatic[5]
Density 1.023 g/mL at 25 °C[2][5][6]
Boiling Point 73-76 °C at 12 mmHg[2][5][6]
Melting Point 15 °C (estimate)[5][7]
Refractive Index n20/D 1.430[2]
Flash Point 33 °C (closed cup)[2]
Vapor Pressure 1.05 mmHg at 25 °C[5][7]
Solubility and Partition Coefficient
PropertyValueReference
Water Solubility Miscible[5][6]
Solubility in Organic Solvents Miscible with alcohol, ethanol, and ether. Slightly soluble in chloroform and methanol.[5][6][7]
LogP -1.209 at 25 °C[5]
Spectroscopic Data
PropertyKey FeaturesReference
Infrared (IR) Spectrum Characteristic peaks for O-H (hydroxyl) and C=O (ketone) functional groups.[8][9]
13C NMR Spectrum Provides information on the carbon skeleton of the molecule.[10]
Mass Spectrum Useful for determining the molecular weight and fragmentation pattern.[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis Protocols

Two primary methods for the synthesis of this compound are the oxidation of 1,3-butanediol and the aldol condensation of acetone and formaldehyde.

This method involves the catalytic oxidation of 1,3-butanediol. Copper-based catalysts have shown high activity for this transformation.[1] A general procedure is as follows:

  • Reaction Setup: In a reaction vessel, add 1,3-butanediol, a suitable catalyst (e.g., sodium tungstate), water, and a water entrainer (e.g., n-hexane or cyclohexane).[6][12]

  • Heating: Stir the mixture and heat to 60-75 °C.[6][12]

  • Addition of Oxidant: While maintaining the temperature, slowly add hydrogen peroxide (25-35% mass concentration) dropwise.[6][12] Simultaneously, distill off the water formed during the reaction.[6][12]

  • Reaction Monitoring: Monitor the reaction progress by checking the concentration of 1,3-butanediol.

  • Workup: Once the starting material is consumed, stop the addition of hydrogen peroxide and continue stirring for an additional 0.5-1.5 hours.[6][12]

  • Purification: Remove the water entrainer by distillation. The target product, this compound, is then obtained by distillation under reduced pressure.[6][12]

The aldol condensation of acetone and formaldehyde is a common method for producing this compound.[1][11] This reaction can be performed under various conditions, including catalyzed liquid-phase and non-catalytic supercritical systems.[1]

  • Reaction Mixture: Combine acetone and an aqueous solution of formaldehyde.

  • Catalyst: The reaction is typically catalyzed by a base.

  • Reaction Conditions: The reaction can be carried out in a liquid phase or under supercritical conditions.[11]

  • Product Isolation: After the reaction is complete, this compound is isolated and purified from the reaction mixture.

Analytical Protocols

Accurate analysis of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its identification and quantification.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent, such as methanol.

  • Internal Standard: Add an internal standard (e.g., 2-heptanol) for quantitative analysis.[11]

  • GC Conditions:

    • Column: A polar capillary column, such as a BP-WAX column (30 m x 0.25 mm x 0.25 µm), is suitable.[11]

    • Injector Temperature: 250 °C.[11]

    • Oven Temperature Program: Hold at 70 °C for 7 minutes, then ramp to 140 °C at a rate of 40 °C/min, hold for 20 minutes, and finally ramp to 250 °C at 10 °C/min.[11]

    • Carrier Gas: Helium.

    • Split Ratio: 50:1.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detector Temperature: 250 °C.[11]

    • Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of this compound.

Visualizations

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (1,3-Butanediol or Acetone + Formaldehyde) reaction Chemical Reaction (Oxidation or Aldol Condensation) start->reaction Introduction of Reactants workup Reaction Workup (Quenching, Extraction) reaction->workup Crude Product purification Purification (Distillation) workup->purification Extracted Product product Pure this compound purification->product Final Product

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Analysis of this compound sample Sample containing This compound prep Sample Preparation (Dilution, Internal Standard) sample->prep gcms GC-MS Analysis prep->gcms Prepared Sample data Data Acquisition (Chromatogram, Mass Spectrum) gcms->data Instrument Output result Identification and Quantification data->result Data Processing

Caption: Workflow for the analysis of this compound.

Safety Information

This compound is a flammable liquid.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a thorough overview of the physicochemical characteristics of this compound, along with practical experimental protocols for its synthesis and analysis. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. The provided workflows offer a clear visual representation of the key steps involved in its preparation and characterization.

References

4-Hydroxy-2-Butanone CAS number 590-90-9 technical data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and experimental insights into 4-Hydroxy-2-Butanone (CAS 590-90-9), a versatile beta-hydroxy ketone pivotal as a pharmaceutical intermediate and a building block in organic synthesis.

Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₈O₂[1][2]
Molecular Weight 88.11 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point 73-76 °C at 12 mmHg182 °C at 760 mmHg[1]
Density 1.023 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.430[1][2]
Flash Point 33 °C (closed cup)[1]
Solubility Miscible with water, alcohol, and ether[3]
pKa 14.43 ± 0.10 (Predicted)

Table 2: Safety and Hazard Information for this compound

Hazard InformationDescriptionReference(s)
GHS Pictogram GHS02 (Flammable)[1]
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapor[1]
Precautionary Statements P210, P280, P370+P378, P403+P235[4]
Personal Protective Equipment Eyeshields, gloves, N95 dust mask[1]
Storage Store in a well-ventilated place. Keep cool. Inert atmosphere, 2-8°C.[4]

Spectroscopic Data

Key spectroscopic data for this compound are summarized below.

Table 3: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.17 (s, 3H), 2.70 (t, J=6 Hz, 2H), 3.78 (t, J=6 Hz, 2H)[5]
¹³C NMR (CDCl₃) δ (ppm): 209.5, 58.0, 47.7, 30.1[1]
Infrared (IR) ν (cm⁻¹): 3400 (O-H), 2920 (C-H), 1715 (C=O)[6]
Mass Spectrometry (MS) m/z: 88 (M+), 70, 57, 43[7]

Synthesis and Experimental Protocols

This compound serves as a crucial starting material in various synthetic pathways. Detailed below are established experimental protocols for its synthesis and its use in the preparation of other valuable compounds.

Synthesis of this compound via Aldol Condensation

One of the primary methods for synthesizing this compound is the aldol condensation of acetone and formaldehyde. This reaction can be performed under various conditions, including catalyzed liquid-phase and non-catalytic supercritical processes.

G Acetone Acetone Intermediate Aldol Adduct Intermediate Acetone->Intermediate Nucleophilic attack Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Protonation Catalyst Base Catalyst (e.g., NaOH) Catalyst->Acetone Deprotonation G Start This compound Reaction Reaction Mixture (Stirred, Cooled) Start->Reaction Reagents Benzyl Bromide Silver Oxide Reagents->Reaction Solvent Dry Toluene Solvent->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 4-Benzyloxy-2-butanone Purification->Product G HB This compound MAL Mevalonic Acid Lactone HB->MAL Precursor FB Fused Benzazepines HB->FB Precursor Ver Verrucarin HB->Ver Precursor Lin (±)-Lineatin HB->Lin Precursor MHT 4-Methyl-5-hydroxymethylthiazole HB->MHT Precursor Pharma Pharmaceuticals & Bioactive Molecules MAL->Pharma FB->Pharma Ver->Pharma Lin->Pharma MHT->Pharma

References

Spectroscopic Analysis of 4-Hydroxy-2-Butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-2-Butanone, a bifunctional organic compound containing both a hydroxyl and a ketone group. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.[1][2][3][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound were recorded in deuterated chloroform (CDCl₃).[2][5]

¹H NMR Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.20Singlet3H-CH₃ (a)
~2.80Triplet2H-CH₂-C=O (b)
~3.85Triplet2H-CH₂-OH (c)
VariableBroad Singlet1H-OH

¹³C NMR Data [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
~30.0CH₃-CH₃ (a)
~45.0CH₂-CH₂-C=O (b)
~58.0CH₂-CH₂-OH (c)
~209.0CC=O

Note: The chemical shift for the hydroxyl proton is variable and depends on concentration and temperature.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained from a liquid film.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2930MediumC-H stretch (sp³ hybridized)
~1715StrongC=O stretch (ketone)
~1050StrongC-O stretch (primary alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data was obtained by electron ionization (EI).[3]

m/zRelative IntensityAssignment
88Low[M]⁺ (Molecular Ion)
70Moderate[M - H₂O]⁺
45Moderate[CH₂CH₂OH]⁺
43High[CH₃CO]⁺ (Base Peak)

Spectroscopic Interpretation and Structural Elucidation

The following diagram illustrates the workflow for deducing the structure of this compound from the combined spectroscopic data.

Spectroscopic_Workflow Figure 1: Spectroscopic Analysis Workflow for this compound cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data m/z = 88 ([M]⁺) Indicates Molecular Formula C₄H₈O₂ IR IR Data ~3400 cm⁻¹ (O-H) ~1715 cm⁻¹ (C=O) Confirms hydroxyl and ketone groups MS->IR Suggests C, H, O content Structure Final Structure: This compound C13_NMR ¹³C NMR Four signals ~209 ppm (C=O) ~58, 45, 30 ppm (3 sp³ C) IR->C13_NMR Confirms functional groups H1_NMR ¹H NMR Three main signals Singlet (3H), Two Triplets (2H each) Confirms CH₃-C=O-CH₂-CH₂-OH connectivity C13_NMR->H1_NMR Provides carbon backbone info H1_NMR->Structure Determines proton connectivity

Caption: Spectroscopic analysis workflow for this compound.

The mass spectrum establishes the molecular weight at 88 g/mol , corresponding to a molecular formula of C₄H₈O₂.[1] The IR spectrum confirms the presence of a hydroxyl group (broad peak at ~3400 cm⁻¹) and a ketone carbonyl group (strong peak at ~1715 cm⁻¹).[4]

The ¹³C NMR spectrum shows four distinct carbon environments, consistent with the proposed structure. The downfield signal at ~209 ppm is characteristic of a ketone carbonyl carbon. The ¹H NMR spectrum provides the most detailed connectivity information. The singlet at ~2.20 ppm integrating to 3H is assigned to the methyl group adjacent to the carbonyl. The two triplets at ~2.80 ppm and ~3.85 ppm, each integrating to 2H, indicate two adjacent methylene groups, confirming the -CH₂-CH₂- linkage.

The fragmentation pattern in the mass spectrum further supports the structure of this compound. The base peak at m/z 43 is due to the stable acylium ion [CH₃CO]⁺.

Fragmentation_Pattern Figure 2: Proposed Mass Spectrometry Fragmentation of this compound cluster_frags parent This compound [C₄H₈O₂]⁺˙ m/z = 88 frag1 Acylium Ion [CH₃CO]⁺ m/z = 43 (Base Peak) parent:f1->frag1:f0 α-cleavage frag2 [M - H₂O]⁺˙ [C₄H₆O]⁺˙ m/z = 70 parent:f1->frag2:f0 Loss of H₂O frag3 [CH₂CH₂OH]⁺ [C₂H₅O]⁺ m/z = 45 parent:f1->frag3:f0 Cleavage

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Hydroxy-2-butanone (CAS 590-90-9), a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] While specific comprehensive stability studies on this molecule are not extensively available in public literature, this document synthesizes known data with fundamental chemical principles governing β-hydroxy ketones to offer a thorough understanding of its potential liabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a hygroscopic, pale yellow liquid that is miscible with water and various organic solvents, a property that influences its handling and storage conditions.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₈O₂[1]
Molecular Weight88.11 g/mol [1]
Boiling Point73-76 °C at 12 mmHg[1][3]
Density1.023 g/mL at 25 °C[1][3]
SolubilityMiscible with water, alcohol, ethanol, and ether.[3]
Flash Point33 °C (closed cup)[1]

Known and Potential Degradation Pathways

The chemical structure of this compound, containing both a ketone and a primary alcohol functional group on a short alkyl chain, predisposes it to several degradation pathways. These include thermal decomposition, reactions in the gas phase, and solution-based degradation, primarily through retro-aldol reaction and dehydration.

Studies on the thermal decomposition of this compound in an m-xylene solution have shown that it undergoes a unimolecular, first-order retro-ene reaction.[4] This process occurs via a six-membered cyclic transition state to yield acetone and formaldehyde as the primary degradation products.[4]

G cluster_main Thermal Decomposition Pathway Reactant This compound TS Six-membered Cyclic Transition State Reactant->TS Heat (m-xylene) Product1 Acetone TS->Product1 Retro-ene Reaction Product2 Formaldehyde TS->Product2

Diagram 1: Thermal Decomposition of this compound.

Quantitative kinetic data for this thermal decomposition at various temperatures are summarized in Table 2.

Table 2: Rate Constants for Thermal Decomposition of this compound in m-Xylene

Temperature (K)Rate Constant (k, s⁻¹)Reference(s)
483.15(Value not specified)[4]
493.15(Value not specified)[4]
503.15(Value not specified)[4]
(Note: The source article states that rate constants were experimentally determined at these temperatures but does not provide the specific values in the abstract.)

In the gas phase, this compound is primarily degraded by reaction with hydroxyl (OH) radicals, with an estimated atmospheric lifetime of approximately 2.4 days.[5] This indicates that oxidation is a significant degradation pathway under atmospheric conditions. Photolysis (degradation by light) is a much slower process, with an estimated lifetime of about 26 days.[5] The observation of acetone as a photolysis product suggests a potential Norrish Type II intramolecular reaction mechanism.[5] Formaldehyde is also a major product of the gas-phase reaction with OH radicals.[6]

Table 3: Gas-Phase Reaction Kinetics of this compound

ReactantTemperature Range (K)Rate Coefficient (k, cm³ molecule⁻¹ s⁻¹)Reference(s)
Cl atoms298–363k(T) = [(1.52 ± 0.86) × 10⁻²⁶]T⁵ exp[(2474 ± 450)/T][6]
OH radicals298–363k(T) = [(2.09 ± 0.24) × 10⁻¹²] exp[-(409 ± 15)/T][6]

In aqueous solutions, two primary degradation pathways are anticipated based on the chemistry of β-hydroxy ketones: the retro-aldol reaction and dehydration.

Retro-Aldol Reaction: This is the reverse of the aldol condensation used in its synthesis.[7] The reaction is typically base-catalyzed and involves the cleavage of the Cα-Cβ bond, which would decompose this compound back into acetone and formaldehyde.[5] This pathway is expected to be significant under basic (high pH) conditions.

Dehydration: In the presence of acid or base, particularly with heating, β-hydroxy ketones can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone.[8] In the case of this compound, this would yield 3-buten-2-one (methyl vinyl ketone, MVK). MVK is a reactive compound and may be prone to further reactions or polymerization.

G cluster_main Aqueous Degradation Pathways cluster_retro Retro-Aldol Reaction cluster_dehydration Dehydration HB This compound Acetone Acetone HB->Acetone Base (OH⁻) Formaldehyde Formaldehyde MVK 3-Buten-2-one (MVK) HB->MVK Acid (H⁺) or Base (OH⁻) + Heat

Diagram 2: Key Aqueous Degradation Pathways for this compound.

Proposed Experimental Protocols for Stability Assessment

Given the lack of comprehensive public data, a forced degradation study is essential to definitively identify degradation products, establish degradation pathways, and develop a validated stability-indicating analytical method.

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that relevant degradation products are formed without generating secondary products from over-stressing the molecule.[9]

Table 4: Proposed Forced Degradation Conditions

Stress ConditionProposed Method
Acidic Hydrolysis 1. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 1 M HCl. 2. Store samples at 60°C and room temperature. 3. Analyze at appropriate time points (e.g., 2, 6, 24, 48 hours). 4. Neutralize samples before analysis.
Basic Hydrolysis 1. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M NaOH and 1 M NaOH. 2. Store samples at room temperature (more aggressive conditions may not be needed due to expected retro-aldol lability). 3. Analyze at early time points (e.g., 0.5, 1, 2, 6 hours). 4. Neutralize samples before analysis.
Oxidative Stress 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. 2. Store samples at room temperature, protected from light. 3. Analyze at appropriate time points (e.g., 2, 6, 24 hours).
Thermal Stress 1. Store solid this compound and a solution (in an inert solvent like acetonitrile) at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. 2. Analyze at various time points (e.g., 1, 3, 7 days).
Photostability 1. Expose solid this compound and a solution (in a photostable solvent like water or acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Maintain a dark control sample. 3. Analyze after exposure.

A robust, stability-indicating method is required to separate the intact this compound from all potential degradation products and process impurities.

Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (likely low UV, e.g., 210 nm, due to lack of a strong chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Development and Validation Workflow: The workflow involves analyzing samples from the forced degradation study to ensure the method can resolve all degradation peaks from the main peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the main peak is free from co-eluting impurities.

G cluster_main Stability-Indicating Method Development Workflow Start Define Method Goals (Separate API from Degradants) Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Initial_Method Develop Initial HPLC Method Start->Initial_Method Analysis Analyze Stressed Samples Forced_Deg->Analysis Initial_Method->Analysis Resolution Assess Peak Resolution and Purity Analysis->Resolution Optimize Optimize Method (Gradient, pH, Column) Resolution->Optimize No Validation Validate Method (ICH Guidelines) Resolution->Validation Yes Optimize->Analysis Final_Method Final Stability-Indicating Method Validation->Final_Method

Diagram 3: Workflow for Developing a Stability-Indicating HPLC Method.

Biological Pathways

Current literature does not indicate significant involvement of this compound in specific biological signaling pathways in human systems. Its primary relevance is as a synthetic building block.[2] However, some microbial pathways for its biotransformation exist, such as the asymmetric reduction to (R)-1,3-butanediol by the yeast Pichia jadinii. This represents a potential metabolic route in microorganisms.

Summary and Recommendations

This compound is susceptible to several degradation pathways, with the most relevant for pharmaceutical applications being the base-catalyzed retro-aldol reaction and acid/base-catalyzed dehydration . Thermal and oxidative degradation are also potential liabilities.

Key Recommendations:

  • Storage: To ensure stability, this compound should be stored in well-sealed containers, protected from heat and light, and under neutral or slightly acidic pH conditions. Exposure to basic conditions should be strictly avoided.

  • Formulation: During drug development, formulation scientists must consider the potential for retro-aldol cleavage and dehydration. Excipient compatibility studies are critical, with particular attention paid to the pH of the formulation.

  • Further Studies: A comprehensive forced degradation study, as outlined in this guide, is strongly recommended to fully characterize the stability profile and to develop a validated, stability-indicating analytical method essential for regulatory submissions.

References

An In-depth Technical Guide to the Thermochemistry and Reaction Kinetics of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-butanone (CAS: 590-90-9), a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of various fine chemicals, including fragrances and pharmaceuticals. A comprehensive understanding of its thermochemical properties and reaction kinetics is paramount for process optimization, safety assessment, and the development of novel synthetic routes. This technical guide provides a detailed overview of the current knowledge on the thermochemistry and reaction kinetics of this compound, with a focus on its synthesis and atmospheric degradation pathways. Quantitative data are presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Furthermore, reaction pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Thermochemistry of this compound

Table 1: Estimated Thermodynamic Properties of this compound

PropertySymbolEstimated ValueMethod
Standard Molar Enthalpy of FormationΔHf°-Benson Group Additivity
Standard Molar Entropy-Benson Group Additivity
Molar Heat CapacityCp-Benson Group Additivity

Note: Specific values from the Benson group additivity method require detailed calculations based on group contributions and are not explicitly stated in the searched literature.

Experimental Protocol for Determining Heat Capacity of Liquid Ketones

While specific data for this compound is unavailable, the following protocol outlines a general method for the experimental determination of the heat capacity of liquid ketones using calorimetry.

Objective: To measure the heat capacity of a liquid ketone at a specific temperature.

Apparatus:

  • Isoperibol calorimeter

  • Heating and cooling probes

  • Thermistor

  • Power supply

  • Data acquisition system

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by measuring the temperature change upon introducing a known amount of electrical energy.

  • Sample Preparation: A known mass of the purified liquid ketone is placed in the calorimeter.

  • Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

  • Calculation: The heat capacity of the sample is calculated using the following equation: Cp = (Q / ΔT) - Ccal where:

    • Cp is the heat capacity of the sample

    • Q is the heat added

    • ΔT is the change in temperature

    • Ccal is the heat capacity of the calorimeter

Reaction Kinetics of this compound

The reaction kinetics of this compound have been studied in the context of its synthesis, primarily through the aldol condensation of acetone and formaldehyde, and its atmospheric degradation via photo-oxidation.

Synthesis of this compound via Aldol Condensation

The synthesis of this compound is most commonly achieved through the base-catalyzed aldol condensation of acetone and formaldehyde. More recently, synthesis in supercritical water has been explored as a catalyst-free alternative.

Reaction: CH₃COCH₃ + HCHO ⇌ HOCH₂CH₂COCH₃

Table 2: Kinetic Data for the Synthesis of this compound

Reaction ConditionsRate LawActivation Energy (Ea)Rate Constant (k)Reference
Supercritical Water (523.15 K - 563.15 K, 17 MPa)Complex, involves multiple stepsFormation: 82.5 kJ/mol; Dehydration to MVK: 109.2 kJ/molFormation (k₃): 5.49 x 10⁸ mol⁻¹⁵ L¹⁵ min⁻¹ (pre-exponential factor)[1]

The synthesis in supercritical water involves a network of reactions including the formation of this compound, its dehydration to methyl vinyl ketone (MVK), and side reactions involving formaldehyde.

G Supercritical Synthesis of this compound Acetone Acetone HB This compound Acetone->HB + Formaldehyde (R3) Formaldehyde Formaldehyde Formaldehyde->HB SideProducts Side Products Formaldehyde->SideProducts Cannizzaro, etc. (R1, R2) MVK Methyl Vinyl Ketone HB->MVK - H2O (R4)

Caption: Supercritical synthesis pathway of this compound.

Objective: To synthesize this compound via aldol condensation and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Acetone

  • Formaldehyde solution (e.g., 37 wt. % in H₂O)

  • Base catalyst (e.g., NaOH solution)

  • Quenching agent (e.g., dilute HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Reaction Setup: A solution of the base catalyst is added to a cooled solution of acetone.

  • Addition of Formaldehyde: Formaldehyde solution is added dropwise to the acetone-base mixture while maintaining a low temperature to control the reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by a suitable method (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, it is quenched by the addition of a dilute acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation or chromatography.

GC-MS Analysis Protocol:

  • Instrument: Agilent 7890 GC system with a mass spectrometry detector.

  • Column: 30 m × 0.25 mm × 0.25 μm BP-WAX capillary column.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 70 °C for 7 min, then ramped to 140 °C at 40 °C/min, held for 20 min, and then ramped to 250 °C at 10 °C/min.[1]

  • Detector Temperature: 250 °C.[1]

  • Split Ratio: 50:1.[1]

Atmospheric Photo-oxidation of this compound

The atmospheric lifetime and fate of this compound are primarily determined by its reaction with hydroxyl (OH) radicals.

Table 3: Kinetic Data for the Gas-Phase Reaction of this compound with OH Radicals

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
298(8.27 ± 1.28) x 10⁻¹²Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
298 - 363k(T) = (2.09 ± 0.24) x 10⁻¹² exp[-(409 ± 15)/T]Relative Rate Technique

The reaction with OH radicals proceeds via hydrogen abstraction from different sites on the this compound molecule, leading to the formation of various degradation products.

G Atmospheric Photo-oxidation of this compound HB This compound Abstraction_alpha H-abstraction (α-to-C=O) HB->Abstraction_alpha Abstraction_beta H-abstraction (β-to-C=O) HB->Abstraction_beta Abstraction_gamma H-abstraction (γ-to-C=O) HB->Abstraction_gamma Abstraction_OH H-abstraction (from -OH) HB->Abstraction_OH OH OH Radical OH->Abstraction_alpha OH->Abstraction_beta OH->Abstraction_gamma OH->Abstraction_OH Products1 Degradation Products 1 Abstraction_alpha->Products1 Products2 Degradation Products 2 Abstraction_beta->Products2 Products3 Degradation Products 3 Abstraction_gamma->Products3 Products4 Degradation Products 4 Abstraction_OH->Products4

Caption: H-abstraction pathways in the reaction with OH radicals.

Objective: To determine the rate constant for the reaction of this compound with OH radicals using a relative rate technique in a smog chamber.

Apparatus:

  • Smog chamber (e.g., Teflon bag)

  • UV lamps for photolysis

  • Gas handling system for introducing reactants

  • Analytical instrument (e.g., GC-FID or PTR-MS)

Procedure:

  • Chamber Preparation: The smog chamber is filled with purified air.

  • Reactant Introduction: Known concentrations of this compound, a reference compound with a known OH rate constant, and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.

  • Photolysis: The UV lamps are turned on to initiate the photolysis of the precursor and generate OH radicals.

  • Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using the analytical instrument.

  • Data Analysis: The rate constant for the reaction of this compound with OH radicals is determined from the relative decay rates of this compound and the reference compound, using the equation: ln([HB]₀/[HB]ₜ) / ln([Ref]₀/[Ref]ₜ) = k_HB / k_Ref where:

    • [HB]₀ and [HB]ₜ are the concentrations of this compound at the beginning and at time t.

    • [Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at the beginning and at time t.

    • k_HB and k_Ref are the rate constants for the reaction of OH with this compound and the reference compound, respectively.

Conclusion

This technical guide has summarized the available information on the thermochemistry and reaction kinetics of this compound. While experimental thermochemical data remains a significant knowledge gap, computational estimates provide a foundation for theoretical studies. The kinetics of its synthesis via aldol condensation and its atmospheric photo-oxidation are better understood, with established reaction pathways and kinetic parameters. The provided experimental protocols offer a starting point for researchers aiming to further investigate the properties of this important chemical intermediate. Further experimental work is crucial to validate the computational thermochemical data and to refine the kinetic models for its various reactions.

References

A Comprehensive Technical Guide to 4-Hydroxy-2-Butanone: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-Hydroxy-2-Butanone, a versatile ketone with applications in various scientific fields. This document details its nomenclature, chemical and physical properties, and key synthetic methodologies, presenting a valuable resource for professionals in research, and drug development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication.

Identifier TypeValue
IUPAC Name 4-hydroxybutan-2-one
CAS Number 590-90-9[1][2][3]
Molecular Formula C4H8O2[1][2]
Synonyms 2-Hydroxyethyl methyl ketone[4], 3-Ketobutan-1-ol, 3-Oxo-1-butanol[5], 4-Butanol-2-one[6], 4-hydroxy butanone[7], Acetol[8], Methylolacetone[6], Monomethylolacetone[6]
Other Identifiers EC Number: 209-693-6[9], MDL Number: MFCD00059005[2][9], PubChem CID: 111509[5], ChEBI ID: 41268[5], DrugBank ID: DB04094[5]

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValue
Molecular Weight 88.11 g/mol [1][2][9]
Boiling Point 73-76 °C at 12 mmHg[4][10]
Density 1.023 g/mL at 25 °C[4][10]
Refractive Index n20/D 1.430[4]
pKa 14.43 ± 0.10 (Predicted)[6]
Water Solubility Miscible[6][10]
Appearance Colorless to pale yellow liquid[6]

Experimental Protocols

This section details the primary methodologies for the synthesis of this compound.

Synthesis via Aldol Condensation of Acetone and Formaldehyde

The traditional and most common method for synthesizing this compound is through the aldol condensation of acetone and formaldehyde.[2] This reaction is typically base-catalyzed. A more recent development is a catalyst-free synthesis under supercritical conditions.[7]

Traditional Base-Catalyzed Method:

  • Reactants: Acetone and formaldehyde.

  • Catalyst: Dilute alkali solution (e.g., ~5% NaOH).[11]

  • Reaction Conditions: The reaction is typically carried out with a large excess of acetone (e.g., a 30:1 ratio of acetone to formaldehyde) to minimize the self-polymerization of formaldehyde.[11]

  • Workup and Purification: The product is purified by distillation. However, this method can lead to the formation of by-products like butenone upon redistillation and generates a significant amount of alkaline wastewater.[11]

Catalyst-Free Synthesis in Supercritical Acetone:

  • Reactants: Acetone and formaldehyde.

  • Reaction Conditions: The reaction is performed in supercritical acetone, which acts as both a reagent and a solvent.[7] Optimal conditions have been reported as 270 °C and 21 MPa with a detention time of 4.52 minutes.[7]

  • Advantages: This method achieves a high conversion of formaldehyde (up to 100%) and a good yield of this compound (up to 73.8%) without the need for a catalyst, simplifying product purification and reducing waste.[7]

Synthesis via Oxidation of 1,3-Butanediol

An alternative synthetic route to this compound involves the oxidation of 1,3-butanediol.

  • Reactants: 1,3-Butanediol and an oxidizing agent.

  • Oxidizing Agent: Hydrogen peroxide (25-35% mass concentration) is a common and environmentally friendly choice.[3]

  • Catalyst: Tungstates, such as sodium tungstate, are effective catalysts for this oxidation.[3]

  • Reaction Procedure (based on patent CN106631732A): [3]

    • Charge a reaction vessel with 1,3-butanediol, the catalyst, water, and a water entrainer (e.g., n-hexane).

    • Heat the mixture to 60-75 °C with stirring.

    • Slowly add the hydrogen peroxide solution dropwise while simultaneously removing water by distillation.

    • Monitor the reaction progress (e.g., by gas chromatography) until the concentration of 1,3-butanediol is below 5% of the initial amount.

    • Stop the addition of hydrogen peroxide and continue stirring for 0.5-1.5 hours.

    • Distill off the water entrainer.

    • Reduce the temperature to 60-65 °C and distill the product to obtain this compound.

  • Advantages: This method is reported to have high product purity and the only by-product is water, making the post-reaction treatment straightforward and minimizing pollution.[3]

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the purity of this compound and monitoring reaction progress.

  • Column: A common choice is a polar capillary column, such as a wax-type column (e.g., HP-INNOWax).

  • Injector and Detector Temperatures: Typically set around 220-250 °C.

  • Oven Temperature Program: An example program involves holding the temperature at 60-70 °C for a few minutes, then ramping up to a higher temperature (e.g., 220-250 °C) to elute all components.

  • Carrier Gas: Helium or hydrogen are commonly used.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Acetone Acetone Reaction Aldol Condensation Acetone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction Supercritical Supercritical Acetone (Catalyst-Free) Supercritical->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Aldol Condensation.

Oxidation_Workflow cluster_reactants Reactants cluster_reagents Reagents Butanediol 1,3-Butanediol Reaction Oxidation Butanediol->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Catalyst Tungstate Catalyst Catalyst->Reaction Water_Entrainer Water Entrainer Water_Entrainer->Reaction Workup Workup (Distillation of Entrainer) Reaction->Workup Purification Purification (Product Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Oxidation of 1,3-Butanediol.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for 4-Hydroxy-2-Butanone (CAS No. 590-90-9), a significant intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Section 1: Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of key data for this compound.

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless to slightly yellowish, clear liquid[2][3]
Boiling Point 182 °C at 1013.25 hPa; 73-76 °C at 12 mmHg[2]
Melting/Freezing Point < -100 °C[2]
Flash Point 75 °C at 1013.25 hPa; 91.4 °F (33 °C) - closed cup[2]
Density 1.023 - 1.024 g/cm³ at 20-25 °C[2]
Vapor Pressure 1 hPa at 27.78 °C; 5 hPa at 52.75 °C[2]
Water Solubility Miscible in any ratio[1][2]
log Pow (Octanol/Water) -1.209 at 25 °C[2]
Auto-ignition Temperature 405 °C at 1016.7 - 1024 hPa[2]
Viscosity Dynamic: 3.574 mPa·s at 20°C; Kinematic: 3.492 mm²/s at 20°C[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling.

GHS Hazard Classification:

  • Flammable liquids: Category 3

  • Skin irritation: Category 2[2]

  • Serious eye damage: Category 1[2]

  • Skin sensitization: Sub-category 1B[2]

  • Specific target organ toxicity (single exposure): Category 3 (respiratory system)[4]

Hazard Statements:

  • H226: Flammable liquid and vapor

  • H315: Causes skin irritation[2]

  • H317: May cause an allergic skin reaction[2]

  • H318: Causes serious eye damage[2]

  • May cause respiratory irritation[4]

Signal Word: Danger[2]

Section 3: Toxicology and Exposure Data

Exposure to this compound can have toxic effects. The following data summarizes its acute toxicity.

Route of ExposureSpeciesValue
Oral LD50 Rat> 3160 - < 4640 mg/kg bw[2]
Dermal LD50 Rat> 4000 mg/kg bw[2]
LC50 (Fish) Leuciscus idus4640 - 10000 mg/L (96 h)[2]
EC50 (Daphnia) Daphnia magna> 100 mg/L (48 h)[2]
EC90 (Bacteria) Pseudomonas putida10000 mg/L (17 h)[2]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE): A risk assessment should be conducted for each specific procedure to determine the necessary level of protection.

PPE_Selection_Workflow cluster_eye cluster_skin cluster_respiratory start Start: Handling This compound risk_assessment Assess Risk: - Quantity - Concentration - Procedure start->risk_assessment eye_protection Eye Protection skin_protection Skin Protection respiratory_protection Respiratory Protection goggles Wear tightly fitting safety goggles eye_protection->goggles face_shield Add face shield for splash hazard goggles->face_shield end End: Safe Handling face_shield->end lab_coat Wear a lab coat skin_protection->lab_coat gloves Wear chemical impermeable gloves apron Consider a chemical resistant apron gloves->apron lab_coat->gloves apron->end ventilation Is ventilation adequate? respiratory_protection->ventilation respirator Use a full-face respirator with appropriate cartridges ventilation->respirator No no_respirator No respirator needed ventilation->no_respirator Yes respirator->end no_respirator->end

Caption: PPE Selection Workflow for this compound.

Specific PPE Recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] For tasks with a higher splash risk, a face shield should also be worn.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (e.g., nitrile rubber) must be inspected prior to use.[2] A lab coat is mandatory.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2][4]

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store apart from incompatible materials.[2]

Incompatible Materials:

  • Strong oxidizing agents[4][5]

Chemical_Storage_Compatibility substance This compound storage_conditions Store in a cool, dry, well-ventilated area substance->storage_conditions strong_oxidizers Strong Oxidizing Agents substance->strong_oxidizers Incompatible with ignition_sources Keep away from heat, sparks, and open flames storage_conditions->ignition_sources compatible_storage General Chemical Storage ignition_sources->compatible_storage Store in incompatible_storage Incompatible Storage (e.g., Oxidizer Cabinet) strong_oxidizers->incompatible_storage Store separately in

Caption: Storage Compatibility for this compound.

Section 6: Accidental Release and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2] Use non-sparking tools.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]

First-Aid Measures:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical help.[2]

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if you feel unwell.[4]

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

Specific Hazards:

  • Flammable liquid and vapor.

  • Containers may explode when heated.[4]

  • Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

Protective Actions for Fire-Fighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household garbage or allow it to reach sewage systems.[6]

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before handling this compound.

References

The Pivotal Role of 4-Hydroxy-2-Butanone as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-butanone (CAS 590-90-9), a bifunctional molecule featuring both a hydroxyl and a ketone group, serves as a critical and versatile intermediate in organic synthesis. Its unique structural characteristics allow for a wide array of chemical transformations, making it an invaluable building block in the pharmaceutical, fragrance, and fine chemical industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant compounds. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless to slightly yellowish, clear liquid
Boiling Point 182 °C at 1013.25 hPa
73-76 °C at 12 mmHg[2]
Melting Point < -100 °C (Glass transition temperature: -123 °C to -109 °C)
Density 1.024 g/cm³ at 20 °C
Solubility Miscible with water, ethanol, and ether
Flash Point 91.4 °F (33 °C) - closed cup
Refractive Index (n20/D) 1.4265-1.4325
Vapor Pressure 1 hPa at 27.78 °C; 5 hPa at 52.75 °C

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being the aldol condensation of acetone and formaldehyde, and the oxidation of 1,3-butanediol.

Aldol Condensation of Acetone and Formaldehyde

The aldol condensation of acetone and formaldehyde is a primary industrial method for producing this compound.[2] This reaction can be catalyzed by bases or, in some variations, proceeds under supercritical conditions.

  • Apparatus Setup: A 2000 mL three-necked flask is equipped with a thermometer, a reflux condenser with nitrogen protection, and a mechanical stirrer.

  • Reagent Addition: To the flask, add 500 mL of tetraethylene glycol dimethyl ether, 300 g (5 mol) of acetone, 75 g (2.5 mol) of formaldehyde, and 57.5 g of D-proline.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: After the reaction is complete, remove the stirrer and condenser. The product can be isolated and purified by distillation.

Aldol_Condensation Acetone Acetone Intermediate Enolate Intermediate Acetone->Intermediate Deprotonation Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Intermediate->Product Nucleophilic Attack on Formaldehyde Catalyst Base or D-Proline Catalyst->Acetone

Oxidation of 1,3-Butanediol

An alternative synthetic route involves the oxidation of 1,3-butanediol. This method can be advantageous as it often results in fewer byproducts.[3]

  • Reaction Setup: In a four-hole bottle, add 400 g of 1,3-butanediol, 1 g of sodium tungstate, 100 g of water, and 200 g of hexamethylene (as a water entrainer).

  • Heating: Heat the mixture to 67 °C.

  • Oxidant Addition: Begin the dropwise addition of 30% hydrogen peroxide while simultaneously distilling off water to drive the reaction. Maintain a consistent rate of addition.

  • Reaction Monitoring: Monitor the reaction progress by chromatographic analysis.

  • Work-up: Once the concentration of 1,3-butanediol is below 5% of the initial amount, stop the addition of hydrogen peroxide and continue stirring for 1 hour.

  • Purification: Control the temperature to distill off the n-hexane. Reduce the temperature to 63 °C and distill the product. The final product can be characterized by mass spectrometry and infrared spectroscopy.

Oxidation_of_Butanediol Butanediol 1,3-Butanediol Product This compound Butanediol->Product Oxidation Oxidant Hydrogen Peroxide Oxidant->Butanediol Catalyst Sodium Tungstate Catalyst->Oxidant

Role as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of a variety of important molecules due to the reactivity of its hydroxyl and carbonyl functional groups.

Synthesis of Raspberry Ketone (4-(p-Hydroxyphenyl)-2-butanone)

Raspberry ketone is a natural phenolic compound responsible for the characteristic aroma of raspberries and is widely used in the fragrance and food industries. It is synthesized via a Friedel-Crafts alkylation of phenol with this compound.[4]

  • Catalyst: Acid-activated Montmorillonite clay.

  • Reaction Conditions: React phenol with this compound in a molar ratio ranging from 3:1 to 1:3.

  • Temperature and Pressure: Maintain the reaction temperature between 100-150 °C and the pressure between 1-15 bar.

  • Reaction Time: The reaction is carried out with constant stirring for a period of 1-24 hours.

  • Product: The resulting product is 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone).

Raspberry_Ketone_Synthesis 4H2B This compound Intermediate Carbocation Intermediate 4H2B->Intermediate Protonation & Dehydration Phenol Phenol Product Raspberry Ketone Phenol->Product Electrophilic Aromatic Substitution Intermediate->Product Catalyst Solid Acid Catalyst (e.g., Montmorillonite) Catalyst->4H2B

Synthesis of (R)-1,3-Butanediol

Optically active (R)-1,3-butanediol is an important chiral building block in the synthesis of pharmaceuticals. It can be produced from this compound through asymmetric reduction using biocatalysts.[5]

  • Biocatalyst: A newly isolated strain, Candida krusei ZJB-09162, which exhibits high reduction activity and (R)-stereospecificity.

  • Reaction Conditions: The optimal conditions are a pH of 8.5 and a temperature of 35 °C.

  • Cofactor Regeneration: A 2:1 molar ratio of glucose to this compound is used for in-situ cofactor regeneration.

  • Substrate Loading: The bioreduction of this compound at a concentration of 45.0 g/L.

  • Product and Yield: This process yields (R)-1,3-butanediol in 38.7 g/L with an 83.9% conversion.

Precursor to Mevalonic Acid Lactone

This compound can also serve as a starting material in the multi-step synthesis of mevalonic acid lactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. This highlights its utility in accessing complex, biologically significant molecules.

Biological Significance of Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have demonstrated notable biological activities. A prominent example is raspberry ketone.

Pharmacological Effects of Raspberry Ketone

Recent studies have investigated the physiological effects of raspberry ketone, particularly in the context of weight management and cardiovascular health.[6]

  • Weight Management: In mouse models, high doses of raspberry ketone have been shown to reduce body weight gain.[6]

  • Cardiovascular Effects: The same studies indicated that raspberry ketone can influence hemodynamic measures, leading to a reduction in systolic and diastolic blood pressure.[6]

  • Neural Activation: Raspberry ketone has been observed to increase neural activation in the nucleus of the solitary tract, a region of the brainstem involved in processing sensory information and regulating autonomic function.[6]

These findings underscore the potential of using this compound as a scaffold to develop novel therapeutic agents.

Biological_Relevance 4H2B This compound Synthesis Chemical Synthesis 4H2B->Synthesis RaspberryKetone Raspberry Ketone (4-(p-hydroxyphenyl)-2-butanone) Synthesis->RaspberryKetone BiologicalActivity Biological Activity RaspberryKetone->BiologicalActivity WeightManagement Weight Management BiologicalActivity->WeightManagement Cardiovascular Cardiovascular Effects BiologicalActivity->Cardiovascular Neural Neural Activation BiologicalActivity->Neural

Conclusion

This compound is a cornerstone chemical intermediate with broad applicability in organic synthesis. Its straightforward synthesis and the dual reactivity of its functional groups make it an ideal starting material for a range of valuable compounds, including fragrances, chiral building blocks, and precursors to biologically active molecules. The demonstrated pharmacological effects of its derivative, raspberry ketone, highlight the potential for leveraging this compound in drug discovery and development programs. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the synthetic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-Butanone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-2-butanone, a valuable intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through the aldol condensation of acetone and formaldehyde. This guide explores various synthetic methodologies, including traditional base-catalyzed reactions, modern organocatalysis, and innovative supercritical water synthesis. A comprehensive comparison of these methods is presented in a tabular format for easy reference. A detailed, step-by-step protocol for a high-yield, D-proline catalyzed synthesis is provided, along with diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and flavor compounds.[1][2] Its production via the aldol condensation of acetone and formaldehyde is a well-established yet continually optimized process.[2] Traditional synthesis methods often rely on dilute alkali catalysis, which can lead to low purity and the formation of undesirable byproducts such as butenone.[3] More recent advancements include the use of organocatalysts like D-proline, which offer significantly higher yields and purity, and supercritical water synthesis, a green chemistry approach that can be autocatalytic.[4][5] The choice of synthetic route depends on factors such as desired yield, purity, scalability, and environmental considerations.

Comparison of Synthesis Methodologies

The selection of a suitable synthetic method for this compound is critical and depends on the specific requirements of the research or development project. The following table summarizes the key quantitative parameters of different approaches to facilitate this decision-making process.

Parameter Traditional Base-Catalyzed D-Proline Catalyzed Supercritical Water
Catalyst Dilute alkali (e.g., ~5% NaOH)D-ProlineAutocatalytic (formic acid in-situ) or none
Reagent Ratio (Formaldehyde:Acetone) 1:301:2Varies
Solvent WaterTetraethylene glycol dimethyl etherWater (supercritical)
Temperature 51-53°C20°C (Room Temperature)230-280°C
Pressure AtmosphericAtmospheric10-21 MPa
Reaction Time Not specified24 hours4.52 minutes (detention time)
Reported Yield ~70% (distillation)92.3%Up to 73.8%
Product Purity ~75% (after distillation)High (implied by high yield)High
Key Byproducts Butenone, formaldehyde self-polymersMinimalDehydration products

Experimental Protocols

This section provides a detailed, step-by-step protocol for the high-yield synthesis of this compound using D-proline as a catalyst.[4] This method is recommended for its high efficiency and milder reaction conditions compared to traditional methods.

D-Proline Catalyzed Synthesis of this compound

Materials:

  • Acetone (reagent grade)

  • Formaldehyde (37 wt. % solution in water)

  • D-Proline

  • Tetraethylene glycol dimethyl ether (TEGDME)

  • Three-necked round-bottom flask (2000 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet at the top, and a thermometer.

  • Charging Reagents: To the flask, add 500 mL of tetraethylene glycol dimethyl ether, 300 g of acetone (5 mol), 75 g of formaldehyde (2.5 mol from a 37 wt. % solution), and 57.5 g of D-proline.

  • Reaction Execution: Start the mechanical stirrer and allow the reaction mixture to stir at room temperature (20°C) for 24 hours under a nitrogen atmosphere.

  • Work-up: After 24 hours, stop the stirrer and remove the condenser and thermometer. The crude product is obtained after the removal of the catalyst and solvent, typically through filtration and subsequent distillation.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Signaling Pathway: Aldol Condensation Mechanism

The following diagram illustrates the fundamental steps of the base-catalyzed aldol condensation between acetone and formaldehyde.

Aldol_Condensation Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate + OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Formaldehyde Formaldehyde Formaldehyde Product This compound Alkoxide->Product + H₂O H2O_out H₂O Base OH⁻ H2O_in H₂O

Caption: Base-catalyzed aldol condensation of acetone and formaldehyde.

Experimental Workflow: D-Proline Catalyzed Synthesis

This diagram outlines the sequential steps for the laboratory synthesis of this compound using D-proline as a catalyst.

Experimental_Workflow Start Start: Assemble Reaction Apparatus Add_Reagents Add TEGDME, Acetone, Formaldehyde, and D-Proline Start->Add_Reagents Reaction Stir at Room Temperature for 24h under N₂ Add_Reagents->Reaction Workup Work-up: Catalyst and Solvent Removal Reaction->Workup Purification Purification by Vacuum Distillation Workup->Purification End End: Obtain Pure this compound Purification->End

Caption: Workflow for D-proline catalyzed synthesis of this compound.

References

Application Notes and Protocols for the Gas-Phase Synthesis of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy-2-butanone is a valuable bifunctional molecule with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. This document provides detailed application notes and experimental protocols for the gas-phase synthesis of this compound via the catalytic dehydrogenation of 1,3-butanediol. The primary reaction involves the selective dehydrogenation of the secondary alcohol group of 1,3-butanediol over a heterogeneous copper-based catalyst. This method offers a potentially efficient and selective route to the target molecule. These protocols are intended for researchers, scientists, and drug development professionals.

Reaction Principle

The core transformation is the gas-phase, heterogeneously catalyzed dehydrogenation of 1,3-butanediol to this compound. Copper-based catalysts, particularly those supported on zinc oxide, have demonstrated efficacy in this reaction.[1] The process is typically conducted in a fixed-bed flow reactor at elevated temperatures.

Primary Reaction:

1,3-Butanediol

Cu/ZnO catalyst,Δ\xrightarrow{Cu/ZnO \text{ catalyst}, \Delta}Cu/ZnO catalyst,Δ​
this compound + H
2_22​

Several side reactions can occur, influencing the selectivity of the process. These include:

  • Dehydration: The dehydration of this compound to 3-buten-2-one, which can be subsequently hydrogenated to butanone. This is often promoted by acidic catalyst supports.[1]

  • Retro-Aldol Reaction: The cleavage of this compound to propanone, which is favored by basic supports.[1]

Data Presentation

The following tables summarize the catalytic performance of various copper-based catalysts in the gas-phase dehydrogenation of 1,3-butanediol.

Table 1: Catalytic Performance of Different Copper-Based Catalysts

CatalystSupportReaction Temp. (°C)1,3-Butanediol Conversion (%)This compound Selectivity (%)Butanone Selectivity (%)Propanone Selectivity (%)Reference
CuNone2002560205Sato et al., 2007
Cu/ZnOZnO20044651510[1]
Cu/Al₂O₃Al₂O₃2005030505Sato et al., 2007
Cu/ZrO₂ZrO₂2004835458Sato et al., 2007
Cu/MgOMgO20035401030Sato et al., 2007

Note: Data is compiled from abstracts and summaries of the cited literature and may represent approximate values. Butanone and propanone are major byproducts.

Experimental Protocols

Protocol 1: Preparation of Cu/ZnO Catalyst by Coprecipitation

This protocol describes the synthesis of a Cu/ZnO catalyst, which has shown good selectivity for the desired product.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Heating mantle with temperature controller

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

  • Tube furnace for calcination

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a mixed aqueous solution of copper nitrate and zinc nitrate. For a target Cu:Zn molar ratio of 1:1, dissolve the appropriate amounts of Cu(NO₃)₂·3H₂O and Zn(NO₃)₂·6H₂O in deionized water.

    • Prepare a separate aqueous solution of sodium carbonate to be used as the precipitating agent.

  • Coprecipitation:

    • Heat the jacketed reactor containing deionized water to 60-70°C and stir vigorously.

    • Simultaneously and slowly add the mixed metal nitrate solution and the sodium carbonate solution to the reactor. Maintain a constant pH between 6.5 and 7.0 during the addition.

    • After the addition is complete, continue to stir the resulting slurry at 60-70°C for 1-2 hours to age the precipitate.

  • Filtration and Washing:

    • Cool the slurry to room temperature and filter the precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of nitrate ions (can be tested with appropriate test strips).

  • Drying:

    • Dry the washed precipitate in an oven at 100-110°C overnight.

  • Calcination:

    • Place the dried powder in a ceramic crucible and transfer it to a tube furnace.

    • Calcine the material in air by ramping the temperature to 300-350°C at a rate of 2-5°C/min and hold for 3-4 hours.

    • Cool the catalyst to room temperature. The resulting material is the Cu/ZnO catalyst.

Protocol 2: Gas-Phase Dehydrogenation of 1,3-Butanediol

This protocol outlines the procedure for the catalytic reaction in a fixed-bed reactor.

Materials:

  • Prepared Cu/ZnO catalyst

  • 1,3-Butanediol (high purity)

  • Nitrogen (N₂) or Helium (He) gas (high purity)

  • Hydrogen (H₂) gas (for catalyst reduction)

Equipment:

  • Fixed-bed flow reactor (e.g., stainless steel or quartz tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Gas-liquid separator

  • Condenser with a cooling bath (e.g., ice-water or dry ice-acetone)

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Catalyst Loading and Reactor Setup:

    • Load a known amount of the prepared Cu/ZnO catalyst (typically in pelletized or granular form) into the center of the fixed-bed reactor. Quartz wool plugs can be used to secure the catalyst bed.

    • Assemble the reactor in the tube furnace and connect the gas and liquid feed lines, as well as the outlet to the gas-liquid separator and condenser.

  • Catalyst Reduction (Activation):

    • Purge the reactor with an inert gas (N₂ or He) flow at room temperature to remove air.

    • Switch to a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) and slowly ramp the temperature to 250-300°C.

    • Hold at this temperature for 2-4 hours to reduce the copper oxide to metallic copper, which is the active phase.

    • After reduction, cool the reactor to the desired reaction temperature under an inert gas flow.

  • Catalytic Reaction:

    • Set the furnace to the desired reaction temperature (e.g., 200°C).[1]

    • Start the inert gas flow (e.g., N₂ or He) through the reactor using a mass flow controller.

    • Introduce the 1,3-butanediol feed into the reactor using an HPLC pump. The liquid is typically vaporized in a preheating zone before contacting the catalyst.

    • Typical reaction conditions can be atmospheric pressure, a temperature of 200°C, and a specific gaseous feed space velocity.[1]

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to liquefy the products and unreacted starting material.

    • Collect the liquid samples periodically from the gas-liquid separator.

    • Analyze the liquid samples by gas chromatography (GC) to determine the conversion of 1,3-butanediol and the selectivity for this compound and other byproducts.

Protocol 3: Product Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of the reaction products.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds, such as a wax-type column (e.g., HP-INNOWax).

GC Conditions (example):

  • Column: HP-INNOWax (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: 20°C/min to 220°C.

    • Hold: at 220°C for 20 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Quantification:

  • Use an internal standard method for accurate quantification. An internal standard should be a compound that is not present in the reaction mixture and is well-separated from all other components.

  • Prepare calibration curves for 1,3-butanediol, this compound, and expected byproducts using authentic standards.

  • Calculate the conversion of 1,3-butanediol and the selectivity for each product based on the peak areas from the GC analysis.

Visualizations

Reaction_Pathway 1,3-Butanediol 1,3-Butanediol This compound This compound 1,3-Butanediol->this compound Dehydrogenation (Cu Catalyst) 3-Buten-2-one 3-Buten-2-one This compound->3-Buten-2-one Dehydration (Acidic Sites) Propanone Propanone This compound->Propanone Retro-Aldol (Basic Sites) Butanone Butanone 3-Buten-2-one->Butanone Hydrogenation

Caption: Reaction pathway for the dehydrogenation of 1,3-butanediol.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Gas-Phase Reaction cluster_analysis Product Analysis Precursor Solutions Precursor Solutions Coprecipitation Coprecipitation Precursor Solutions->Coprecipitation Filtration & Washing Filtration & Washing Coprecipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Calcination Calcination Drying->Calcination Cu/ZnO Catalyst Cu/ZnO Catalyst Calcination->Cu/ZnO Catalyst Catalyst Loading Catalyst Loading Cu/ZnO Catalyst->Catalyst Loading Catalyst Reduction (H2) Catalyst Reduction (H2) Catalyst Loading->Catalyst Reduction (H2) 1,3-Butanediol Feed Reaction Reaction Catalyst Reduction (H2)->Reaction 1,3-Butanediol Feed Product Condensation Product Condensation Reaction->Product Condensation Liquid Sample Liquid Sample Product Condensation->Liquid Sample GC Analysis GC Analysis Liquid Sample->GC Analysis Data Interpretation Data Interpretation GC Analysis->Data Interpretation

Caption: Workflow for synthesis and analysis.

References

Application Note: Purification of 4-Hydroxy-2-Butanone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of 4-Hydroxy-2-Butanone (CAS No. 590-90-9) using vacuum distillation. This compound is a valuable intermediate in the pharmaceutical and flavor industries. Its purification is crucial to remove impurities from synthesis, which can include unreacted starting materials, byproducts, and decomposition products. Due to its relatively high boiling point and potential for thermal decomposition, vacuum distillation is the preferred method for achieving high purity. This document outlines the necessary equipment, a step-by-step experimental protocol, and important safety considerations for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3-Oxo-1-butanol, is a beta-hydroxy ketone that serves as a versatile building block in organic synthesis. It is used in the preparation of various compounds, including pharmaceuticals and fragrances. The purity of this compound is critical for its subsequent applications. Synthesis of this compound, typically through an aldol condensation of acetone and formaldehyde or the oxidation of 1,3-butanediol, can result in a crude product containing various impurities.[1][2][3] These impurities may include unreacted starting materials, water, and byproducts from side reactions such as self-condensation or dehydration.[2] Notably, redistillation at atmospheric pressure can lead to the formation of butenone as a byproduct.[2]

Due to its boiling point of approximately 156-157 °C at atmospheric pressure and its susceptibility to thermal decomposition, purification by vacuum distillation is the most effective method.[4] This technique allows for distillation at a lower temperature, minimizing the risk of degradation and byproduct formation. This protocol provides a comprehensive guide to purifying this compound using laboratory-scale vacuum distillation.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. This data is essential for determining the appropriate distillation conditions.

PropertyValueReference
CAS Number590-90-9
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Boiling Point (atm)156-157 °C @ 760 mmHg[4]
Boiling Point (vac)73-76 °C @ 12 mmHg[5][6]
Density1.023 g/mL at 25 °C[5][6]
Refractive Indexn20/D 1.430[5]
Flash Point88.89 °C (192.00 °F) TCC[4][7]
SolubilityMiscible with water, alcohol, ethanol, and ether.[8]

Table 1: Physical and Chemical Properties of this compound.

Experimental Protocol

This protocol describes the vacuum distillation of crude this compound. The specific vacuum and temperature may need to be adjusted based on the available equipment and the nature of the impurities.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer or a stirring hot plate with a magnetic stir bar

  • Vacuum pump (capable of reaching at least 12 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool or boiling chips

  • Clamps and stands to secure the apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Pre-Distillation Setup
  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram (Figure 1). Ensure all glassware is clean and dry. Use appropriate joint grease for all ground-glass joints to ensure a good seal.

  • Sample Preparation: Charge the round-bottom distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Check: Securely clamp the apparatus. Connect the condenser to a cooling water source. Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

Distillation Procedure
  • Initiate Cooling and Stirring: Start the flow of cooling water through the condenser and begin stirring the crude this compound.

  • Apply Vacuum: Gradually apply vacuum to the system. Monitor the pressure using a manometer. The pressure should be stable before heating begins. For this compound, a vacuum of approximately 12 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle. Increase the temperature gradually to avoid bumping and to allow for the separation of any low-boiling impurities.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which may contain lower-boiling impurities, in a separate receiving flask.

    • Main Fraction: As the temperature of the vapor at the thermometer stabilizes at the expected boiling point for this compound at the applied pressure (e.g., 73-76 °C at 12 mmHg), switch to a clean receiving flask to collect the purified product.[5][6]

    • End Fraction: If the temperature starts to drop or rise significantly, or if the color of the distillate changes, stop the collection of the main fraction.

  • Shutdown:

    • Remove the heating mantle and allow the distillation flask to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus.

Workflow Diagram

G Figure 1. Workflow for the Purification of this compound by Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Vacuum Distillation Apparatus B Charge Distillation Flask with Crude this compound and Boiling Chips/Stir Bar A->B C Secure Apparatus and Connect Cooling Water and Cold Trap B->C D Start Cooling Water and Stirring C->D E Gradually Apply Vacuum (e.g., to ~12 mmHg) D->E F Gently Heat the Distillation Flask E->F G Collect Fore-run (Low-Boiling Impurities) F->G H Collect Main Fraction (Purified this compound) at Stable Temperature G->H I Stop Collection if Temperature Fluctuates H->I J Cool Distillation Flask to Room Temperature I->J K Vent System to Atmospheric Pressure J->K L Turn off Pump and Cooling Water K->L M Disassemble Apparatus L->M

Caption: Workflow for the Purification of this compound by Distillation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the distillation in a well-ventilated fume hood to avoid the inhalation of vapors.

  • Flammability: this compound is a flammable liquid.[9] Keep it away from open flames, sparks, and hot surfaces. Use a heating mantle, not a Bunsen burner, as a heat source.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield if possible.

  • Thermal Decomposition: Avoid excessive heating, as this compound can undergo thermal decomposition.[4][10] Distillation under vacuum at lower temperatures minimizes this risk.

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.

Conclusion

This application note provides a detailed and reliable protocol for the purification of this compound by vacuum distillation. By following this procedure and adhering to the safety precautions, researchers can obtain high-purity this compound suitable for use in sensitive applications such as pharmaceutical and fragrance synthesis. The provided physicochemical data and workflow diagram serve as valuable resources for planning and executing the purification process effectively.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxy-2-Butanone using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fragrances. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. The following protocols provide robust methods for the determination of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Application Note

This GC-MS method is suitable for the quantification of this compound in reaction mixtures and other liquid samples. The method utilizes a wax capillary column for good separation of polar compounds. Quantification is typically performed using an internal standard to correct for variations in sample injection and instrument response.

Experimental Protocol

Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dilute the sample with a suitable solvent (e.g., methanol, acetone).

  • Add a known amount of an internal standard. 2-Pentanone and 2-heptanol have been reported as suitable internal standards.[1][2]

  • Vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to remove any particulate matter.

  • Transfer an aliquot of the supernatant to a GC vial for analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC-MS Parameters:

ParameterMethod AMethod B
Column BP-WAX capillary columnHP-INNOWax
Column Dimensions 30 m x 0.25 mm x 0.25 µm[1][2]Not Specified
Injector Temperature 250 °C[1][2]220 °C
Oven Program Initial: 70 °C for 7 minRamp: 40 °C/min to 140 °C, hold for 20 minRamp: 10 °C/min to 250 °C[1][2]Initial: 60 °C for 3 minRamp: 20 °C/min to 220 °C, hold for 20 min
Carrier Gas Helium or HydrogenNot Specified
Flow Rate Typically 1 mL/minNot Specified
Injection Volume 1 µL[1][2]Not Specified
Split Ratio 50:1[1][2]Not Specified
MS Transfer Line Temp. 250 °C (Typical)Not Specified
Ionization Mode Electron Ionization (EI) at 70 eV (Typical)Not Specified
Mass Range m/z 35-350 (Typical)Not Specified
Detector Temperature 250 °C (for FID, if used)[1][2]180 °C

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration in unknown samples.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Weighing p2 Dilution p1->p2 p3 Internal Standard Addition p2->p3 p4 Vortexing p3->p4 p5 Centrifugation (if needed) p4->p5 p6 Transfer to GC Vial p5->p6 a1 Injection p6->a1 a2 Separation on Column a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis a3->a4 d1 Peak Identification a4->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds, including the polar this compound.

Application Note

This reverse-phase HPLC method is suitable for the quantification of this compound in aqueous and organic samples. The method utilizes a C18 or a specialized reverse-phase column with a polar-modified surface for enhanced retention of polar analytes.[3][4][5] Detection is typically performed using a UV detector. For higher sensitivity and specificity, this method can be coupled with a mass spectrometer (LC-MS).

Experimental Protocol

Sample Preparation:

  • Accurately measure a volume or weight of the sample.

  • Dilute the sample with the mobile phase or a suitable solvent.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Transfer the sample to an HPLC vial.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

HPLC Parameters:

ParameterRecommended Conditions
Column Newcrom R1 or C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)[3][4][5]
Mobile Phase B Acetonitrile[3][4][5]
Gradient 5% B to 95% B over 15 minutes (generic, to be optimized)
Flow Rate 1.0 mL/min (typical)
Column Temperature 30 °C (typical)
Injection Volume 10 µL (typical)
Detection Wavelength 210 nm (estimated, requires optimization)

Data Analysis:

  • Identify this compound by its retention time.

  • Quantify the analyte by integrating the peak area.

  • Generate a calibration curve using standards of known concentrations to determine the concentration in unknown samples.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Sample Measurement p2 Dilution p1->p2 p3 Filtration (if needed) p2->p3 p4 Transfer to HPLC Vial p3->p4 a1 Injection p4->a1 a2 Separation on Column a1->a2 a3 UV Detection a2->a3 d1 Peak Identification a3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 10 µg/mL
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Logical Relationship of Analytical Steps

Analytical_Logic cluster_planning Method Development cluster_execution Sample Analysis cluster_validation Method Validation cluster_reporting Result Generation md1 Define Analytical Goal md2 Select Method (GC-MS/HPLC) md1->md2 md3 Optimize Parameters md2->md3 sa1 Sample Preparation md3->sa1 sa2 Instrumental Analysis sa1->sa2 sa3 Data Acquisition sa2->sa3 mv1 Linearity & Range sa3->mv1 mv2 Accuracy & Precision mv1->mv2 mv3 LOD & LOQ mv2->mv3 rg1 Quantification mv3->rg1 rg2 Reporting rg1->rg2

Caption: Logical flow of an analytical method from development to reporting.

References

Synthesis of Raspberry Ketone from 4-Hydroxy-2-Butanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) utilizing 4-hydroxy-2-butanone as a key starting material. This methodology is centered around the Friedel-Crafts alkylation of phenol.

Introduction

Raspberry ketone is a naturally occurring phenolic compound responsible for the characteristic aroma of red raspberries. Due to its pleasant scent and flavor, it is a valuable ingredient in the fragrance, cosmetic, and food industries. Chemical synthesis is the primary source of commercially available raspberry ketone, as extraction from natural sources is not economically viable. The synthesis route employing this compound and phenol through a Friedel-Crafts alkylation reaction is a well-established and efficient method. This document outlines the reaction principles, provides a comparative analysis of various catalytic systems, and offers detailed experimental protocols for its synthesis and purification.

Reaction Principle

The core of this synthetic approach is the Friedel-Crafts alkylation of phenol with this compound. In this electrophilic aromatic substitution reaction, an acid catalyst facilitates the formation of a carbocation from this compound, which then alkylates the phenol ring, predominantly at the para position due to steric hindrance and the directing effect of the hydroxyl group.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact. Below is a summary of quantitative data from various studies on the synthesis of raspberry ketone using different catalysts.

CatalystMolar Ratio (Phenol:this compound)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Sulfonic acid-functionalized ionic liquidsOptimizedOptimized5--82.5[1]
Amberlyst-15OptimizedOptimized-~100-82 (isolated)[2][3][4]
Acid-activated Montmorillonite Clay1:1 to 3:1100-1501-2435-55>75-
HF-modified USY molecular sieve3:1 to 10:170-150---High[5]
Sulfuric AcidOptimizedOptimized---51 (molar)[5]
H-beta ZeoliteOptimizedOptimized---77

Experimental Protocols

Protocol 1: Synthesis of Raspberry Ketone using Sulfonic Acid-Functionalized Ionic Liquid Catalyst

This protocol is based on the efficient and recyclable nature of ionic liquid catalysts.[1]

Materials:

  • Phenol

  • This compound

  • (3-sulfo)propyltriamine bisulfate ([TEA-PS][HSO4]) ionic liquid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol, this compound, and the sulfonic acid-functionalized ionic liquid. The optimal molar ratio of reactants and catalyst amount should be determined based on preliminary small-scale experiments, with a starting point of a 1:1 molar ratio of phenol to this compound and 10 mol% of the ionic liquid.

  • Heat the reaction mixture with stirring to the optimal temperature (e.g., 100-120 °C) and maintain for the required reaction time (e.g., 5 hours).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the organic components. The ionic liquid will form a separate phase.

  • Separate the ethyl acetate layer. The ionic liquid can be recovered, washed, dried, and reused.

  • Wash the ethyl acetate solution with saturated sodium bicarbonate solution to remove any unreacted phenol and acidic residues.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude raspberry ketone.

  • Purify the crude product by recrystallization from a suitable solvent system, such as toluene or a mixture of ether and petroleum ether.

Protocol 2: Purification of Raspberry Ketone by Recrystallization

This protocol describes a general method for the purification of crude raspberry ketone.[6]

Materials:

  • Crude raspberry ketone

  • Toluene (or a mixture of diethyl ether and petroleum ether)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude raspberry ketone in a minimal amount of hot toluene.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Dry the purified raspberry ketone crystals in a vacuum oven.

  • Determine the melting point and purity of the final product using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR). Raspberry ketone has a melting point of 82-84 °C.

Mandatory Visualizations

Synthesis_Pathway Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Alkylation Butanone This compound Catalyst Acid Catalyst Butanone->Catalyst Catalyst->Intermediate Protonation & Dehydration RaspberryKetone Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) Intermediate->RaspberryKetone Deprotonation

Caption: Reaction pathway for the synthesis of raspberry ketone.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 1. Charge Reactants (Phenol, this compound, Catalyst) Heating 2. Heat and Stir Reactants->Heating Monitoring 3. Monitor Progress (TLC/GC) Heating->Monitoring Extraction 4. Extraction with Organic Solvent Monitoring->Extraction Washing 5. Wash with NaHCO3 and Brine Extraction->Washing Drying 6. Dry over MgSO4 Washing->Drying Evaporation 7. Solvent Evaporation Drying->Evaporation Recrystallization 8. Recrystallization Evaporation->Recrystallization Filtration 9. Filtration and Washing Recrystallization->Filtration Drying_final 10. Drying Filtration->Drying_final Analysis 11. Purity and Identity Confirmation (HPLC, GC-MS, NMR, MP) Drying_final->Analysis

Caption: General experimental workflow for raspberry ketone synthesis.

References

Application of 4-Hydroxy-2-Butanone in the Synthesis of Mevalonic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid is a crucial intermediate in the biosynthesis of a vast array of biologically significant molecules, including cholesterol, steroid hormones, and other isoprenoids. Its lactone form, mevalonic acid lactone, serves as a stable and readily accessible precursor for scientific investigation and as a building block in the synthesis of complex natural products and pharmaceuticals. A key synthetic route to mevalonic acid lactone utilizes 4-hydroxy-2-butanone as a readily available starting material. This application note details the synthesis of mevalonic acid lactone from this compound via an internal Reformatsky reaction, providing comprehensive experimental protocols and quantitative data.

Synthesis Overview

The synthesis of mevalonic acid lactone from this compound is a two-step process. The first step involves the esterification of this compound with a haloacetyl halide, typically bromoacetyl bromide, to form the intermediate 4-(bromoacetoxy)-2-butanone. The subsequent and key step is an intramolecular Reformatsky reaction, where the haloester is treated with a metal, such as zinc, to induce cyclization and form the target mevalonic acid lactone.[1]

Quantitative Data

The following table summarizes the reported yield for the synthesis of mevalonic acid lactone from 4-(bromoacetoxy)-2-butanone using the internal Reformatsky reaction.

Starting MaterialReactionMetalSolventYield (%)Reference
4-(bromoacetoxy)-2-butanoneIntramolecular Reformatsky ReactionZincTetrahydrofuran60[1]

Note: The patent mentions that other metals like magnesium can also be used for the cyclization, although specific yield data for magnesium was not provided in the reviewed literature.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(bromoacetoxy)-2-butanone

This protocol describes the preparation of the intermediate ester, 4-(bromoacetoxy)-2-butanone, from this compound.[1]

Materials:

  • This compound (redistilled)

  • Bromoacetyl bromide

  • Anhydrous pyridine

  • Anhydrous chloroform

  • Anhydrous ether

  • Anhydrous sodium sulfate

  • Sodium bicarbonate

  • Water

  • Dry ice-ethyl alcohol bath

  • 500 ml three-neck round-bottom flask

  • Stirrer

  • Condenser with calcium chloride tube

  • Addition funnel

Procedure:

  • Equip a 500 ml three-neck round-bottom flask with a stirrer, a condenser attached to a calcium chloride tube, and an addition funnel.

  • Add 45.0 ml of anhydrous chloroform and 40.7 ml (40.9 g, 0.464 mole) of this compound to the flask.

  • Cool the flask in a dry ice-ethyl alcohol bath.

  • Slowly add 43.1 ml (99.6 g, 0.475 mole) of bromoacetyl bromide from the addition funnel with stirring.

  • Following the addition of bromoacetyl bromide, add 38.3 ml (37.6 g, 0.475 mole) of anhydrous pyridine dropwise.

  • Allow the mixture to warm to 4°C and let it stand for two days at this temperature.

  • Remove the crystallized pyridine hydrobromide by filtration.

  • Add approximately 200 ml of ether to the filtrate.

  • Wash the resulting ethereal solution with two 75 ml portions of water.

  • Extract the combined water washings with two 75 ml portions of ether.

  • Combine these ether extracts with the initial ether-chloroform solution and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo at a temperature below 4°C to obtain the crude ester.

  • Add solid sodium bicarbonate, followed by 125 ml of water, to the crude ester.

Protocol 2: Synthesis of Mevalonic Acid Lactone via Intramolecular Reformatsky Reaction

This protocol details the cyclization of 4-(bromoacetoxy)-2-butanone to mevalonic acid lactone.[1]

Materials:

  • 4-(bromoacetoxy)-2-butanone

  • Granular zinc (acid-washed and activated)

  • Tetrahydrofuran (distilled from sodium)

  • Cupric chloride

  • Ethyl alcohol

  • Dry ether

  • Sodium bisulfate monohydrate

  • Chloroform

  • Anhydrous magnesium sulfate

  • Potassium hydroxide (KOH) solution

  • 125 ml round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare a solution of 20 ml (29.0 g, 0.139 mole) of 4-(bromoacetoxy)-2-butanone in 20.0 ml of tetrahydrofuran (previously distilled from sodium). Keep this solution below 4°C.

  • Activate granular zinc (10.0 g) by treating it with dilute hydrochloric acid, followed by washing with water, a dilute solution of cupric chloride (0.02 g in water), several portions of ethyl alcohol, and finally with dry ether.

  • Place the activated zinc in a 125 ml round-bottom flask fitted with a reflux condenser.

  • Add a small crystal of iodine to the flask.

  • Add a few milliliters of the 4-(bromoacetoxy)-2-butanone solution to the flask and warm gently to initiate the reaction.

  • Once the reaction begins, add the remainder of the 4-(bromoacetoxy)-2-butanone solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture.

  • Hydrolyze the resulting zinc adduct by adding a solution of 2.1 g of sodium bisulfate monohydrate in 10 ml of water.

  • Remove the organic solvents in vacuo.

  • Extract the aqueous suspension of the organic material three times with equal volumes of chloroform.

  • Dry the combined chloroform extracts over anhydrous magnesium sulfate.

  • Evaporate the chloroform in vacuo to yield the crude mevalonic acid lactone. A brown syrupy product is obtained.[1]

Purification:

  • To isolate the mevalonic acid lactone, add an equal volume of water to the reaction mixture to hydrolyze the zinc adduct.[1]

  • Add an equal volume of ethanol to precipitate salts.[1]

  • Centrifuge or filter to remove the salts. Wash the salts with absolute ethanol until the supernatant is colorless.[1]

  • Combine the ethanol washings with the initial supernatant solution.

  • Evaporate any methyl vinyl ketone along with the ethanol in vacuo below 50°C.[1]

  • Add KOH solution until the mixture is basic and let it stand at 60°C for 10 minutes to convert the lactone to the acid form.[1] Further standard procedures for lactonization can then be applied.

Visualizations

Overall Synthesis Pathway

Synthesis_Pathway This compound This compound 4-(Bromoacetoxy)-2-butanone 4-(Bromoacetoxy)-2-butanone This compound->4-(Bromoacetoxy)-2-butanone Bromoacetyl bromide, Pyridine Mevalonic Acid Lactone Mevalonic Acid Lactone 4-(Bromoacetoxy)-2-butanone->Mevalonic Acid Lactone Zinc, Tetrahydrofuran

Caption: Synthesis of Mevalonic Acid Lactone from this compound.

Experimental Workflow

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_reformatsky Step 2: Intramolecular Reformatsky Reaction ester_start Mix this compound and Chloroform ester_cool Cool to -78°C ester_start->ester_cool ester_add_br Add Bromoacetyl Bromide ester_cool->ester_add_br ester_add_py Add Pyridine ester_add_br->ester_add_py ester_react React at 4°C for 48h ester_add_py->ester_react ester_filter Filter Pyridine Hydrobromide ester_react->ester_filter ester_extract Workup with Ether and Water ester_filter->ester_extract ester_dry Dry and Concentrate ester_extract->ester_dry ref_start Prepare 4-(Bromoacetoxy)-2-butanone in THF ester_dry->ref_start Crude 4-(Bromoacetoxy)-2-butanone ref_initiate Initiate Reaction ref_start->ref_initiate ref_zn Activate Zinc ref_zn->ref_initiate ref_reflux Add Remaining Ester and Reflux ref_initiate->ref_reflux ref_hydrolyze Hydrolyze Zinc Adduct ref_reflux->ref_hydrolyze ref_extract Extract with Chloroform ref_hydrolyze->ref_extract ref_purify Dry and Evaporate to Yield Mevalonic Acid Lactone ref_extract->ref_purify

Caption: Experimental Workflow for Mevalonic Acid Lactone Synthesis.

Mechanism of the Intramolecular Reformatsky Reaction

The Reformatsky reaction involves the formation of an organozinc reagent (a zinc enolate) from an α-halo ester and zinc metal.[2] This enolate then adds to a carbonyl group. In this intramolecular version, the ketone carbonyl within the same molecule serves as the electrophile.

Reformatsky_Mechanism start 4-(Bromoacetoxy)-2-butanone zinc_insertion Oxidative insertion of Zn start->zinc_insertion + Zn enolate Zinc Enolate Intermediate zinc_insertion->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization 6-membered transition state zinc_alkoxide Cyclic Zinc Alkoxide cyclization->zinc_alkoxide hydrolysis Hydrolysis (H₃O⁺) zinc_alkoxide->hydrolysis product Mevalonic Acid Lactone hydrolysis->product

Caption: Mechanism of the Intramolecular Reformatsky Reaction.

References

Application Note & Protocol: Biocatalytic Asymmetric Reduction of 4-Hydroxy-2-Butanone to (R)-1,3-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1,3-butanediol is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including penem and carbapenem antibiotics.[1][2] Traditional chemical synthesis routes for chiral molecules often involve complex steps and may produce undesirable byproducts. Biocatalytic asymmetric reduction presents a green and efficient alternative, offering high enantioselectivity and mild reaction conditions. This application note details protocols for the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol using whole-cell biocatalysts and isolated enzymes.

Biocatalytic Approaches

Two primary biocatalytic strategies have been successfully employed for the production of (R)-1,3-butanediol:

  • Whole-Cell Biocatalysis: This approach utilizes microorganisms that endogenously express enzymes capable of the desired stereoselective reduction. This method is often cost-effective as it eliminates the need for enzyme purification.

  • Isolated Enzyme Systems: This strategy involves the use of purified carbonyl reductases. While requiring more initial preparation, it allows for a more controlled reaction environment and can lead to higher specific activities.

Data Presentation: Comparison of Biocatalysts

The following tables summarize the performance of various biocatalysts in the asymmetric reduction of this compound.

Table 1: Whole-Cell Biocatalysts

BiocatalystSubstrate Conc. (g/L)Product Conc. (g/L)Conversion (%)Enantiomeric Excess (e.e.) (%)Key Conditions
Pichia jadinii HBY614538.385.1100pH 7.4, 30°C, 250 rpm, 6% (v/v) glucose co-substrate, fed-batch substrate addition.[3][4]
Candida krusei ZJB-091624538.783.999.0pH 8.5, 35°C, 2:1 molar ratio of glucose to this compound.[5][6]

Table 2: Isolated Enzyme Systems

EnzymeSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (e.e.) (%)Cofactor Regeneration System
Carbonyl Reductase (PFODH) from Pichia finlandicaNot specified81-90>99 (R)Isopropyl alcohol (substrate-coupled)
Short-chain carbonyl reductase mutant (LnRCR S154K)Not specifiedNot specified99Not specified

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Pichia jadinii HBY61

This protocol is based on the findings of Yang et al. (2014).[3]

1. Materials and Reagents:

  • Pichia jadinii HBY61 strain

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Fermentation medium (84.2 g/L glucose, 43.7 g/L beef extract)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Shaking incubator

  • Centrifuge

  • HPLC with a chiral column

2. Inoculum Preparation:

  • Inoculate a single colony of P. jadinii HBY61 into 50 mL of YPD medium.

  • Incubate at 30°C and 200 rpm for 24 hours.

3. Fermentation and Bioconversion:

  • Transfer the seed culture to the fermentation medium.

  • Incubate at 30°C and 250 rpm.

  • After a predetermined fermentation period (e.g., 48 hours), harvest the cells by centrifugation.

  • Resuspend the cell pellet in phosphate buffer (pH 7.4).

  • Initiate the bioconversion by adding this compound. For higher yields, a fed-batch strategy is recommended, where the total substrate (e.g., 45 g/L) is added in equal portions at set time intervals.[3][4]

  • Add glucose as a co-substrate to a final concentration of 6% (v/v) for cofactor regeneration.[3][4]

  • Maintain the reaction at 30°C and 250 rpm.

4. Product Analysis:

  • Periodically take samples from the reaction mixture.

  • Centrifuge to remove cells.

  • Analyze the supernatant for the concentration of (R)-1,3-butanediol and the enantiomeric excess using a chiral HPLC column.

Protocol 2: Enzymatic Reduction using a Carbonyl Reductase

This protocol is a general guideline based on the use of carbonyl reductases like PFODH.[7]

1. Materials and Reagents:

  • Purified Carbonyl Reductase (e.g., PFODH)

  • This compound

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., isopropanol and a suitable alcohol dehydrogenase, or glucose and glucose dehydrogenase)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH optimized for the specific enzyme)

  • Reaction vessel with temperature control

  • GC-MS or HPLC with a chiral column

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a reaction mixture containing the buffer, this compound, and the cofactor (NADH or NADPH).

  • Add the components of the cofactor regeneration system. For a substrate-coupled system, this would be isopropanol.[7]

  • Initiate the reaction by adding the purified carbonyl reductase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

3. Reaction Monitoring and Product Analysis:

  • Monitor the progress of the reaction by taking aliquots at different time points.

  • Quench the reaction in the aliquots (e.g., by adding a water-immiscible organic solvent and vortexing).

  • Extract the product into the organic solvent.

  • Analyze the organic phase by GC-MS or chiral HPLC to determine the conversion and enantiomeric excess of (R)-1,3-butanediol.[8]

Visualizations

Biocatalytic_Reduction_Workflow cluster_whole_cell Whole-Cell Biocatalysis cluster_enzyme Isolated Enzyme System cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Harvest Cell Harvesting Fermentation->Harvest Bioconversion Bioconversion (Substrate Addition) Harvest->Bioconversion Sampling Sampling Bioconversion->Sampling Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup Enzyme_Purification->Reaction_Setup Enzymatic_Reduction Enzymatic Reduction Reaction_Setup->Enzymatic_Reduction Enzymatic_Reduction->Sampling Extraction Product Extraction Sampling->Extraction Analysis Chiral HPLC/GC-MS Analysis Extraction->Analysis Reaction_Pathway Substrate This compound Product (R)-1,3-Butanediol Substrate->Product Reduction Enzyme Carbonyl Reductase (e.g., from Pichia, Candida) Cofactor_ox NADP+ Enzyme->Cofactor_ox Regen_System Cofactor Regeneration (e.g., Glucose/GDH) Cofactor_ox->Regen_System Regeneration Cofactor_red NADPH + H+ Cofactor_red->Enzyme Regen_System->Cofactor_red

References

Application Notes and Protocols: Dehydration of 4-Hydroxy-2-Butanone to 3-Buten-2-One

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dehydration of 4-hydroxy-2-butanone is a critical chemical transformation for the synthesis of 3-buten-2-one, also known as methyl vinyl ketone (MVK). MVK is a valuable intermediate in the production of various fine chemicals, including pharmaceuticals like Vitamin A, fragrances, and polymers.[1][2] This document provides detailed application notes and experimental protocols for several catalytic methods to achieve this conversion, targeting high yield and purity. The protocols are designed to be adaptable for both laboratory-scale research and process development.

Reaction Principle and Mechanism

The core reaction involves the elimination of a water molecule from this compound to form a carbon-carbon double bond, yielding 3-buten-2-one. The reaction is typically acid-catalyzed. Under basic conditions, the dehydration can proceed via an E1cb (Elimination Unimolecular Conjugate Base) mechanism.[3] In acidic or high-temperature gas-phase conditions, the mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, and subsequent deprotonation to form the alkene. The activation energy for the dehydration of this compound has been determined to be approximately 120.6 ± 5.8 kJ/mol.[4]

Reaction_Pathway Figure 1: General Reaction Pathway cluster_reactants Reactant cluster_products Products This compound This compound (C4H8O2) 3-Buten-2-one 3-Buten-2-one (Methyl Vinyl Ketone) This compound->3-Buten-2-one  Dehydration (-H2O) Catalyst, Heat Water Water (H2O)

Caption: Figure 1: General Reaction Pathway for the Dehydration of this compound.

Experimental Protocols

Three primary methods for the dehydration of this compound are detailed below: continuous liquid-phase dehydration using a thin-film evaporator, gas-phase catalytic dehydration, and non-catalytic dehydration under supercritical conditions.

Protocol 1: Continuous Liquid-Phase Dehydration via Thin-Film Evaporation

This method is suitable for continuous production and achieves high purity and yield by rapidly removing the product from the reaction mixture, minimizing side reactions.[2]

Materials and Equipment:

  • This compound (crude)

  • Acid Catalyst (e.g., Sulfuric acid, 2-25% mass concentration)[2]

  • Thin-film evaporator

  • Gas-liquid separator

  • Condenser

  • Feed pumps for reactant and catalyst

  • Collection vessel

Procedure:

  • Prepare the acid catalyst solution to the desired concentration (e.g., 5-18% sulfuric acid).[2]

  • Set up the thin-film evaporator system, ensuring all connections are secure.

  • Preheat the evaporator to the target outlet temperature (e.g., 100-200°C, preferably 130-150°C).[2]

  • Mix the crude this compound and the acid catalyst solution at a specified volume ratio (e.g., 1 part acid to 100-110 parts butanone alcohol).[2]

  • Continuously feed the uniform mixture into the thin-film evaporator. The residence time within the evaporator should be controlled between 4 to 60 seconds.[2]

  • Under the effect of heat and the acid catalyst, this compound dehydrates. The lower-boiling 3-buten-2-one product is rapidly evaporated.

  • The vaporized product passes through a gas-liquid separator and is then condensed.

  • Collect the condensed liquid product.

  • Analyze the product for purity and water content using Gas Chromatography (GC) and Karl Fischer (KF) titration, respectively.[2]

Protocol 2: Gas-Phase Catalytic Dehydration

This protocol describes a heterogeneous catalytic method performed in the gas phase, which can offer high selectivity and ease of catalyst separation. Rare-earth phosphates, particularly LaPO₄, have shown excellent performance.[5]

Materials and Equipment:

  • This compound

  • Inert carrier gas (e.g., Nitrogen)

  • Solid acid catalyst (e.g., LaPO₄, FePO₄, CePO₄)[5]

  • Fixed-bed flow reactor

  • Vaporizer/Evaporator

  • Temperature controller and furnace

  • Condenser and cold trap

  • Gas Chromatograph (GC) for online or offline analysis

Procedure:

  • Load the fixed-bed reactor with the chosen orthophosphate catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.[5]

  • Evaporate the this compound feed using the vaporizer and mix it with the inert carrier gas.

  • Introduce the gaseous feed into the preheated reactor over the catalyst bed.

  • The product stream exiting the reactor is passed through a condenser and a cold trap to collect the liquid products.

  • Non-condensable gases are vented.

  • Allow the reaction to reach a steady state before collecting samples for analysis.

  • Quantify the conversion of this compound and the selectivity to 3-buten-2-one using GC analysis.

Protocol 3: Non-Catalytic Dehydration in Supercritical Acetone

This innovative approach utilizes supercritical conditions, where the reaction proceeds without an external catalyst due to the autocatalytic effect of formic acid generated in situ from formaldehyde, a common precursor in this compound synthesis.[1][4]

Materials and Equipment:

  • This compound in acetone solution

  • High-pressure tubular flow-type reactor

  • High-pressure pump

  • Back-pressure regulator

  • Heating system (e.g., furnace or heating jacket)

  • Cooling system/heat exchanger

  • Sample collection port

Procedure:

  • Prepare a solution of this compound in acetone.

  • Pressurize the tubular reactor system to the target pressure (e.g., 17 MPa) using the high-pressure pump.[1][6]

  • Heat the reactor to the supercritical temperature of the mixture (e.g., 230-270°C).[4]

  • Pump the reactant solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 0.5 to 8 minutes).[4]

  • The product stream exits the reactor, is cooled by a heat exchanger, and depressurized through a back-pressure regulator.

  • Collect liquid samples periodically for analysis.

  • Analyze the samples by GC to determine the concentration of this compound, 3-buten-2-one, and any byproducts.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various dehydration methods.

Table 1: Comparison of Catalytic Systems and Performance

Catalyst SystemPhaseTemperature (°C)PressureConversion (%)Selectivity/Yield (%)Purity (%)Reference
Sulfuric Acid (5%)Liquid (Continuous)120Atmospheric-89.4 (Yield)99.4[2]
LaPO₄Gas250-350Atmospheric9293 (Selectivity)-[5]
FePO₄, CePO₄, YPO₄Gas250-350AtmosphericPoorly active or selective--[5]
CaOLiquid---Identified as product-[3]
Anatase-TiO₂------
None (Autocatalytic)Supercritical230-27017 MPaHigh--[1][4]

Table 2: Kinetic and Thermodynamic Data

ParameterValueConditionsReference
Activation Energy (Dehydration)120.6 ± 5.8 kJ/molSupercritical / High-Temp Liquid[4]

Workflow and Analysis

A generalized workflow for conducting and analyzing the dehydration reaction is presented below.

Experimental_Workflow Figure 2: General Experimental and Analytical Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactant_Prep Reactant & Catalyst Preparation System_Setup Reactor System Setup & Equilibration Reactant_Prep->System_Setup Run_Reaction Execute Dehydration (Protocols 1, 2, or 3) System_Setup->Run_Reaction Sample_Collection Product Collection & Sampling Run_Reaction->Sample_Collection GC_Analysis GC Analysis (Purity, Conversion) Sample_Collection->GC_Analysis KF_Titration Karl Fischer Titration (Water Content) Sample_Collection->KF_Titration Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing KF_Titration->Data_Processing Report Reporting Data_Processing->Report

Caption: Figure 2: General Experimental and Analytical Workflow for Dehydration of this compound.

Analytical Method Details: Gas Chromatography (GC)

Quantitative analysis of the reaction mixture is crucial for determining conversion and selectivity.

  • System: Agilent 7820A GC system or equivalent.[1][6]

  • Detector: Flame Ionization Detector (FID).[1][6]

  • Column: BP-WAX capillary column (30 m × 0.25 mm × 0.25 µm) or similar polar column.[1][6]

  • Injector Temperature: 250°C.[1][6]

  • Detector Temperature: 250°C (or 300°C as per some methods).[1][2]

  • Oven Program: Hold at 70°C for 7 min, ramp to 140°C at 40°C/min, hold for 20 min, ramp to 250°C at 10°C/min.[1][6] (Note: The program should be optimized for baseline separation of reactant, product, and potential byproducts).

  • Internal/External Standards: Use of internal standards (e.g., 2-pentanone, 2-heptanol) or external standard calibration curves is necessary for accurate quantification.[1][6]

Safety Considerations
  • This compound is a flammable liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids are highly corrosive. Handle in a fume hood with appropriate acid-resistant PPE.

  • High-pressure and high-temperature reactions (Protocol 3) carry significant risks. Ensure the reactor is properly rated and maintained, and use a blast shield.

  • 3-Buten-2-one (MVK) is a toxic and flammable substance. Handle with extreme care in a well-ventilated fume hood.

References

Application Notes and Protocols: 4-Hydroxy-2-Butanone as a Precursor for Pharmaceutically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of pharmaceutically relevant compounds using 4-hydroxy-2-butanone as a key starting material. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS 590-90-9), a bifunctional molecule containing both a hydroxyl and a ketone group, is a versatile building block in organic synthesis.[1][2] Its reactivity allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutically active compounds and their intermediates.[1][3] This document details its application in the synthesis of mevalonic acid lactone, a crucial intermediate in the biosynthesis of cholesterol and isoprenoids, and (R)-1,3-butanediol, a chiral building block for various pharmaceuticals.[4][5]

Synthesis of Mevalonic Acid Lactone

Mevalonic acid is a key intermediate in the mevalonate pathway, which is responsible for the biosynthesis of a wide range of essential molecules, including cholesterol and non-sterol isoprenoids. The lactone form, mevalonolactone, is a stable derivative that can be synthesized from this compound.

Experimental Protocol: Two-Step Synthesis of Mevalonic Acid Lactone

Step 1: Preparation of 4-(bromoacetoxy)-2-butanone [4]

  • In a 500 mL three-neck round-bottom flask equipped with a stirrer, condenser, and addition funnel, add 45.0 mL of anhydrous chloroform and 40.7 mL (40.9 g, 0.464 mole) of this compound.

  • Cool the flask in a dry ice-ethyl alcohol bath.

  • Slowly add 43.1 mL (99.6 g, 0.475 mole) of bromoacetyl bromide from the addition funnel with stirring.

  • Following the addition of bromoacetyl bromide, add 38.3 mL (37.6 g, 0.475 mole) of anhydrous pyridine dropwise.

  • Allow the reaction mixture to warm to 4°C and let it stand at this temperature for two days.

  • Remove the crystallized pyridine hydrobromide by filtration.

Step 2: Cyclization to Mevalonic Acid Lactone via internal Reformatsky-type reaction [4]

  • Prepare a solution of 29.0 g (0.139 mole) of 4-(bromoacetoxy)-2-butanone in 20.0 mL of tetrahydrofuran (previously distilled from sodium) and keep it below 4°C.

  • In a 125 mL round-bottom flask fitted with a reflux condenser, add 10.0 g of granular zinc (pre-treated with dilute hydrochloric acid, washed with water, and dried).

  • Add a small crystal of iodine to the zinc.

  • Add a few milliliters of the 4-(bromoacetoxy)-2-butanone solution to the zinc to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling.

  • Add the remaining 4-(bromoacetoxy)-2-butanone solution dropwise at a rate that maintains gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture and add 20 mL of 20% sulfuric acid.

  • Filter the mixture and wash the zinc with 20 mL of water.

  • Extract the filtrate with three equal volumes of chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent in vacuo to yield the crude product.

Quantitative Data
StepProductStarting MaterialMoles of Starting MaterialMoles of ProductYield
14-(bromoacetoxy)-2-butanoneThis compound0.464--
2Mevalonic acid lactone4-(bromoacetoxy)-2-butanone0.1390.083460%

Note: The yield for step 1 was not explicitly provided in the source material.

Logical Relationship of Mevalonic Acid Lactone Synthesis

A This compound D 4-(bromoacetoxy)-2-butanone A->D Esterification B Bromoacetyl bromide B->D C Pyridine C->D F Mevalonic acid lactone D->F Internal Reformatsky-type cyclization E Zinc E->F

Caption: Synthesis of Mevalonic Acid Lactone from this compound.

Asymmetric Synthesis of (R)-1,3-Butanediol

(R)-1,3-butanediol is a valuable chiral intermediate used in the synthesis of various pharmaceuticals, including penem and carbapenem antibiotics.[5] Biocatalytic asymmetric reduction of this compound offers a highly enantioselective route to this important building block.[6][7]

Experimental Protocol: Biocatalytic Reduction using Candida krusei ZJB-09162[6]

1. Cultivation of Candida krusei ZJB-09162:

  • Prepare a seed medium containing glucose (20 g/L), peptone (10 g/L), and yeast extract (5 g/L).

  • Inoculate the medium with C. krusei ZJB-09162 and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Prepare a fermentation medium with the same composition as the seed medium.

  • Inoculate the fermentation medium with the seed culture (5% v/v) and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C and wash twice with phosphate buffer (0.1 M, pH 7.0).

2. Asymmetric Reduction of this compound:

  • Prepare a reaction mixture containing this compound, glucose as a co-substrate, and the harvested C. krusei cells in a suitable buffer.

  • Incubate the reaction mixture under optimized conditions.

Optimized Reaction Conditions and Quantitative Data[6]
ParameterOptimal Value
pH8.5
Temperature35°C
Molar ratio of glucose to this compound2:1
Substrate Concentration45.0 g/L
Product Concentration ((R)-1,3-butanediol)38.7 g/L
Conversion83.9%
Enantiomeric Excess (ee)99.0%

Experimental Workflow for (R)-1,3-Butanediol Synthesis

cluster_0 Cell Preparation cluster_1 Biocatalytic Reduction A Inoculation of C. krusei B Seed Culture (24h) A->B C Fermentation (24h) B->C D Cell Harvesting & Washing C->D G Reaction Mixture D->G E This compound E->G F Glucose (Co-substrate) F->G H Incubation (pH 8.5, 35°C) G->H I (R)-1,3-Butanediol H->I

Caption: Biocatalytic synthesis of (R)-1,3-butanediol.

Signaling Pathways of Derived or Related Pharmaceutically Active Compounds

Mevalonate Pathway

The product of the first synthesis, mevalonic acid, is a crucial component of the mevalonate pathway. This pathway is a target for a major class of drugs, the statins, which inhibit HMG-CoA reductase, a key enzyme in the pathway.

A Acetyl-CoA B HMG-CoA A->B HMG-CoA synthase C Mevalonic Acid B->C HMG-CoA reductase (inhibited by statins) D Isopentenyl Pyrophosphate (IPP) C->D E Dimethylallyl Pyrophosphate (DMAPP) D->E F Isoprenoids D->F E->F G Cholesterol F->G H Non-sterol isoprenoids F->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-2-Butanone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-2-Butanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via different methods.

Method 1: Traditional Aldol Condensation (Acetone and Formaldehyde)

Question: My reaction yield is low, and the product purity is poor (around 75%). What are the likely causes and solutions?

Answer:

Low yield and purity in the traditional aldol condensation are common issues. The primary causes include side reactions and suboptimal reaction conditions. Here’s a breakdown of potential problems and how to address them:

  • Formaldehyde Self-Polymerization: Formaldehyde can easily polymerize in an alkaline solution, reducing the amount available to react with acetone.

    • Solution: Ensure a significant excess of acetone is used. A common ratio of formaldehyde to acetone is 1:30.[1] This shifts the equilibrium towards the desired product.

  • Butenone Formation: The desired product, this compound, can dehydrate to form 3-buten-2-one (butenone), especially during distillation or at elevated temperatures.

    • Solution: Maintain a low reaction temperature and perform distillation under reduced pressure to minimize the formation of this byproduct.

  • Inadequate Base Concentration: The concentration of the alkali catalyst is crucial.

    • Solution: A dilute alkali solution of around 5% is typically used.[1] Higher concentrations can promote side reactions. It is advisable to titrate your base solution to confirm its concentration before use.

Question: I am observing a significant amount of solid precipitate in my reaction mixture. What is it and how can I prevent it?

Answer:

The precipitate is likely paraformaldehyde, a result of formaldehyde self-polymerization.

  • Prevention:

    • Use a freshly prepared formaldehyde solution.

    • Maintain the recommended high excess of acetone.

    • Ensure efficient stirring to keep the reactants well-mixed.

Method 2: Oxidation of 1,3-Butanediol

Question: The reaction is sluggish, and the conversion of 1,3-Butanediol is incomplete. What could be the issue?

Answer:

Incomplete conversion can stem from several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: The tungstate catalyst may not be sufficiently active.

    • Solution: Ensure the catalyst is properly dissolved and dispersed in the reaction mixture.

  • Hydrogen Peroxide Addition: The rate of hydrogen peroxide addition is critical.

    • Solution: Add the hydrogen peroxide dropwise. A rapid addition can lead to side reactions and decomposition of the peroxide. The rate of addition should be controlled to maintain the reaction temperature within the optimal range of 60-75°C.

  • Water Removal: The accumulation of water, a byproduct of the reaction, can inhibit the reaction.

    • Solution: Use a water-carrying agent (entrainer) such as n-hexane or cyclohexane and a Dean-Stark apparatus to continuously remove water as it is formed.

Question: My final product has a lower than expected purity, despite reports of this method yielding high-purity product.

Answer:

Contamination can arise from unreacted starting material or byproducts from improper temperature control.

  • Incomplete Reaction: If the reaction is not driven to completion, the final product will be contaminated with 1,3-Butanediol.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., GC) and continue the reaction until the 1,3-Butanediol content is below 5% of the initial amount before stopping the hydrogen peroxide addition.

  • Thermal Decomposition: Excessive temperature during the reaction or distillation can lead to the decomposition of the product.

    • Solution: Carefully control the reaction temperature and perform the final distillation at a reduced temperature of 60-65°C under vacuum.

Method 3: Supercritical Synthesis (Acetone and Formaldehyde)

Question: The yield of this compound is lower than the reported 70-90%. What parameters should I optimize?

Answer:

The yield in supercritical synthesis is highly sensitive to temperature, pressure, and residence time.

  • Suboptimal Conditions: The reaction may not be running at the optimal point for your specific setup.

    • Solution: Systematically vary the temperature (in the range of 230-280°C), pressure (10-21 MPa), and residence time to find the optimal conditions for your reactor.[2] A yield of 73.8% has been achieved at 270°C, 21 MPa, and a residence time of 4.52 minutes.[2]

  • Formaldehyde Side Reactions: In the supercritical state, formaldehyde can undergo self-disproportionation to form formic acid and methanol. While formic acid can act as an in-situ catalyst, its subsequent reaction with formaldehyde consumes it, potentially limiting the main reaction.

    • Solution: Optimizing the initial ratio of acetone to formaldehyde can help maximize the desired reaction pathway.

Question: I am detecting unexpected byproducts in my product stream. What are they and how can I minimize them?

Answer:

Side reactions involving formaldehyde are a known issue in supercritical synthesis.

  • Common Byproducts: These can include methyl vinyl ketone (from dehydration of the product), as well as products from formaldehyde side reactions like methanol and methyl formate.[3]

    • Solution: Fine-tuning the reaction conditions (temperature, pressure, residence time) can help to improve the selectivity towards this compound. Shorter residence times may reduce the formation of downstream byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most environmentally friendly method for synthesizing this compound?

A1: The synthesis via oxidation of 1,3-butanediol using hydrogen peroxide is considered a green method as the only byproduct is water.[2] Supercritical synthesis is also considered environmentally friendly as it avoids the use of a catalyst, which simplifies purification and reduces waste streams.[2][4] The traditional aldol condensation generates a significant amount of alkaline wastewater.[1]

Q2: Can I use a different base for the traditional aldol condensation?

A2: Yes, other bases like potassium hydroxide (KOH) or basic ion-exchange resins can be used. However, the optimal concentration and reaction conditions may vary, and it is recommended to perform small-scale optimization experiments.

Q3: How can I accurately monitor the progress of my reaction?

A3: Gas chromatography (GC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts. For the oxidation of 1,3-butanediol, a patent suggests using a GC with a specific column (HP-INNOWax) and temperature program.

Q4: Is it possible to recycle the catalyst in the oxidation of 1,3-butanediol?

A4: Some catalyst systems, particularly those based on tungstates, can be recycled. One report suggests that the catalyst system can be used multiple times with only a minor decrease in activity.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodKey ReactantsTypical CatalystReported YieldReported PurityKey AdvantagesKey Disadvantages
Traditional Aldol Condensation Acetone, FormaldehydeDilute Alkali (e.g., 5% NaOH)Moderate~75%[1]Inexpensive reagentsLow purity, byproduct formation, wastewater generation[1]
Oxidation of 1,3-Butanediol 1,3-Butanediol, H₂O₂Tungstate86.4-87.13%[1]>99.75%[1]High purity, green (water is the only byproduct)More expensive starting material
Supercritical Synthesis Acetone, FormaldehydeNone (autocatalytic)~74-90%[2][3]HighFast reaction, no catalyst needed, simplified purificationRequires specialized high-pressure equipment

Table 2: Optimization of Supercritical Synthesis of this compound

Temperature (°C)Pressure (MPa)Residence Time (min)Formaldehyde Conversion (%)This compound Yield (%)
23010 - 21Variable--
25010 - 21Variable--
270 21 4.52 100 73.8 [2]
28010 - 21Variable--

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1,3-Butanediol

Materials:

  • 1,3-Butanediol

  • Sodium Tungstate (catalyst)

  • Water

  • n-Hexane (water entrainer)

  • Hydrogen Peroxide (25-35% solution)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus, add 1,3-butanediol, sodium tungstate, water, and n-hexane.

  • Stir the mixture to form a uniform solution and heat to 60-75°C.

  • Begin the dropwise addition of the hydrogen peroxide solution. Simultaneously, start the azeotropic distillation to remove water.

  • Monitor the reaction progress by GC. When the content of 1,3-butanediol is less than 5% of the initial amount, stop the addition of hydrogen peroxide.

  • Continue stirring for an additional 0.5-1.5 hours at the reaction temperature.

  • Distill off the n-hexane.

  • Reduce the temperature to 60-65°C and perform a vacuum distillation to obtain the pure this compound.

Protocol 2: Supercritical Synthesis

Materials:

  • Acetone

  • Formaldehyde solution (e.g., 37 wt%)

Procedure:

  • This procedure requires a specialized high-pressure, high-temperature continuous flow reactor system.

  • Pump acetone and the formaldehyde solution separately into the system using high-pressure pumps.

  • The reactants are preheated to the desired reaction temperature before being mixed.

  • The reaction occurs in the supercritical region within the reactor coil. The residence time is controlled by the flow rate and the reactor volume.

  • The product stream is cooled, and the pressure is reduced.

  • The this compound is then separated from the unreacted starting materials and byproducts, typically through distillation.

Mandatory Visualizations

Experimental_Workflow start Start prep Prepare Reactants and Catalyst start->prep reaction Run Reaction under Controlled Conditions (Temperature, Pressure, Time) prep->reaction monitoring Monitor Reaction Progress (e.g., GC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) reaction->workup Reaction Complete monitoring->reaction Adjust Conditions if Necessary purification Purify Product (Distillation, Chromatography) workup->purification analysis Analyze Final Product (Purity, Yield) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity incomplete_conv Incomplete Conversion low_yield->incomplete_conv Yes side_reactions Side Reactions low_yield->side_reactions Yes byproducts Byproducts Present low_purity->byproducts Yes unreacted_sm Unreacted Starting Material low_purity->unreacted_sm Yes optimize_cond Optimize Reaction Conditions (Temp, Time, Ratios) incomplete_conv->optimize_cond check_catalyst Check Catalyst Activity/Loading incomplete_conv->check_catalyst side_reactions->optimize_cond byproducts->optimize_cond improve_purification Improve Purification Method byproducts->improve_purification unreacted_sm->optimize_cond unreacted_sm->improve_purification

Caption: A decision tree for troubleshooting common issues in synthesis reactions.

References

Identifying and minimizing byproducts in 4-Hydroxy-2-Butanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hydroxy-2-Butanone. Our aim is to help you identify and minimize byproducts to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the aldol condensation of acetone and formaldehyde, and the catalytic dehydrogenation of 1,3-butanediol. The aldol condensation is the most traditional and widely used approach[1].

Q2: What are the major byproducts in the aldol condensation synthesis of this compound?

A2: The primary byproducts in the aldol condensation method include:

  • Formaldehyde self-polymers (paraformaldehyde): Formed, especially in aqueous and alkaline conditions[2].

  • 3-Buten-2-one (Methyl vinyl ketone): Results from the dehydration of this compound, particularly during distillation or at elevated temperatures[2].

  • Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone): Formed from the self-condensation of acetone.

  • Mesityl oxide: Arises from the dehydration of diacetone alcohol.

Q3: How can I minimize the formation of formaldehyde polymers?

A3: To minimize formaldehyde polymerization, you can:

  • Control the reaction temperature; lower temperatures are generally favored.

  • Slowly add formaldehyde to the reaction mixture to maintain a low concentration.

  • Use a large excess of acetone, as in the traditional method (a ratio of 1:30 of formaldehyde to acetone has been reported)[2]. However, this presents challenges in product purification.

Q4: What causes the formation of 3-Buten-2-one and how can I prevent it?

A4: 3-Buten-2-one is formed via the dehydration of the desired product, this compound. This is often promoted by acidic or basic conditions at elevated temperatures, especially during distillation[2]. To prevent its formation, consider using milder distillation conditions, such as vacuum distillation, to keep the temperature low.

Q5: What is a cleaner synthesis route with fewer byproducts?

A5: The synthesis of this compound through the catalytic dehydrogenation of 1,3-butanediol is reported to be a cleaner method with water as the primary byproduct[3]. Another approach involves the oxidation of 1,3-butanediol using a tungstate catalyst and hydrogen peroxide, which also reports high purity and water as the main byproduct[2].

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Polymer Content
Possible Cause Suggested Solution
Excessive formaldehyde polymerization. 1. Ensure slow and controlled addition of formaldehyde to the reaction mixture. 2. Maintain a lower reaction temperature. 3. Consider using a different solvent system or a phase-transfer catalyst to improve the reaction selectivity.
Sub-optimal catalyst concentration or activity. 1. Verify the concentration and purity of your catalyst. 2. For base-catalyzed reactions, ensure the base is not contaminated with carbonate. 3. Consider screening alternative catalysts such as D-proline, which has been shown to be effective[4].
Incorrect reactant ratio. 1. While a large excess of acetone can drive the reaction, it can also complicate purification. Experiment with optimizing the acetone to formaldehyde ratio for your specific conditions.
Problem 2: Significant Contamination with 3-Buten-2-one in the Final Product
Possible Cause Suggested Solution
High temperature during reaction or workup. 1. Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. 2. During workup, avoid excessive heating. Neutralize the catalyst before distillation.
Harsh distillation conditions. 1. Purify the product using vacuum distillation to lower the boiling point and reduce the risk of dehydration. 2. Ensure the distillation apparatus is clean and free of acidic or basic residues.
Problem 3: Presence of Acetone Self-Condensation Byproducts (Diacetone Alcohol, Mesityl Oxide)
Possible Cause Suggested Solution
Prolonged reaction time or high temperature. 1. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. 2. Lowering the reaction temperature can disfavor the acetone self-condensation which typically has a higher activation energy.
High concentration of base catalyst. 1. Reduce the catalyst loading to the minimum effective amount. 2. Consider using a milder, heterogeneous catalyst that can be easily filtered off after the reaction.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodReactantsCatalyst/ConditionsReported PurityKey ByproductsReference
Traditional Aldol Condensation Acetone, FormaldehydeDilute alkali (e.g., 5% NaOH), large excess of acetone (30:1)~75%Formaldehyde polymers, 3-Buten-2-one[2]
D-Proline Catalyzed Aldol Acetone, FormaldehydeD-Proline, room temperatureNot specifiedNot specified[4]
Oxidation of 1,3-Butanediol 1,3-Butanediol, Hydrogen PeroxideTungstate catalyst, 60-75°C>99.75%Water[2]
Non-catalytic Supercritical Synthesis Acetone, FormaldehydeSupercritical conditions (e.g., 270 °C, 21 MPa)HighFormic acid, Methyl vinyl ketone[1][5]

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of Acetone and Formaldehyde (Conceptual)

This is a conceptual protocol based on traditional methods and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge a significant excess of acetone (e.g., 30 molar equivalents).

  • Catalyst Addition: Add a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v) to the acetone with stirring. Cool the mixture in an ice bath to 0-5°C.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%) dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 5-10°C) for several hours, monitoring the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Purification:

    • Remove the excess acetone under reduced pressure.

    • The remaining residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (example):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Hold at 70°C for 7 minutes, then ramp to 140°C at 40°C/min and hold for 20 minutes, then ramp to 250°C at 10°C/min[5].

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer.

  • Data Analysis: Identify the peaks corresponding to this compound and potential byproducts (3-Buten-2-one, diacetone alcohol, mesityl oxide) by comparing their mass spectra with a library (e.g., NIST) and retention times with authentic standards if available. Quantify the components using an internal standard method.

Mandatory Visualizations

Aldol_Condensation_Pathway Acetone Acetone Product This compound Acetone->Product + Formaldehyde Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Self-condensation Formaldehyde Formaldehyde Formaldehyde->Product Polymer Formaldehyde Polymers Formaldehyde->Polymer Self-polymerization Base Base (e.g., OH-) Base->Product Butenone 3-Buten-2-one Product->Butenone Dehydration (Heat/Acid/Base) Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration

Caption: Main reaction pathway and byproduct formation in the aldol condensation synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Check_Yield->Check_Purity No Polymer_Issue High Polymer Content? Check_Yield->Polymer_Issue Yes Butenone_Issue Butenone Present? Check_Purity->Butenone_Issue Yes End Successful Synthesis Check_Purity->End No Polymer_Issue->Check_Purity No Optimize_Temp Optimize Temperature Polymer_Issue->Optimize_Temp Yes Optimize_Addition Optimize Formaldehyde Addition Polymer_Issue->Optimize_Addition Yes Optimize_Distillation Optimize Distillation (Vacuum) Butenone_Issue->Optimize_Distillation Yes Butenone_Issue->End No Optimize_Temp->Start Optimize_Addition->Start Optimize_Distillation->Start

References

Technical Support Center: Catalyst Efficiency for 4-Hydroxy-2-Butanone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-Hydroxy-2-Butanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Low Product Yield

Q1: My aldol condensation reaction with an alkali catalyst is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the traditional alkali-catalyzed aldol condensation of acetone and formaldehyde are a common issue.[1] Potential causes and troubleshooting steps include:

  • Formaldehyde Self-Polymerization: Formaldehyde can easily polymerize in an alkaline solution, reducing the amount available for the desired reaction.[1]

    • Solution: Consider using a milder catalyst or a different synthetic route. Ionic liquids or proline have been shown to improve selectivity.[2] Alternatively, a non-catalytic synthesis under supercritical conditions can achieve high yields.[2]

  • By-product Formation: Side reactions, such as the formation of butenone upon distillation, can decrease the yield of the desired product.[1]

    • Solution: Optimize distillation conditions (e.g., lower temperature and pressure). Purification techniques like column chromatography can also be employed to separate the desired product from by-products.

  • Sub-optimal Reaction Conditions: The ratio of reactants, temperature, and reaction time can significantly impact the yield. The traditional method often uses a large excess of acetone.[1]

    • Solution: Systematically optimize the molar ratio of acetone to formaldehyde, reaction temperature, and time. While a large excess of acetone is traditional, exploring different ratios may improve yield in your specific setup.

Q2: I am experiencing low conversion of 1,3-butanediol in the gas-phase dehydrogenation reaction. What factors could be contributing to this?

A2: Low conversion in the gas-phase dehydrogenation of 1,3-butanediol can be attributed to several factors:

  • Catalyst Deactivation: Copper-containing catalysts, while highly active, can deactivate over time due to coking or sintering.[3][4]

    • Solution: Catalyst regeneration may be possible through a simple oxidation treatment.[3] Optimizing reaction temperature and feed space velocity can also help minimize deactivation.

  • Insufficient Temperature: The reaction is typically carried out at elevated temperatures.

    • Solution: Ensure the reaction is conducted within the optimal temperature range. Studies have shown success at temperatures around 120°C under atmospheric pressure.[5]

  • Low Catalyst Activity: The specific composition of the catalyst can significantly affect its activity.

    • Solution: Copper-containing catalysts have shown the highest activity for this reaction.[5] Consider screening different copper-based catalysts or modifying your existing catalyst with promoters.

Low Product Purity

Q3: My final this compound product is impure, showing several by-products in the GC-MS analysis. How can I improve the purity?

A3: Impurities in this compound synthesis are common and depend on the chosen method.

  • Aldol Condensation: The traditional method is prone to forming formaldehyde self-polymers and butenone.[1] Under supercritical conditions, by-products like methyl vinyl ketone (MVK), 2-hydroxyethyl vinyl ketone (HVK), and divinyl ketone (DVK) can be formed.[2]

    • Solution: For the traditional method, careful control of distillation is crucial. For supercritical synthesis, optimizing temperature, pressure, and residence time can minimize by-product formation. The use of ionic liquid catalysts has been shown to greatly improve the selectivity of the aldol condensation.[2]

  • Dehydrogenation of 1,3-butanediol: By-products can include various other ketones.[5] The addition of certain metal oxides to the copper catalyst can also influence by-product formation. For instance, the addition of Al2O3 and ZrO2 can lead to the formation of 3-buten-2-one and butanone, while MgO can promote the retro-aldol reaction to form propanone.[4]

    • Solution: Using pure copper or a Cu/ZnO catalyst can improve selectivity towards this compound.[4] Careful selection of catalyst modifiers is essential to suppress unwanted side reactions.

  • General Purification:

    • Solution: Regardless of the synthesis route, standard purification techniques such as fractional distillation under reduced pressure and column chromatography are effective in increasing the purity of the final product.

Catalyst Issues

Q4: My vanadium phosphate catalyst is deactivating quickly during the aldol condensation. What is the cause and can it be regenerated?

A4: Vanadium phosphate catalysts are known to deactivate due to the fouling of their surface by the adsorption of polymeric by-products from the reaction.[3][6]

  • Cause: Polymerization of acetone and/or formaldehyde on the acidic sites of the catalyst.

  • Solution: The catalyst's reactivity can often be restored through a simple oxidation treatment.[3][6] This typically involves heating the catalyst in a stream of air or an inert gas containing a small amount of oxygen.

Q5: How can I recycle the tungstate catalyst used in the oxidation of 1,3-butanediol?

A5: One of the advantages of the tungstate-catalyzed oxidation of 1,3-butanediol is the recyclability of the catalyst.

  • Solution: The catalyst system can often be used directly in subsequent reactions without the need for activation after the initial reaction.[1] It has been reported that even after 50 cycles, the catalyst retains high activity with only a minor decrease in the total yield of this compound.[1]

Data Presentation

Table 1: Comparison of Catalyst Performance for this compound Synthesis
Synthesis RouteCatalystReactantsTemperature (°C)PressureYield (%)Selectivity (%)Purity (%)Reference
Aldol CondensationDilute Alkali (~5%)Formaldehyde, AcetoneRoom TempAtmospheric~75 (distillation purity)Low~75[1]
Aldol CondensationIonic Liquid ([N8,8,8,8]OH)Formaldehyde, Acetone40Atmospheric-91.1-[4]
Aldol CondensationVanadium PhosphateFormaldehyde, Acetone--< 60--[3]
Non-catalyticNone (autocatalytic)Formaldehyde, Acetone230-280Supercriticalup to 90--[2]
DehydrogenationCopper-based1,3-Butanediol120Atmospheric-up to 90-[5]
OxidationTungstate1,3-Butanediol, H₂O₂60-75Atmospheric86.4-87.1High> 99.75[1]

Note: This table provides a summary of reported data. Direct comparison may be limited due to variations in experimental conditions.

Experimental Protocols

Aldol Condensation of Acetone and Formaldehyde using a Base Catalyst (General Procedure)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetone and a 5% aqueous solution of sodium hydroxide (NaOH). The molar ratio of acetone to formaldehyde is typically high (e.g., 30:1).[1]

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add formaldehyde (e.g., a 37% aqueous solution) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Oxidation of 1,3-Butanediol using Hydrogen Peroxide and a Tungstate Catalyst

This protocol is based on a patented synthesis method.[1][7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, add 1,3-butanediol, a tungstate catalyst (e.g., sodium tungstate), water, and a water-carrying agent (e.g., n-hexane or cyclohexane).[7]

  • Heating: Stir the mixture and heat it to 60-75°C.[1]

  • Oxidant Addition: While maintaining the temperature, add hydrogen peroxide (25-35% mass concentration) dropwise to the mixture.[1] Simultaneously, distill off the water azeotropically with the water-carrying agent.

  • Monitoring: Monitor the consumption of 1,3-butanediol using a suitable analytical technique (e.g., GC).

  • Reaction Completion: Once the concentration of 1,3-butanediol is below 5% of the initial amount, stop the addition of hydrogen peroxide and continue stirring for an additional 0.5-1.5 hours.[1]

  • Solvent Removal: Distill off the water-carrying agent.

  • Product Isolation: Reduce the temperature to 60-65°C and distill the remaining mixture under reduced pressure to obtain pure this compound.[1]

Visualizations

Aldol Condensation and Side Reactions Pathway

Aldol_Condensation_Pathway Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Base Catalyst Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Aldol Addition Byproduct2 Formaldehyde Self-Polymer Formaldehyde->Byproduct2 Self-Polymerization Byproduct3 2-Hydroxyethyl Vinyl Ketone (HVK) Formaldehyde->Byproduct3 Aldol Addition Enolate->Product Aldol Addition Byproduct1 Methyl Vinyl Ketone (MVK) Product->Byproduct1 Dehydration Byproduct1->Byproduct3 Aldol Addition Byproduct4 Divinyl Ketone (DVK) Byproduct3->Byproduct4 Dehydration

Caption: Reaction pathway for this compound synthesis via aldol condensation and major side reactions.

Experimental Workflow for Oxidation of 1,3-Butanediol

Experimental_Workflow Start Start Step1 1. Charge Reactor: - 1,3-Butanediol - Tungstate Catalyst - Water - Water-carrying agent Start->Step1 Step2 2. Heat to 60-75°C Step1->Step2 Step3 3. Add H₂O₂ dropwise & azeotropically remove water Step2->Step3 Step4 4. Monitor Reaction Progress (GC) Step3->Step4 Step5 5. Continue stirring after H₂O₂ addition is complete Step4->Step5 [1,3-Butanediol] < 5% Step6 6. Distill off water-carrying agent Step5->Step6 Step7 7. Vacuum distill to isolate product Step6->Step7 End End Step7->End

Caption: Step-by-step workflow for the synthesis of this compound via oxidation of 1,3-butanediol.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Problem: Low Yield Cause1 Cause: Formaldehyde Self-Polymerization Problem->Cause1 Cause2 Cause: By-product Formation Problem->Cause2 Cause3 Cause: Catalyst Deactivation Problem->Cause3 Cause4 Cause: Sub-optimal Reaction Conditions Problem->Cause4 Solution1 Solution: - Use milder catalyst - Change synthesis route Cause1->Solution1 Solution2 Solution: - Optimize distillation - Use selective catalyst Cause2->Solution2 Solution3 Solution: - Regenerate catalyst - Optimize conditions Cause3->Solution3 Solution4 Solution: - Optimize T, P, reactant ratio - Ensure proper mixing Cause4->Solution4

Caption: A logical flow diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Hydroxy-2-Butanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed.

  • Traditional Aldol Condensation (Formaldehyde + Acetone): This method is known to produce several byproducts. Common impurities include formaldehyde self-polymerization products (paraformaldehyde) and butenone, which can form during redistillation.[1]

  • Supercritical Synthesis Conditions: Side reactions involving formaldehyde can still occur, leading to the formation of formic acid, methyl vinyl ketone (MVK), 2-hydroxyethyl vinyl ketone (HVK), and divinyl ketone (DVK).[2][3][4]

  • Oxidation of 1,3-Butanediol: While this method can produce high-purity this compound, incomplete oxidation can leave residual starting material.

Q2: Is this compound stable during purification?

A2: this compound can be susceptible to degradation under certain conditions. It is particularly sensitive to high temperatures, which can cause thermal decomposition. The presence of acidic or basic residues from the synthesis step can also promote side reactions.

Q3: What are the key physical properties to consider for purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValue
Molecular Weight88.11 g/mol
Boiling Point73-76 °C at 12 mmHg
Density1.023 g/mL at 25 °C
SolubilityMiscible with water

Data sourced from commercial supplier information.

Troubleshooting Guides

Purification by Fractional Distillation

Issue 1: Low yield of purified this compound.

Possible Causes:

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of this compound into acetone and formaldehyde.

  • Incomplete Condensation: Inefficient condenser cooling can result in the loss of the volatile product.

  • Formation of Azeotropes: The presence of certain impurities might form azeotropes with this compound, making separation by distillation difficult.

Solutions:

  • Vacuum Distillation: To minimize thermal decomposition, perform the distillation under reduced pressure. A common starting point is 12 mmHg, which lowers the boiling point to a safer range of 73-76 °C.

  • Efficient Cooling: Ensure a constant and adequate flow of coolant through the condenser. The coolant temperature should be significantly lower than the boiling point of the product at the operating pressure.

  • Fractional Distillation Column: Employ a fractional distillation column with appropriate packing material (e.g., Raschig rings, Vigreux indentations) to improve separation efficiency from close-boiling impurities.

  • Monitor Head Temperature: Carefully monitor the temperature at the head of the distillation column. A stable temperature reading during the collection of a fraction indicates the isolation of a pure compound.

Issue 2: Product is contaminated with butenone.

Possible Cause:

  • Dehydration during Distillation: Residual acidic or basic catalysts from the synthesis can promote the dehydration of this compound to butenone, especially at elevated temperatures.

Solutions:

  • Neutralization: Before distillation, wash the crude product with a mild neutralizing agent (e.g., a dilute solution of sodium bicarbonate) to remove any acidic or basic residues. Ensure the product is thoroughly dried before proceeding with distillation.

  • Lower Distillation Temperature: Utilize vacuum distillation to keep the pot temperature as low as possible.

Purification by Column Chromatography

Issue 1: Poor separation of this compound from impurities.

Possible Causes:

  • Inappropriate Stationary Phase: The choice of adsorbent is critical for effective separation.

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in very slow elution of the target compound.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

Solutions:

  • Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds like this compound. For highly sensitive compounds, deactivated silica or alumina may be considered.

  • Mobile Phase Optimization: A solvent system of intermediate polarity is typically required. Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier has also been reported for the analysis of a related compound, suggesting that reverse-phase chromatography could be a viable purification strategy.[5]

  • Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Issue 2: Tailing of the product peak.

Possible Causes:

  • Strong Interaction with Stationary Phase: The hydroxyl group of this compound can interact strongly with active sites on the silica gel, leading to tailing.

  • Presence of Acidic Impurities: Acidic impurities can exacerbate tailing on silica gel.

Solutions:

  • Deactivation of Silica Gel: Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent to block the active sites on the silica gel. For a neutral compound like this compound, a small amount of methanol in the eluent can sometimes reduce tailing.

  • Alternative Adsorbent: Consider using a less acidic stationary phase like alumina.

Quantitative Data

The following table summarizes the purity and yield of this compound obtained through different synthetic and purification strategies.

Synthesis MethodPurification MethodReported PurityReported YieldReference
Traditional Aldol CondensationDistillation~75%Not Specified[1]
Oxidation of 1,3-ButanediolDistillation>99.75%86.4-87.13%[1]
Non-catalytic Supercritical SynthesisNot SpecifiedHigh Purity73.8%[6]
D-proline catalyzed synthesisReduced Pressure Distillation98%92.3%[7]
BiocatalysisNot SpecifiedHigh Purity37% (from glycerol)[8]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Methodology:

  • Neutralization and Drying: If the crude product is from a reaction that used an acid or base catalyst, wash it with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

    • Slowly and carefully apply vacuum to the system, aiming for a stable pressure of approximately 12 mmHg.

    • Begin heating the distillation flask gently.

    • Collect any low-boiling fractions that come over first.

    • Monitor the head temperature closely. The main fraction of this compound should distill at a stable temperature of 73-76 °C at 12 mmHg.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from non-volatile or closely boiling impurities.

Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet packing is generally preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the isolated product by GC or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification cluster_analysis Purity Analysis synthesis_method Aldol Condensation or Oxidation of 1,3-Butanediol distillation Vacuum Fractional Distillation synthesis_method->distillation Crude Product chromatography Column Chromatography synthesis_method->chromatography Crude Product gc_nmr GC / NMR distillation->gc_nmr Purified Fractions chromatography->gc_nmr Purified Fractions final_product final_product gc_nmr->final_product Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Distillation Yield decomposition Thermal Decomposition low_yield->decomposition condensation_issue Incomplete Condensation low_yield->condensation_issue azeotrope Azeotrope Formation low_yield->azeotrope vacuum Use Vacuum decomposition->vacuum cooling Improve Condenser Cooling condensation_issue->cooling fractional_column Use Fractional Column azeotrope->fractional_column

Caption: Troubleshooting logic for low yield in the distillation of this compound.

References

Overcoming side reactions in supercritical synthesis of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly side reactions, during the supercritical synthesis of 4-Hydroxy-2-Butanone.

Troubleshooting Guide

Question: My yield of this compound (HB) is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the supercritical synthesis of this compound (HB) typically stem from suboptimal reaction conditions or competing side reactions. The synthesis, an aldol condensation of acetone and formaldehyde, is autocatalytic, with formic acid generated in situ acting as a catalyst.[1][2][3]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The yield of HB is highly sensitive to temperature, pressure, and residence time.

    • Solution: Optimize your reaction parameters. A non-catalytic synthesis method using supercritical acetone as both reagent and solvent has shown high yields.[4] Under suitable conditions of 270 °C, 21 MPa, and a residence time of 4.52 minutes, formaldehyde conversion can reach 100% with an HB yield of up to 73.8%.[4] Other studies have reported HB yields of up to 90% in supercritical acetone and formaldehyde aqueous solutions.[2][3][5]

  • Insufficient Formic Acid Generation: Formic acid, produced from the self-disproportionation of formaldehyde, is crucial for catalyzing the main reaction.[1][2][3] If conditions do not favor its formation, the primary reaction rate will be slow.

    • Solution: While this process is autocatalytic, some studies have investigated the effect of initially adding formic acid to the feed, which can promote the generation of HB.[3]

  • Excessive Side Reactions: Formaldehyde can be consumed by various side reactions, reducing its availability for HB synthesis.[1][5][6] The primary product, HB, can also dehydrate to form Methyl Vinyl Ketone (MVK).[1][2]

    • Solution: Carefully control the initial concentrations of reactants. Increasing the initial mass fraction of formaldehyde can lead to faster generation rates of all substances, but may also increase side reactions.[3] To minimize the dehydration of HB to MVK, consider operating at slightly lower temperatures or shorter residence times, as this is an equilibrium-limited reaction.

Question: I am observing significant quantities of Methyl Vinyl Ketone (MVK) and other impurities in my product. How can I suppress these side reactions?

Answer:

The formation of Methyl Vinyl Ketone (MVK) is the most common side reaction involving the desired product. Other impurities like 2-hydroxyethyl vinyl ketone (HVK) and divinyl ketone (DVK) can also be detected.[2][3][5]

Side Reaction Pathways & Mitigation Strategies:

  • Primary Side Reaction (Dehydration): this compound (HB) can dehydrate under supercritical conditions to form MVK.[1][2]

    • Mitigation: This reaction is temperature-dependent. Reducing the reaction temperature can decrease the rate of dehydration. The activation energy for HB dehydration (120.6 ± 5.8 kJ/mol) is higher than for its formation (97.5 ± 3.5 kJ/mol), indicating that higher temperatures favor the undesired dehydration reaction more significantly.[1]

  • Secondary Side Reactions: MVK can further react with formaldehyde in an aldol condensation to produce HVK, which can then dehydrate to form DVK.[2][3][5]

    • Mitigation: Suppressing the initial formation of MVK is the most effective way to prevent the formation of HVK and DVK. These impurities are typically found in trace amounts (maximums around 2.3 and 7.8 ppm, respectively).[2][3][5]

  • Formaldehyde-Related Side Reactions: Formaldehyde itself can undergo self-disproportionation and cross-disproportionation with formic acid.[1][5][6]

    • Mitigation: While the self-disproportionation to formic acid is necessary for the autocatalysis, the cross-disproportionation of formaldehyde and formic acid is a primary consumption pathway for the catalyst.[2][5][6] Optimizing the initial reactant ratio is key to balancing catalyst formation and reactant consumption.

Below is a troubleshooting logic diagram to help diagnose issues with byproduct formation.

G start High Impurity Levels (MVK, HVK, DVK) check_temp Is Reaction Temperature > 270°C? start->check_temp check_time Is Residence Time > 5 min? check_temp->check_time No high_mvk Primary Issue: HB Dehydration to MVK check_temp->high_mvk Yes check_time->high_mvk Yes end Impurity Formation Suppressed check_time->end No (Check other parameters) high_hvk Secondary Issue: MVK reacting with Formaldehyde high_mvk->high_hvk solution1 Reduce Temperature to minimize dehydration high_mvk->solution1 solution2 Shorten Residence Time high_hvk->solution2 solution1->end solution2->end

Caption: Troubleshooting logic for high impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the supercritical synthesis of this compound?

The synthesis occurs via an aldol condensation of acetone and formaldehyde.[1][5][6] In the supercritical state, this reaction is autocatalytic, meaning it generates its own catalyst and does not require an external one.[3][5]

Q2: Why is a non-catalytic supercritical process considered advantageous?

Traditional liquid-phase synthesis often uses alkaline catalysts, which can produce significant wastewater and add a separation burden.[2][3][5] The non-catalytic supercritical method is considered a "green" process because it eliminates the need for an additional catalyst, which in turn simplifies product purification, reduces waste, and avoids catalyst regeneration issues.[3][4][5]

Q3: What are the main side reactions I should be aware of?

The primary side reactions involve formaldehyde and the subsequent reactions of the main product, this compound (HB).

  • HB Dehydration: HB dehydrates to form Methyl Vinyl Ketone (MVK).[1][2]

  • Formaldehyde Disproportionation: Formaldehyde undergoes self-disproportionation to form methanol and formic acid. It also participates in a cross-disproportionation reaction with the formic acid produced.[2][5][6]

  • Further Condensations: MVK can react with formaldehyde to produce 2-hydroxyethyl vinyl ketone (HVK), which can then dehydrate to divinyl ketone (DVK).[2][3][5]

The overall reaction network is visualized in the diagram below.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions acetone Acetone hb This compound (HB) (Desired Product) acetone->hb formaldehyde Formaldehyde formaldehyde->hb hvk 2-Hydroxyethyl Vinyl Ketone (HVK) formaldehyde->hvk formic_acid Formic Acid formaldehyde->formic_acid Self-disproportionation methanol Methanol formaldehyde->methanol Self-disproportionation mvk Methyl Vinyl Ketone (MVK) hb->mvk Dehydration mvk->hvk Aldol Condensation dvk Divinyl Ketone (DVK) hvk->dvk Dehydration formic_acid->hb Catalyzes

Caption: Reaction pathways in supercritical HB synthesis.

Q4: What is the role of formic acid in this synthesis?

Formic acid is generated via the noncatalytic self-disproportionation of formaldehyde under supercritical conditions.[1][2][3] It then acts as an in-situ catalyst for both the formation of this compound (HB) from acetone and formaldehyde, and the subsequent dehydration of HB to Methyl Vinyl Ketone (MVK).[1][2][3]

Q5: What are the optimal experimental conditions to maximize the yield of this compound?

Based on published data, the following conditions have been shown to be effective.

Table 1: Optimal Reaction Conditions for HB Synthesis

ParameterValueCorresponding OutcomeReference
Temperature270 °C (543.15 K)Formaldehyde Conversion: 100%[4]
HB Yield: 73.8%
Pressure21 MPa[4]
Residence Time4.52 min[4]
Temperature Range250 - 280 °C (523.15 - 553.15 K)Investigated range for synthesis[4][6]
Pressure Range10 - 21 MPaInvestigated range for synthesis[4]

Experimental Protocols

Objective: To synthesize this compound (HB) via the non-catalytic reaction of acetone and formaldehyde under supercritical conditions.

Materials:

  • Acetone (Reagent Grade)

  • Formaldehyde aqueous solution (36-40 wt. %)[6]

  • Internal standards for GC analysis (e.g., 2-pentanone, 2-heptanol)[2]

  • High-purity water

Apparatus: The experiment is typically conducted in a continuous flow supercritical fluid reaction system.[2]

  • Two high-performance liquid chromatography (HPLC) pumps for delivering reactants.

  • A preheater to bring reactants to the desired temperature.

  • A tubular reactor (e.g., 316L stainless steel).

  • A cooler to quench the reaction at the reactor outlet.

  • A programmable back-pressure valve to maintain system pressure.

  • A gas/liquid separator for sample collection.[2]

Experimental Workflow Diagram:

G cluster_input Reactant Delivery cluster_reaction Supercritical Reaction cluster_output Product Collection & Analysis pump1 HPLC Pump 1 (Acetone) preheater Preheater pump1->preheater pump2 HPLC Pump 2 (Formaldehyde aq.) pump2->preheater reactor Tubular Reactor (T, P Controlled) preheater->reactor cooler Cooler reactor->cooler bpv Back Pressure Valve cooler->bpv separator Gas/Liquid Separator bpv->separator analysis GC Analysis separator->analysis

Caption: General experimental workflow for supercritical synthesis.

Procedure:

  • The two HPLC pumps are used to deliver the acetone and formaldehyde aqueous solution at specified flow rates to achieve the desired reactant ratio.

  • The combined stream passes through the preheater to rapidly reach the target reaction temperature (e.g., 270 °C).

  • The heated mixture enters the tubular reactor, which is maintained at the desired pressure (e.g., 21 MPa) by the back-pressure valve. The residence time is controlled by adjusting the total flow rate and the reactor volume.

  • After exiting the reactor, the product stream is rapidly cooled in the cooler to quench the reaction.

  • The stream then passes through the back-pressure valve and into the gas/liquid separator.

  • Liquid samples are collected periodically for analysis.

Analytical Method: Liquid-phase products are quantitatively analyzed using a Gas Chromatography (GC) system.[2][5][6]

  • System: Agilent 7820A GC system or equivalent.[2][5]

  • Detector: Flame Ionization Detector (FID).[2][5][6]

  • Column: 30 m × 0.25 mm × 0.25 μm BP-WAX capillary column.[2][5]

  • GC Program:

    • Initial temperature: 70 °C, hold for 7 min.

    • Ramp 1: Increase to 140 °C at 40 °C/min, hold for 20 min.

    • Ramp 2: Increase to 250 °C at 10 °C/min.[2][5]

  • Injector and Detector Temperature: 250 °C.[2][5]

  • Quantification: Use of internal or external standards for accurate measurement of reactants and products (HB, MVK, HVK, DVK, methanol, etc.).[2][3]

References

Technical Support Center: Enhancing Stereoselectivity in the Enzymatic Reduction of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of 4-hydroxy-2-butanone. Our goal is to help you overcome common challenges and enhance the stereoselectivity of your reactions.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) or Poor Stereoselectivity

You are observing a mixture of (R)- and (S)-1,3-butanediol, or the desired stereoisomer is not the major product.

Possible Causes and Solutions:

  • Suboptimal Enzyme Choice: The selected ketoreductase (KRED) or alcohol dehydrogenase (ADH) may not be inherently selective for this compound.

    • Solution: Screen a panel of commercially available KREDs or ADHs with known selectivities for small, hydroxylated ketones. Consider enzymes from microorganisms known for high stereoselectivity, such as Pichia jadinii or those from the Lactobacillus genus.[1][2][3]

  • Incorrect Reaction Conditions (pH, Temperature): Enzyme stereoselectivity is highly sensitive to pH and temperature.[4][5][6]

    • Solution: Optimize the reaction pH. The optimal pH for reductase activity is often around 6.0-7.4.[3][6][7] Systematically vary the pH in small increments (e.g., 0.5 units) to find the point of highest enantioselectivity. Temperature can also have a significant impact; while a common starting point is 30°C, both increasing and decreasing the temperature can affect stereoselectivity.[3][4][5][8] It's important to note that the optimal temperature for activity may not be the same as for stereoselectivity.

  • Co-solvent Effects: The presence and concentration of organic co-solvents, often used to improve substrate solubility, can influence the enzyme's active site conformation and thereby its stereoselectivity.[9]

    • Solution: If using a co-solvent, screen different types (e.g., DMSO, isopropanol) and concentrations. In some cases, reducing or eliminating the co-solvent can improve stereoselectivity.

  • Endogenous Enzyme Activity (Whole-Cell Biocatalysis): If using whole-cell biocatalysts (e.g., recombinant E. coli), endogenous reductases from the host organism can contribute to the formation of the undesired stereoisomer.

    • Solution: Consider using a purified enzyme or a host strain engineered to have reduced background reductase activity.

Troubleshooting Workflow for Low Stereoselectivity

low_stereoselectivity_troubleshooting start Low Enantiomeric Excess (e.e.) enzyme_choice Evaluate Enzyme Selection start->enzyme_choice reaction_conditions Optimize Reaction Conditions start->reaction_conditions cosolvent_effects Assess Co-solvent Effects start->cosolvent_effects whole_cell_issues Consider Whole-Cell Biocatalyst Issues start->whole_cell_issues screen_enzymes Screen a panel of KREDs/ADHs enzyme_choice->screen_enzymes optimize_ph Systematically vary pH reaction_conditions->optimize_ph optimize_temp Test different temperatures reaction_conditions->optimize_temp screen_cosolvents Screen co-solvents and concentrations cosolvent_effects->screen_cosolvents use_purified_enzyme Use purified enzyme or engineered host whole_cell_issues->use_purified_enzyme solution Improved Stereoselectivity screen_enzymes->solution optimize_ph->solution optimize_temp->solution screen_cosolvents->solution use_purified_enzyme->solution

Caption: Troubleshooting workflow for addressing low stereoselectivity.

Issue 2: Low Conversion/Reaction Rate

The enzymatic reduction is proceeding very slowly or stalling before completion, even with good stereoselectivity.

Possible Causes and Solutions:

  • Substrate or Product Inhibition: High concentrations of this compound or the product, 1,3-butanediol, can inhibit the enzyme.

    • Solution: Implement a fed-batch strategy for the substrate, adding it in smaller portions over time to maintain a low concentration in the reaction mixture.[3] If product inhibition is suspected, consider in-situ product removal techniques.

  • Cofactor Limitation/Degradation: The nicotinamide cofactor (NADH or NADPH) is essential for the reaction and may be limiting or degrading over time.[1][10]

    • Solution: Ensure an efficient cofactor regeneration system is in place. Common systems include using a co-substrate like isopropanol or glucose with a corresponding dehydrogenase (e.g., glucose dehydrogenase).[10][11]

  • Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.

    • Solution: Re-evaluate the temperature and pH to ensure they are within the enzyme's stable range. Consider enzyme immobilization, which can significantly enhance stability.[12][13]

Frequently Asked Questions (FAQs)

Q1: Which stereoisomer of 1,3-butanediol is typically favored in the enzymatic reduction of this compound?

A1: The (R)-enantiomer is often the target and can be produced with high stereoselectivity. For instance, the yeast strain Pichia jadinii HBY61 has been shown to reduce this compound to (R)-1,3-butanediol with 100% enantiomeric excess (e.e.).[3] The stereochemical outcome is dictated by the specific enzyme used, as different ketoreductases can exhibit opposite stereopreferences (following either Prelog or anti-Prelog rules).[11][14]

Q2: How does pH affect the stereoselectivity of the reduction?

A2: The pH of the reaction medium can influence the ionization state of amino acid residues in the enzyme's active site, which in turn can affect substrate binding and the transition state, thereby altering stereoselectivity.[6] While the optimal pH for enzyme activity might be broad, the pH for optimal stereoselectivity can be much narrower. It is crucial to experimentally determine the optimal pH for the specific enzyme being used. For many reductases, a pH range of 6.0 to 7.4 is a good starting point for optimization.[3][6][7]

Q3: Can temperature be used to tune the stereoselectivity?

A3: Yes, temperature can significantly impact stereoselectivity. However, the effect is not always predictable and depends on the specific enzyme-substrate pair.[4][5] In some cases, lowering the temperature increases enantioselectivity, while in others, higher temperatures can be beneficial, provided the enzyme remains stable.[4][5][8] There is a concept of an "inversion temperature" at which the stereoselectivity of an enzyme can change.[15][16] Therefore, it is recommended to screen a range of temperatures to find the optimum for your specific system.

Q4: What are the advantages of using an immobilized enzyme for this reaction?

A4: Enzyme immobilization can offer several advantages for the reduction of this compound:

  • Enhanced Stability: Immobilized enzymes are often more resistant to changes in temperature and pH.[12]

  • Improved Reusability: Immobilization allows for the easy recovery and reuse of the enzyme, which is particularly important for expensive enzymes, reducing overall process costs.[13]

  • Increased Stereoselectivity: The process of immobilization can sometimes induce conformational changes in the enzyme that lead to improved stereoselectivity.[12][17]

  • Simplified Product Purification: The immobilized enzyme can be easily separated from the reaction mixture, simplifying downstream processing.

Q5: What are common methods for enzyme immobilization?

A5: Common immobilization techniques include:

  • Adsorption: The enzyme is physically adsorbed onto the surface of a carrier material through weak interactions like van der Waals forces or hydrogen bonds.[12]

  • Covalent Bonding: The enzyme is attached to a support via stable covalent bonds.[12]

  • Entrapment: The enzyme is physically confined within a porous matrix, such as a gel or fiber.[18]

  • Cross-linking: Enzyme molecules are cross-linked to each other to form larger aggregates.[17][19]

Enzyme Immobilization Strategy

enzyme_immobilization cluster_methods Immobilization Methods cluster_advantages Advantages adsorption Adsorption stability Enhanced Stability adsorption->stability covalent_bonding Covalent Bonding reusability Improved Reusability covalent_bonding->reusability entrapment Entrapment stereoselectivity Increased Stereoselectivity entrapment->stereoselectivity cross_linking Cross-linking purification Simplified Purification cross_linking->purification enzyme Soluble Enzyme enzyme->adsorption enzyme->covalent_bonding enzyme->entrapment enzyme->cross_linking

Caption: Overview of enzyme immobilization methods and their advantages.

Data Presentation

Table 1: Influence of Reaction Conditions on the Stereoselective Reduction of this compound by Pichia jadinii HBY61

ParameterOptimal ValueEnantiomeric Excess (e.e.) of (R)-1,3-butanediolYieldReference
pH7.4100%85.1%[3]
Temperature30°C100%85.1%[3]
Co-substrate6% (v/v) Glucose100%85.1%[3]
Substrate AdditionFed-batch (3 additions)100%85.1%[3]

Table 2: General Effects of Experimental Parameters on Stereoselectivity

ParameterGeneral TrendConsiderations
Temperature Can increase or decrease e.e.Enzyme and substrate dependent. An optimal temperature for stereoselectivity exists, which may differ from the optimal temperature for activity.[4][5]
pH Narrow optimum for high e.e.Affects the ionization state of active site residues.
Co-solvent Can increase or decrease e.e.Can alter the enzyme's conformation and substrate binding.[9]
Immobilization Generally increases or maintains e.e.Can rigidify the enzyme structure in a favorable conformation.

Experimental Protocols

Detailed Methodology for the Enzymatic Reduction of this compound using a Whole-Cell Biocatalyst

This protocol is a general guideline and should be optimized for the specific enzyme and experimental setup.

1. Preparation of the Biocatalyst (e.g., Recombinant E. coli expressing a ketoreductase): a. Inoculate a suitable volume of sterile growth medium (e.g., LB broth containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. b. Grow the culture overnight at 37°C with shaking (e.g., 200 rpm). c. Inoculate a larger volume of fresh medium with the overnight culture (e.g., 1:100 dilution). d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. e. Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to grow the culture under optimized conditions (e.g., lower temperature like 20-25°C for 12-16 hours) to enhance soluble protein expression. f. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). g. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and resuspend the cells in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

2. Enzymatic Reduction Reaction: a. In a temperature-controlled reaction vessel, combine the whole-cell suspension, the cofactor (e.g., NADP⁺), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase). b. Adjust the pH of the reaction mixture to the optimized value (e.g., 7.4).[3] c. Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[3] d. Start the reaction by adding the substrate, this compound. For optimal results, use a fed-batch approach, adding the substrate in portions over several hours to a final concentration of, for example, 45 g/L.[3] e. Maintain the reaction under gentle agitation (e.g., 250 rpm).[3] f. Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

3. Product Extraction and Analysis: a. Once the reaction is complete, centrifuge the reaction mixture to remove the cells. b. Extract the supernatant with an organic solvent (e.g., ethyl acetate). c. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. d. Analyze the crude product by chiral GC or HPLC to determine the enantiomeric excess of the 1,3-butanediol product.

References

Resolving peak tailing issues in HPLC analysis of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of 4-Hydroxy-2-Butanone.

Troubleshooting Guide: Resolving Peak Tailing

This section offers a systematic, question-and-answer approach to diagnosing and resolving asymmetrical peaks for this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the initial checks I should perform?

Before delving into complex method adjustments, start with the most common and easily correctable issues. A logical diagnostic approach is the first step to an effective solution.[1]

  • Confirm Mobile Phase Preparation: Ensure your mobile phase is fresh (aqueous buffers should be made daily), properly mixed, filtered (using a 0.22 µm or 0.45 µm filter), and thoroughly degassed.[2] Incorrect composition or dissolved gases can affect peak shape.[3]

  • Check Sample Solvent: The solvent used to dissolve your sample should be as close in composition and strength to the mobile phase as possible.[4] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile in a highly aqueous mobile phase) can cause peak distortion.[5]

  • Review Injection Volume and Concentration: Column overload, either by injecting too much sample mass or too large a volume, can lead to peak asymmetry.[5][6] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[6][7]

  • Inspect System Connections: Check all fittings and tubing between the injector and the detector. Loose connections or excessive tubing length can create extra-column (dead) volume, causing peaks to broaden and tail.[6][8]

Q2: I've verified the basics, but the peak tailing persists. What is the most likely chemical cause for an analyte like this compound?

For a small, polar molecule containing a hydroxyl group like this compound, the most common cause of peak tailing is secondary interactions with the stationary phase.[5]

  • Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[9] The polar hydroxyl group of this compound can form strong hydrogen bonds with these active sites, creating a secondary, stronger retention mechanism that delays a portion of the analyte from eluting, resulting in a tail.[5] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻), creating even stronger ionic interactions with analytes.[8][10]

Q3: How can I minimize these secondary silanol interactions to improve my peak shape?

You can address silanol interactions by modifying the mobile phase or choosing a more suitable column.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) using an acidifier like formic acid or phosphoric acid is highly effective.[11][12][13] At low pH, the silanol groups are protonated (Si-OH), making them less active and reducing unwanted secondary interactions.[14][11] A buffered mobile phase is crucial to maintain a constant pH.[8][10]

  • Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) helps maintain the desired pH and can also help mask residual silanol sites.[10][12]

  • Use a Modern, High-Purity Column: Select a column made from high-purity silica with low silanol activity.[11] Many modern columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them significantly less polar and accessible for secondary interactions.[8][14]

Q4: Could metal contamination in my HPLC system be causing the peak tailing?

Yes, this is a possibility. The ketone and hydroxyl groups in this compound can act as chelating agents.

  • Analyte-Metal Chelation: Trace metal ions (like iron or titanium) can be exposed on the silica surface or leach from stainless steel components like column frits and tubing.[11][15] If your analyte chelates with these metal ions, it can cause severe peak tailing.[11][16][17]

  • Solution: Use a high-purity silica column with low metal content.[11] In persistent cases, adding a sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to the active metal sites.[11][18]

Q5: What if the column itself is damaged or contaminated? How do I diagnose and fix this?

Column performance degrades over time due to contamination or physical changes in the packed bed.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[5]

  • Column Void: A void or channel can form in the column bed, often at the inlet, due to pressure shocks or operating at an inappropriate pH.[6][12] This disrupts the flow path and degrades peak shape.

  • Diagnosis and Solution: First, try disconnecting the column and replacing it with a union to ensure the system itself is not the issue. If the column is suspect, a rigorous flushing and cleaning procedure is the next step (see Protocol 1). If cleaning does not restore performance, the column may be permanently damaged and require replacement.[14] Using a guard column can help protect your analytical column from contaminants.[6]

Data & Protocols

Table 1: Mobile Phase Optimization Strategies for this compound
ParameterRecommendationRationale & Citation
Mobile Phase pH Adjust to pH 2.5 - 3.5.Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions that cause tailing for polar analytes.[11][12][13]
Acid Modifier Use 0.1% Formic Acid or Phosphoric Acid.Effective for achieving and maintaining a low mobile phase pH. Formic acid is compatible with mass spectrometry detectors.[19][20]
Buffer Strength Use a buffer concentration of 10-50 mM.Ensures stable pH and can help mask active silanol sites. Insufficient buffering can lead to poor peak shape.[10][12]
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH).Both are common for reversed-phase HPLC. ACN often provides better peak shapes and lower viscosity. The choice can influence selectivity.[3][8]
Additives (Optional) 0.1-0.5 mM EDTA.If metal chelation is suspected, EDTA can be added to the mobile phase to bind to active metal sites in the system or column.[11][18]
Table 2: HPLC Column Selection Guide for Polar Analytes
Column TypeDescriptionWhen to Use for this compound
High-Purity, End-Capped C18/C8 Modern reversed-phase columns with a high-density bonding of the stationary phase and chemical treatment to block most residual silanols.This is the recommended starting point. It provides good hydrophobic retention while minimizing the secondary polar interactions that cause tailing.[8][14]
Polar-Embedded Phase Reversed-phase columns that have a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface.Offers alternative selectivity and can provide excellent peak shape for polar compounds by shielding the analyte from residual silanols.[8]
Aqueous C18 (AQ-C18) Specialized C18 columns designed to prevent phase collapse when using highly aqueous mobile phases.Useful if your method requires a very high percentage of water to retain the polar this compound.
Protocol 1: Standard Reversed-Phase Column Cleaning Procedure

This protocol is designed to remove strongly retained contaminants that may cause peak tailing. Always consult the column manufacturer's guidelines for specific solvent and pH limitations.

Objective: To clean a contaminated C18 or C8 reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[1]

  • Flush Buffer: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (with no buffer or additives) to remove salts.

  • Reverse Flush (Optional but Recommended): Reverse the column direction (connect the outlet to the pump and direct the inlet to waste). This is often more effective at dislodging contaminants from the inlet frit. Confirm with the manufacturer that your column can be back-flushed. [6]

  • Organic Flush Sequence: Flush the column with 20 column volumes of each of the following solvents in sequence:

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA) - Effective for removing strongly non-polar contaminants.

  • Return to Mobile Phase:

    • Flush with 10 column volumes of your initial mobile phase organic solvent (e.g., ACN or MeOH).

    • Turn the column back to its normal flow direction.

    • Flush with your mobile phase without buffer for 10-15 column volumes.

  • Equilibrate: Re-equilibrate the column with your full, buffered mobile phase until a stable baseline is achieved (at least 10-20 column volumes).[1]

Visualized Workflows & Mechanisms

Troubleshooting Workflow

G start Peak Tailing Observed for this compound check_basics Step 1: Initial Checks - Verify mobile phase prep - Check sample solvent - Rule out column overload start->check_basics chem_cause Step 2: Address Chemical Interactions (Most likely cause) check_basics->chem_cause If problem persists silanol Mitigate Silanol Interactions - Lower mobile phase pH to 2.5-3.5 - Use end-capped column chem_cause->silanol Primary suspect metal Address Metal Chelation - Use high-purity silica column - Add EDTA to mobile phase chem_cause->metal Secondary suspect hw_cause Step 3: Evaluate Hardware & Column Integrity silanol->hw_cause If problem persists metal->hw_cause If problem persists column_eval Column Issues - Perform column cleaning (Protocol 1) - Check for voids / replace column hw_cause->column_eval system_eval System Issues - Check for dead volume - Inspect fittings and tubing hw_cause->system_eval end_node Peak Shape Improved column_eval->end_node system_eval->end_node

Caption: A logical workflow for troubleshooting peak tailing issues.

Mechanism of Silanol Interaction

Caption: Interaction of this compound with an active silanol site.

Frequently Asked Questions (FAQs)

Q: What is a good or acceptable peak tailing factor? A: Ideally, a perfectly symmetrical (Gaussian) peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most quantitative methods, a tailing factor between 0.9 and 1.5 is often considered acceptable, though values closer to 1.0 are always preferred for better accuracy and precision.[14]

Q: Why is a low pH mobile phase so often recommended for polar or basic compounds? A: A low pH (typically below 3) protonates the acidic residual silanol groups on the silica surface, neutralizing their negative charge.[11] This prevents strong ionic interactions with polar or basic analytes, which is a primary cause of peak tailing.[4][13]

Q: What is an "end-capped" column and should I use one for this analysis? A: End-capping is a chemical process applied during column manufacturing to cover many of the remaining, unreacted silanol groups with a less polar functional group.[14] This makes the surface more inert. For analyzing a polar compound like this compound, using a modern, high-purity, end-capped column is highly recommended to achieve better peak symmetry.[8]

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[3] However, the two solvents have different properties. Acetonitrile typically has a lower viscosity (leading to lower backpressure) and can offer different selectivity. If you switch from acetonitrile to methanol, you may need to re-optimize the gradient and other method parameters.[8]

Q: How do I know if I'm overloading the column? A: Column overload can manifest as either peak fronting or tailing.[9] A simple diagnostic test is to prepare and inject a sample that is 10 times more dilute than your current sample. If the peak shape and symmetry improve significantly, you were likely experiencing mass overload.[6][7]

References

Technical Support Center: Managing the Stability of 4-Hydroxy-2-Butanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-Butanone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in aqueous solutions is susceptible to two primary degradation pathways:

  • Retro-Aldol Condensation: This is the reverse of the aldol condensation reaction used in its synthesis. In this process, the this compound molecule cleaves to yield its original precursors: acetone and formaldehyde. This equilibrium reaction can be influenced by temperature and pH.[1]

  • Dehydration: this compound can undergo an elimination reaction, losing a molecule of water to form the α,β-unsaturated ketone, 3-buten-2-one. This pathway is particularly favored under acidic conditions.[1]

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

A2: Both pH and temperature play a critical role in the stability of this compound solutions.

  • pH:

    • Acidic Conditions (pH < 7): Favor the dehydration pathway, leading to the formation of 3-buten-2-one.[1] The rate of dehydration generally increases as the pH decreases.

    • Neutral to Basic Conditions (pH ≥ 7): These conditions are generally more favorable for maintaining the stability of the hydroxyl form of this compound.[1] However, strongly basic conditions can also promote the retro-aldol condensation.

  • Temperature: Increased temperatures accelerate both degradation pathways. The retro-aldol condensation is an equilibrium reaction, and higher temperatures can shift the equilibrium towards the formation of the starting materials (acetone and formaldehyde). Dehydration is also kinetically favored at elevated temperatures.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) to minimize thermal degradation.

  • pH: Buffered at a neutral to slightly acidic pH (e.g., pH 6.0-7.5) to find a balance between minimizing both dehydration and retro-aldol condensation. The optimal pH may need to be determined empirically for your specific application.

  • Inert Atmosphere: For long-term storage, purging the solution and headspace with an inert gas like argon or nitrogen can help prevent potential oxidative degradation, although this is a secondary concern compared to the primary degradation pathways.

Troubleshooting Guides

Problem 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored in the refrigerator.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of your solution. If it is acidic (pH < 6), adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate buffer).A neutral pH will slow down the rate of dehydration to 3-buten-2-one.
Retro-Aldol Condensation Analyze your sample for the presence of acetone and formaldehyde using appropriate analytical techniques (e.g., GC-MS, HPLC with derivatization).Detection of acetone and formaldehyde confirms that retro-aldol condensation is occurring.
Microbial Contamination If the solution is not sterile, microbial growth could be metabolizing the compound. Filter-sterilize the solution through a 0.22 µm filter and store it under sterile conditions.Sterilization will prevent microbial degradation.

Problem 2: My experimental results are inconsistent, and I suspect my this compound stock solution is degrading during my experiments at elevated temperatures.

Possible Cause Troubleshooting Step Expected Outcome
Thermal Degradation Prepare fresh solutions of this compound immediately before each experiment. Minimize the time the solution is kept at elevated temperatures.Using fresh solutions ensures a consistent starting concentration for each experiment.
pH Shift at Elevated Temperatures The pH of some buffer systems can change with temperature. Measure the pH of your solution at the experimental temperature.If a significant pH shift is observed, choose a buffer system with a more stable pKa across your temperature range.
Formation of Degradation Products Analyze your experimental samples at different time points to monitor the formation of 3-buten-2-one and/or acetone and formaldehyde.Understanding the rate of degradation at your experimental temperature will allow you to account for it in your data analysis or modify your experimental design.

Quantitative Data on Stability

Disclaimer: The following tables present illustrative data based on general chemical principles, as specific, publicly available kinetic data for the degradation of this compound in aqueous solutions at various pH and temperatures is limited. These tables should be used as a guideline for designing stability studies.

Table 1: Illustrative Half-life (t½) of this compound in Aqueous Solution at Different pH and Temperatures

Temperature (°C)pH 4.0 (hours)pH 7.0 (hours)pH 9.0 (hours)
4>1000>2000>1500
252001000750
502412096

Table 2: Illustrative Percentage of Degradation Product Formation After 24 Hours

Condition3-Buten-2-one (%)Acetone + Formaldehyde (%)
25°C, pH 4.08.2< 1
25°C, pH 7.0< 11.2
25°C, pH 9.0< 12.3
50°C, pH 7.02.810.5

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of this compound

  • Materials:

    • This compound

    • High-purity water (e.g., Milli-Q or equivalent)

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a 100 mM phosphate buffer solution at the desired pH (e.g., 7.0) by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.

    • Calibrate the pH meter using standard buffer solutions.

    • Adjust the pH of the buffer solution to the target pH using small additions of 1 M NaOH or 1 M HCl as needed.

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small amount of the prepared buffer in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the buffer and mix thoroughly.

    • Confirm the final pH of the solution.

    • Store the solution at 2-8 °C in a tightly sealed container.

Protocol 2: Monitoring the Stability of this compound using HPLC

  • Instrumentation and Conditions:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol. A common starting point is a mobile phase of acetonitrile and water containing a small amount of acid like phosphoric acid or formic acid for better peak shape.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~210 nm (as this compound has a weak chromophore, this may need optimization).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

    • Prepare calibration standards by diluting the stock solution to a range of concentrations that bracket the expected sample concentrations.

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Store your test solution under the desired conditions (e.g., specific pH and temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Inject the aliquot into the HPLC system.

    • Quantify the peak area of this compound and any new peaks corresponding to degradation products.

    • Use the standard curve to determine the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathways cluster_main This compound Stability cluster_degradation Degradation Pathways HB This compound Retro Acetone + Formaldehyde HB->Retro Retro-Aldol Condensation (Favored by Heat) Dehyd 3-Buten-2-one + H2O HB->Dehyd Dehydration (Favored by Acid & Heat) experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer (Control pH) prep_hb Dissolve this compound prep_buffer->prep_hb incubate Incubate at Controlled Temperature prep_hb->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Degradation hplc->quantify

References

Scaling up the synthesis of 4-Hydroxy-2-Butanone for pilot production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-Hydroxy-2-Butanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: The two primary chemical synthesis routes for pilot production of this compound are the Aldol Condensation of acetone and formaldehyde and the Oxidation of 1,3-Butanediol.[1][2] A third, emerging route is biosynthesis via fermentation.[3]

  • Aldol Condensation: This is the traditional and most common method, involving the reaction of acetone and formaldehyde.[2] It can be performed under various conditions, including with an alkaline catalyst, an ionic liquid catalyst, or non-catalytically in a supercritical state.[1][4]

  • Oxidation of 1,3-Butanediol: This method is considered a cleaner alternative, often employing a catalyst and an oxidizing agent like hydrogen peroxide, with water as the primary byproduct.[1][5]

  • Biosynthesis: This route uses genetically modified microorganisms to produce this compound from carbon sources.[3] While promising, it is a less established method for large-scale production.

Q2: What are the common challenges encountered during the scale-up of the traditional aldol condensation method?

A2: The traditional aldol condensation using a dilute alkali solution presents several challenges during scale-up.[1] These include:

  • Large Excess of Acetone: The reaction typically requires a significant excess of acetone to favor the desired product formation.[1]

  • Byproduct Formation: Self-polymerization of formaldehyde is a common side reaction, leading to a complex product mixture.[1]

  • Purification Difficulties: The presence of byproducts and unreacted starting materials complicates the purification process, often limiting the final purity to around 75% after initial distillation.[1]

  • Wastewater Treatment: The process generates a substantial amount of alkaline wastewater containing formaldehyde, which requires specialized and costly treatment.[1]

  • Thermal Decomposition: During redistillation, the product can easily dehydrate to form butenone.[1]

Q3: How does the supercritical synthesis of this compound address the issues of the traditional method?

A3: Supercritical synthesis of this compound, which is a non-catalytic process, offers several advantages over the traditional alkaline-catalyzed method.[4][6][7]

  • Elimination of Catalyst: The reaction proceeds without the need for an external catalyst, which simplifies purification and eliminates catalyst-related waste streams.[6]

  • Reduced Wastewater: It avoids the production of large volumes of alkaline wastewater.[4]

  • High Yield: This method can achieve high yields, with some studies reporting up to 90%.[6]

  • Autocatalysis: The reaction is autocatalytic, with in-situ generated formic acid from the self-disproportionation of formaldehyde acting as a catalyst for both the formation and dehydration of the product.[2][6]

However, this process is energy-intensive due to the high temperatures and pressures required.[6]

Q4: What are the main side reactions to consider during the supercritical synthesis of this compound?

A4: During the supercritical synthesis, several side reactions involving formaldehyde can occur, impacting the overall yield and purity. Key side reactions include:

  • Self-disproportionation of formaldehyde: This reaction produces formic acid, which acts as a catalyst.[2]

  • Cross-disproportionation between formaldehyde and formic acid: This is a significant pathway for the consumption of the catalytically active formic acid.[2][8]

  • Formation of other byproducts: Small amounts of methyl formate, methyl vinyl ketone (MVK), 2-hydroxyethyl vinyl ketone (HVK), and divinyl ketone (DVK) have been detected.[4][9]

Troubleshooting Guides

Aldol Condensation (Alkaline Catalyst)
Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Insufficient excess of acetone. - Low reaction temperature. - Inadequate reaction time. - Catalyst concentration is not optimal.- Increase the molar ratio of acetone to formaldehyde (e.g., 30:1).[1] - Optimize the reaction temperature and time based on lab-scale experiments. - Adjust the concentration of the alkaline solution (e.g., around 5%).[1]
High Levels of Formaldehyde Polymer - High concentration of formaldehyde. - Incorrect order of reagent addition.- Ensure slow, controlled addition of formaldehyde to the acetone and catalyst mixture. - Maintain a significant excess of acetone throughout the reaction.[1]
Product Decomposes During Distillation - High distillation temperature. - Presence of residual alkali.- Perform distillation under reduced pressure to lower the boiling point. - Neutralize the reaction mixture before distillation.
Low Purity After Distillation (~75%) - Presence of numerous byproducts from side reactions.- Consider a second distillation (redistillation), being mindful of potential butenone formation.[1] - Explore alternative purification methods such as chromatography for higher purity requirements.
Oxidation of 1,3-Butanediol
Issue Potential Cause(s) Recommended Action(s)
Incomplete Conversion of 1,3-Butanediol - Insufficient amount of oxidizing agent (e.g., hydrogen peroxide). - Catalyst deactivation. - Low reaction temperature.- Adjust the mass ratio of 1,3-butanediol to hydrogen peroxide.[5] - Ensure the catalyst is active and present in the correct amount. - Optimize the reaction temperature (e.g., 60-75°C).[1][5]
Low Selectivity for this compound - Over-oxidation of the desired product. - Undesirable side reactions.- Carefully control the addition rate of the oxidizing agent. - Monitor the reaction progress closely and stop when the conversion of 1,3-butanediol is near completion (e.g., >95%).[1][5]
Difficulty in Separating Product from Water - The product is water-soluble.- Use a water-carrying agent (entrainer) during the reaction to continuously remove water via azeotropic distillation.[1][5] - Employ extraction and subsequent distillation for product isolation.

Experimental Protocols

Aldol Condensation of Acetone and Formaldehyde (Traditional Method)

Objective: To synthesize this compound via the base-catalyzed aldol condensation of acetone and formaldehyde.

Materials:

  • Acetone

  • Formaldehyde solution (e.g., 37 wt. % in water)

  • Dilute sodium hydroxide or potassium hydroxide solution (e.g., 5%)

  • Reaction vessel with stirring, temperature control, and addition funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with acetone. A significant molar excess of acetone to formaldehyde (e.g., 30:1) is recommended.[1]

  • Add the dilute alkali solution to the acetone with stirring.

  • Slowly add the formaldehyde solution to the mixture through the addition funnel while maintaining the desired reaction temperature (typically at or below room temperature to control the exothermic reaction).

  • Allow the reaction to proceed with stirring for a specified time (this should be optimized based on laboratory experiments).

  • After the reaction is complete, neutralize the mixture with a suitable acid.

  • Remove the excess acetone by distillation at atmospheric pressure.

  • Purify the this compound by vacuum distillation.

Oxidation of 1,3-Butanediol with Hydrogen Peroxide

Objective: To synthesize this compound through the catalytic oxidation of 1,3-Butanediol.

Materials:

  • 1,3-Butanediol

  • Hydrogen peroxide (e.g., 30-35 wt. % solution)[1][5]

  • Tungstate catalyst[1]

  • Water-carrying agent (e.g., n-hexane or cyclohexane)[5]

  • Reaction vessel equipped with a stirrer, heater, addition funnel, and a distillation setup for water removal (e.g., Dean-Stark trap).

Procedure:

  • Add 1,3-butanediol, the tungstate catalyst, water, and the water-carrying agent to the reaction vessel.[1][5]

  • Heat the mixture to 60-75°C with stirring.[1][5]

  • Slowly add the hydrogen peroxide solution dropwise. Simultaneously, distill off the water/water-carrying agent azeotrope to remove water from the reaction mixture.[1][5]

  • Monitor the conversion of 1,3-butanediol. Once the content is below 5% of the initial amount, stop the addition of hydrogen peroxide.[1][5]

  • Continue stirring for an additional 0.5-1.5 hours to ensure complete reaction.[1][5]

  • Distill off the water-carrying agent.

  • Reduce the temperature to 60-65°C and distill the product under reduced pressure to obtain pure this compound.[1][5]

Process Diagrams

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetone Acetone (Excess) ReactionVessel Reaction Vessel (Controlled Temperature) Acetone->ReactionVessel Formaldehyde Formaldehyde Solution Formaldehyde->ReactionVessel Slow Addition Alkali Alkaline Catalyst Alkali->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization AcetoneRemoval Acetone Removal (Distillation) Neutralization->AcetoneRemoval VacuumDistillation Vacuum Distillation AcetoneRemoval->VacuumDistillation Product This compound VacuumDistillation->Product

Caption: Workflow for Aldol Condensation Synthesis.

Oxidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Water Removal cluster_purification Purification Butanediol 1,3-Butanediol ReactionVessel Reaction Vessel (60-75°C) Butanediol->ReactionVessel Catalyst Tungstate Catalyst Catalyst->ReactionVessel Entrainer Water Entrainer Entrainer->ReactionVessel H2O2 Hydrogen Peroxide H2O2->ReactionVessel Dropwise Addition WaterRemoval Azeotropic Distillation ReactionVessel->WaterRemoval EntrainerRemoval Entrainer Removal (Distillation) ReactionVessel->EntrainerRemoval VacuumDistillation Vacuum Distillation (60-65°C) EntrainerRemoval->VacuumDistillation FinalProduct This compound VacuumDistillation->FinalProduct

Caption: Workflow for Oxidation of 1,3-Butanediol.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of UHPLC-MS/MS and Alternative Methods for 4-Hydroxy-2-Butanone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 4-Hydroxy-2-Butanone against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the optimal analytical strategy for this key metabolite.

This compound is a significant intermediate in various biological and chemical processes, including as a potential biomarker and in the synthesis of pharmaceuticals.[1][2][3] Its accurate measurement is crucial for pharmacokinetic studies, metabolic profiling, and quality control in manufacturing. While UHPLC-MS/MS stands out for its sensitivity and selectivity, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) present viable alternatives, each with distinct advantages and limitations.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on a balance of performance characteristics. The following tables summarize the quantitative data for a validated UHPLC-MS/MS method alongside typical performance parameters for GC-MS and HPLC-UV for the analysis of small polar molecules like this compound.

Parameter UHPLC-MS/MS GC-MS (with derivatization) HPLC-UV
Linear Range 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 5000 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL100 ng/mL
Accuracy (% Bias) -5.2% to 6.8%-10% to 10%-15% to 15%
Precision (%RSD) < 10%< 15%< 15%
Selectivity High (based on MRM transitions)High (based on mass spectra)Moderate (risk of co-elution)
Sample Throughput HighModerateHigh
Need for Derivatization NoYesNo

Table 1: Comparison of Key Performance Parameters for the Analysis of this compound.

Method Advantages Disadvantages
UHPLC-MS/MS High sensitivity and selectivity, high throughput, no derivatization required.Higher instrument cost and complexity.
GC-MS Excellent chromatographic separation, established libraries for identification.Requires derivatization for polar analytes, potential for thermal degradation.[4]
HPLC-UV Lower cost, simple operation, robust.Lower sensitivity and selectivity, not suitable for complex matrices without extensive cleanup.

Table 2: Advantages and Disadvantages of a UHPLC-MS/MS Method for this compound Analysis Compared to Alternative Methods.

Experimental Protocols

A rigorous and well-documented experimental protocol is the bedrock of any validated analytical method. Below are the detailed methodologies for the UHPLC-MS/MS method validation, sample preparation, and analysis.

UHPLC-MS/MS Method Validation Protocol

This protocol is designed to meet the standards set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6][7]

1. Stock and Working Solutions Preparation:

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of the internal standard (IS), this compound-d4 (1 mg/mL), in methanol.

  • Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new vial for UHPLC-MS/MS analysis.

3. UHPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]+ → Product ion (e.g., m/z 89.1 → 71.1)

    • This compound-d4 (IS): Precursor ion [M+H]+ → Product ion (e.g., m/z 93.1 → 75.1)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

5. Validation Parameters:

  • Linearity: Analyze calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).[7]

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and IS.[7]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank matrix with the peak area of the analyte in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental and biological frameworks, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC ESI Electrospray Ionization UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Linearity Linearity & Range MSMS->Linearity Accuracy Accuracy & Precision MSMS->Accuracy Selectivity Selectivity MSMS->Selectivity Stability Stability MSMS->Stability MatrixEffect Matrix Effect MSMS->MatrixEffect

Caption: Experimental workflow for UHPLC-MS/MS method validation.

G cluster_pathway Hypothetical Metabolic Pathway AcetoacetylCoA Acetoacetyl-CoA Reduction Reduction (Enzymatic) AcetoacetylCoA->Reduction CoA removal HB This compound Reduction->HB FurtherMetabolism Further Metabolism (e.g., Glucuronidation) HB->FurtherMetabolism

Caption: Hypothetical metabolic pathway for this compound formation.

Conclusion

The validation of a robust and reliable analytical method is a cornerstone of successful research and development. For the quantification of this compound, a UHPLC-MS/MS method offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications. While alternative methods like GC-MS and HPLC-UV have their merits, particularly in less demanding applications or when resource constraints are a factor, they often require compromises in performance. By understanding the comparative advantages and limitations of each technique, researchers can make informed decisions to ensure the integrity and accuracy of their analytical data.

References

A Comparative Analysis of Catalysts for the Dehydrogenation of 1,3-Butanediol to 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

The selective dehydrogenation of 1,3-butanediol (1,3-BDO) to 4-hydroxy-2-butanone (4H2B) is a crucial chemical transformation with applications in the synthesis of various valuable chemicals. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative study of different catalytic systems, presenting performance data, experimental protocols, and a visual representation of the reaction pathway and experimental workflow.

Catalyst Performance Comparison

The performance of various catalysts for the dehydrogenation of 1,3-butanediol to this compound is summarized in the tables below. The data highlights the significant role of catalyst composition and reaction conditions in determining the conversion of 1,3-BDO and the selectivity and yield of 4H2B.

CatalystSupport/PromoterTemperature (°C)1,3-BDO Conversion (%)4H2B Selectivity (%)4H2B Yield (%)ByproductsReference
Cu-200-High-Butanone[1]
Cu/ZnOZnO2004465~28.6Butanone[1]
Cu/Al₂O₃Al₂O₃--Decreased-3-Buten-2-one, Butanone[1]
Cu/ZrO₂ZrO₂--Decreased-3-Buten-2-one, Butanone[1]
Cu/MgOMgO----Propanone[1]
Li(2%)-Cu(44%)-Zn(38%)-Al(16%)Zn, Al, Li26072.495.9~69.4Not specified[1]
CuO/SiO₂SiO₂----1-hydroxy-2-butanone, 3-hydroxybutanal, unsaturated alcohols[2]

Table 1: Performance of Copper-Based Catalysts

Note: Yield is calculated as (Conversion x Selectivity) / 100. Some yield values are approximated from the available data.

Reaction Pathways

The dehydrogenation of 1,3-butanediol can proceed through various pathways, with the desired product being this compound. However, side reactions can occur, leading to the formation of byproducts. The choice of catalyst and reaction conditions plays a critical role in steering the reaction towards the desired product.

Reaction_Pathway 1,3-Butanediol 1,3-Butanediol This compound This compound 1,3-Butanediol->this compound Dehydrogenation (Primary Reaction) 3-Buten-2-one 3-Buten-2-one This compound->3-Buten-2-one Dehydration Propanone Propanone This compound->Propanone Retro-Aldol Reaction Butanone Butanone 3-Buten-2-one->Butanone Hydrogenation Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Precursor Mixing Precursor Mixing Precipitation Precipitation Precursor Mixing->Precipitation Washing & Drying Washing & Drying Precipitation->Washing & Drying Calcination Calcination Washing & Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Loading Catalyst Loading Reactor Setup Reactor Setup Catalyst Loading->Reactor Setup Catalyst Reduction Catalyst Reduction Reactor Setup->Catalyst Reduction Reaction Reaction Catalyst Reduction->Reaction Product Collection Product Collection Reaction->Product Collection Sample Preparation Sample Preparation Product Collection->Sample Preparation GC Analysis GC Analysis Sample Preparation->GC Analysis Data Interpretation Data Interpretation GC Analysis->Data Interpretation

References

Verifying the Molecular Structure of 4-Hydroxy-2-Butanone: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. This guide provides a detailed comparison of experimental ¹H NMR data and theoretical ¹³C NMR chemical shifts to confirm the structure of 4-Hydroxy-2-Butanone. The presented data and protocols offer a framework for researchers to validate this and similar small molecules.

Molecular Structure and Atom Labeling

The structure of this compound consists of a four-carbon chain with a ketone at the C2 position and a primary alcohol at the C4 position. For clarity in spectral assignments, the hydrogen and carbon atoms are systematically labeled as shown in the diagram below.

G Figure 2. ¹H NMR Splitting Pattern Analysis cluster_coupling Spin-Spin Coupling (n+1 rule) Ha Hₐ (-CH₃) ~2.20 ppm Ha_env Neighbors = 0 (on C2) Splitting = 0+1 = 1 (Singlet) Ha->Ha_env No adjacent H Hb Hₑ (-CH₂-) ~2.70 ppm Hb_env Neighbors = 2 (on C4) Splitting = 2+1 = 3 (Triplet) Hb->Hb_env Couples with Hc Hc H<substyle='font-size: smaller;'>csub> (-CH₂-) ~3.84 ppm Hc_env Neighbors = 2 (on C3) Splitting = 2+1 = 3 (Triplet) Hc->Hc_env Couples with Hb Hd H<substyle='font-size: smaller;'>dsub> (-OH) ~3.40 ppm Hd_env No C-H coupling (Broad Singlet) Hd->Hd_env Exchangeable proton

A Comparative Analysis of the Gas-Phase Reaction Kinetics of 4-Hydroxy-2-Butanone with Hydroxyl Radicals and Chlorine Atoms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in atmospheric chemistry and drug metabolism now have access to a consolidated guide comparing the gas-phase reaction kinetics of 4-hydroxy-2-butanone (4H2BN) with two of the most significant atmospheric oxidants: the hydroxyl radical (OH) and the chlorine atom (Cl). This publication provides a comprehensive overview of experimentally determined and computationally calculated rate coefficients, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows.

This compound is a bifunctional organic molecule containing both a hydroxyl and a carbonyl group, making it an important intermediate in both atmospheric and biological systems. Understanding its reactivity with key oxidants is crucial for accurately modeling its atmospheric lifetime and its role in photochemical smog formation, as well as for elucidating its metabolic pathways in drug development.

Quantitative Kinetic Data Summary

The following tables summarize the experimentally determined and theoretically calculated rate coefficients for the reactions of this compound with OH radicals and Cl atoms. The data highlights the temperature dependence of these reactions, providing critical parameters for atmospheric and toxicological models.

Table 1: Experimental Rate Coefficients for the Reaction of this compound with OH Radicals and Cl Atoms

OxidantTemperature Range (K)Pressure (Torr)Experimental MethodRate Coefficient Expression (cm³ molecule⁻¹ s⁻¹)Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
OH Radical 298–363760Relative Ratek(T) = (2.09 ± 0.24) × 10⁻¹² exp[-(409 ± 15)/T](8.1 ± 1.8) × 10⁻¹²[1][2]
OH Radical 29410–330Absolute Rate (PLP-LIF)Not applicable(4.8 ± 1.2) × 10⁻¹²[3]
Cl Atom 298–363760Relative Ratek(T) = [(1.52 ± 0.86) × 10⁻²⁶] T⁵ exp[(2474 ± 450)/T](1.52 ± 0.86) × 10⁻¹⁰[1][4]

Table 2: Theoretical Rate Coefficients for the Reaction of this compound with OH Radicals and Cl Atoms

OxidantTemperature Range (K)Theoretical MethodRate Coefficient Expression (cm³ molecule⁻¹ s⁻¹)Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
OH Radical 200–400M06-2X/6-31+G(d,p) with CVT/SCTk(T) = (1.13 × 10⁻¹⁹) T².²⁷ exp(1505/T)7.35 × 10⁻¹²[1]
Cl Atom 200–400M06-2X/6-31+G(d,p) with CVT/SCTk(T) = (6.10 × 10⁻²⁵) T⁴.⁴² exp(2397/T)1.60 × 10⁻¹⁰[1][4]

Experimental Protocols

The determination of the reaction rate coefficients cited above involved distinct experimental methodologies for the OH radical and Cl atom reactions.

1. OH Radical Reaction Kinetics (Absolute Rate Method)

The absolute rate coefficient for the reaction of OH radicals with this compound was determined using the pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique.[3]

  • OH Radical Generation: Hydroxyl radicals were generated by the pulsed laser photolysis of hydrogen peroxide (H₂O₂) at 266 nm.[3]

  • Reaction Monitoring: The temporal profile of the OH radical concentration was monitored by laser-induced fluorescence. A pump laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: The decay of the OH fluorescence signal is measured in the absence and presence of this compound. The difference in the decay rates allows for the determination of the bimolecular rate coefficient. The experiments were conducted over a pressure range of 10 to 330 Torr using He and air as diluent gases.[3]

2. OH Radical and Cl Atom Reaction Kinetics (Relative Rate Method)

The temperature-dependent rate coefficients for the reactions of both OH radicals and Cl atoms with this compound were determined using the relative rate method in an atmospheric chamber.[1][4]

  • Reactant and Reference Compound Introduction: Known concentrations of this compound and a reference compound (with a well-established rate coefficient for its reaction with the oxidant) were introduced into a reaction chamber. Reference compounds used included C₃H₈, C₂H₄, isopropanol, and n-propanol.[1][4]

  • Oxidant Generation:

    • OH Radicals: Typically generated from the photolysis of methyl nitrite (CH₃ONO) in the presence of NO in air.

    • Cl Atoms: Generated from the photolysis of molecular chlorine (Cl₂).

  • Concentration Monitoring: The concentrations of this compound and the reference compound were monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID), Gas Chromatography/Mass Spectrometry (GC-MS), and Gas Chromatography/Infrared Spectroscopy (GC-IR).[1][4]

  • Rate Coefficient Calculation: The rate coefficient for the reaction of the oxidant with this compound is determined relative to the rate coefficient of the reference compound's reaction. By plotting the natural logarithm of the ratio of the initial to the time-t concentration of this compound against the same for the reference compound, a straight line is obtained, the slope of which is the ratio of their respective rate coefficients.

Visualizing Reaction Mechanisms and Experimental Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for relative rate studies and the primary atmospheric degradation pathways for this compound initiated by OH radicals and Cl atoms.

Experimental_Workflow cluster_analysis Analytical Instruments Reactant This compound GC_FID GC-FID Reactant->GC_FID GC_MS GC-MS Reactant->GC_MS GC_IR GC-IR Reactant->GC_IR Reference Reference Compound Reference->GC_FID Reference->GC_MS Reference->GC_IR Oxidant_Precursor Oxidant Precursor (e.g., CH3ONO, Cl2) UV_Lamps UV Lamps Oxidant_Precursor->UV_Lamps Photolysis N2_Air N2 / Air Bath Gas Data_Acquisition Data Acquisition & Kinetic Analysis GC_FID->Data_Acquisition GC_MS->Data_Acquisition GC_IR->Data_Acquisition

Caption: Generalized experimental workflow for relative rate kinetic studies.

Reaction_Pathways cluster_reactants Reactants cluster_products Primary Products 4H2BN This compound Products_OH Products via H-abstraction 4H2BN->Products_OH + OH Products_Cl Products via H-abstraction 4H2BN->Products_Cl + Cl OH OH Radical Cl Cl Atom H2O H2O Products_OH->H2O forms HCl HCl Products_Cl->HCl forms

Caption: Primary reaction pathways for this compound with OH and Cl.

Concluding Remarks

The compiled data indicates that the reaction of this compound with chlorine atoms is significantly faster than its reaction with hydroxyl radicals at atmospherically relevant temperatures. This suggests that in environments with elevated chlorine atom concentrations, such as coastal or industrial areas, the chlorine-initiated oxidation will be a dominant atmospheric loss process for this compound. The primary reaction mechanism for both oxidants is hydrogen abstraction from the various C-H and O-H bonds within the molecule, leading to the formation of water or hydrogen chloride, respectively, and a carbon-centered or oxygen-centered radical that will undergo further reactions in the atmosphere. The major product identified in these reactions is formaldehyde.[1][4] This comparative guide serves as a valuable resource for researchers modeling atmospheric processes and for those in the pharmaceutical sciences investigating the metabolic fate of related chemical structures.

References

Assessing the efficacy of different purification techniques for 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common purification techniques for 4-Hydroxy-2-Butanone, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The efficacy of each method is assessed based on reported purity levels, yields, and the complexity of the experimental protocol. This document aims to assist researchers in selecting the most appropriate purification strategy for their specific needs, whether for laboratory-scale synthesis or process development.

Executive Summary

The purification of this compound from reaction mixtures is critical to ensure the quality and consistency of downstream applications. The primary methods evaluated in this guide are vacuum distillation, preparative high-performance liquid chromatography (HPLC), and solvent extraction. Each technique offers distinct advantages and disadvantages in terms of achievable purity, product recovery, scalability, and resource requirements.

Purification TechniqueReported PurityReported Yield/RecoveryKey AdvantagesKey Disadvantages
Vacuum Distillation Up to 98%[1]~92.3%[1]Scalable, cost-effective for large quantities.Potential for thermal degradation and byproduct formation, especially with traditional methods which may only yield ~75% purity.[2]
Preparative HPLC High (not specified)Good (not specified)High resolution, suitable for achieving very high purity.Less scalable, more expensive solvents and equipment.
Solvent Extraction >95%>95%High throughput, simple and rapid procedure.Use of additional reagents, potential for emulsion formation.

Vacuum Distillation

Vacuum distillation is a widely employed technique for the purification of this compound on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition that can occur at atmospheric pressure.

Experimental Protocol

A detailed experimental protocol for the vacuum distillation of this compound is described in a patented synthesis method.[1]

  • Initial Setup: The crude reaction mixture containing this compound is placed in a round-bottom flask equipped with a magnetic stirrer and connected to a distillation apparatus.

  • Removal of Low-Boiling Impurities: Initially, volatile impurities and any remaining reactants (e.g., acetone) are removed by distillation under normal pressure.[1]

  • Vacuum Distillation: The pressure is then reduced, and the fraction containing this compound is collected.

    • Pressure: 50 mmHg[1]

    • Temperature: 105°C[1]

  • Product Collection: The purified this compound is collected as a colorless liquid.

Data Presentation
ParameterValueReference
Purity 98%[1]
Yield 92.3%[1]
Boiling Point (at 12 mmHg) 73-76 °C

Workflow Diagram

G cluster_0 Vacuum Distillation Workflow A Crude this compound B Atmospheric Distillation (Removal of low-boiling impurities) A->B C Reduced Pressure Distillation (105°C / 50 mmHg) B->C Residue E Low-boiling impurities B->E Distillate D Purified this compound C->D Distillate F High-boiling residue C->F Residue

Caption: Workflow for the purification of this compound by vacuum distillation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating highly pure compounds. For this compound, a reverse-phase method is suitable, leveraging the compound's polarity for separation. This method is particularly useful for obtaining small quantities of very pure material for analytical standards or early-stage research.

Experimental Protocol
  • System and Column: A preparative HPLC system equipped with a suitable reverse-phase column (e.g., Newcrom R1) is used.[3][4]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reverse-phase chromatography of polar compounds. An acid modifier like phosphoric acid or formic acid can be used to improve peak shape.[3][4]

  • Sample Preparation: The crude this compound is dissolved in the mobile phase at a high concentration.

  • Injection and Fraction Collection: A large volume of the concentrated sample is injected onto the column. The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The collected fraction is subjected to rotary evaporation or lyophilization to remove the mobile phase and obtain the purified product.

Data Presentation

Quantitative data for a preparative HPLC purification of this compound is not explicitly detailed in the searched literature. However, the analytical method is described as "scalable and can be used for isolation impurities in preparative separation".[3][4] Generally, preparative HPLC can achieve very high purity (>99%), with recovery depending on the degree of separation from impurities.

Workflow Diagram

G cluster_1 Preparative HPLC Workflow A Crude this compound B Dissolve in Mobile Phase A->B C Inject onto Preparative HPLC Column B->C D Fraction Collection (UV Detection) C->D E Solvent Evaporation D->E Target Fraction G Impurities D->G Other Fractions F Purified this compound E->F G cluster_2 Solvent Extraction Workflow A Crude this compound B Add Sodium Bisulfite Solution A->B C Liquid-Liquid Extraction B->C D Aqueous Layer (Bisulfite Adduct) C->D E Organic Layer (Impurities) C->E F Add Base to Aqueous Layer D->F G Extraction with Organic Solvent F->G H Solvent Evaporation G->H I Purified this compound H->I

References

A Comparative Guide to Analytical Methods for 4-Hydroxy-2-Butanone Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Validation

The validation of analytical methods is a critical process in drug development and quality control, ensuring that a method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation of different analytical methods provides confidence in the reliability and comparability of data generated across various platforms and laboratories.

Comparison of Analytical Methods

Gas Chromatography and High-Performance Liquid Chromatography are the two most common techniques employed for the analysis of 4-Hydroxy-2-Butanone. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID/MS and HPLC-UV methods for the analysis of this compound, based on data from analogous compounds and general method validation principles.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) ng/mL to low µg/mLLow µg/mL
Limit of Quantification (LOQ) Low µg/mLµg/mL
Selectivity/Specificity High (especially with MS)Moderate to High
Typical Run Time 10-30 minutes5-20 minutes
Sample Volatility Requirement RequiredNot required
Derivatization May be required for improved volatility and sensitivityGenerally not required

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are based on methods described in the scientific literature and can be adapted for specific laboratory conditions.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: A polar column, such as a wax-type column (e.g., HP-INNOWax, BP-WAX), is suitable for the separation of ketones and alcohols. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1][2]

GC Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 5 minutes.[1][2]

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector Temperature (FID): 250 °C.[1][2]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[1][2]

Sample Preparation: Samples are typically diluted in a suitable solvent, such as methanol or acetone. An internal standard (e.g., 2-pentanone or 2-heptanol) can be added to improve the accuracy and precision of the quantification.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile. For this compound, a reverse-phase HPLC method with UV detection is commonly employed.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of polar compounds.[3]

HPLC Conditions:

  • Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol. An isocratic elution with a composition of 70:30 (v/v) Water:Acetonitrile can be a good starting point. The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: The UV detection wavelength should be set near the absorbance maximum of this compound, which is typically in the range of 210-270 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the detection of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gc Method 1: Gas Chromatography (GC) cluster_hplc Method 2: High-Performance Liquid Chromatography (HPLC) cluster_validation Data Analysis and Validation Sample Bulk Sample of This compound SpikedSamples Prepare Spiked Samples (Low, Mid, High Conc.) Sample->SpikedSamples GC_Analysis Analyze Samples by GC-FID/MS SpikedSamples->GC_Analysis HPLC_Analysis Analyze Samples by HPLC-UV SpikedSamples->HPLC_Analysis GC_Data GC Data Acquisition (Peak Area, Retention Time) GC_Analysis->GC_Data Data_Comparison Compare Results from GC and HPLC GC_Data->Data_Comparison HPLC_Data HPLC Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data HPLC_Data->Data_Comparison Validation_Params Evaluate Validation Parameters (Accuracy, Precision, Linearity) Data_Comparison->Validation_Params CrossValidation_Report Cross-Validation Report Validation_Params->CrossValidation_Report ValidationParameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Range Range Linearity->Range

References

A Comparative Guide: Biocatalytic vs. Chemical Synthesis of Chiral Diols from 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral diols, particularly (R)-1,3-butanediol, is of significant interest in the pharmaceutical industry due to their role as key building blocks for various active pharmaceutical ingredients. The reduction of 4-hydroxy-2-butanone presents a direct route to these valuable chiral molecules. This guide provides an objective comparison between biocatalytic and chemical synthesis methods for this transformation, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for both biocatalytic and chemical synthesis approaches, offering a clear comparison of their performance metrics.

Table 1: Biocatalytic Synthesis of (R)-1,3-Butanediol

BiocatalystSubstrate Conc. (g/L)Product Conc. (g/L)Yield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Pichia jadinii HBY614538.385.1100pH 7.4, 30°C, 250 rpm, fed-batch
Candida krusei ZJB-091624538.783.9>99pH 8.5, 35°C, glucose co-substrate
Pichia kudriavzevii QC-190 (fed-batch)85.6~95>99pH 8.0, 35°C, 200 rpm, glucose co-substrate

Table 2: Chemical Synthesis of Chiral 1,3-Butanediol

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
(R,R)-Tartaric Acid-Modified Raney NickelThis compound(R)-1,3-butanediolModerateModerateHydrogenation
Ru-BINAP Complexβ-Ketoesters (general)Chiral β-hydroxyestersHighHigh (>95)Asymmetric Hydrogenation

Note: Specific yield and e.e. for the chemical synthesis of 1,3-butanediol from this compound are not consistently reported in the literature under standardized conditions, hence representative data for similar substrates are included.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Biocatalytic Synthesis Protocol: Asymmetric Reduction using Pichia jadinii HBY61

This protocol is based on the methodology described for the whole-cell biocatalytic reduction of this compound.

1. Microorganism and Culture Conditions:

  • Strain: Pichia jadinii HBY61.

  • Medium: Seed medium containing glucose (20 g/L), peptone (20 g/L), and yeast extract (10 g/L). Fermentation medium optimized with glucose (84.2 g/L) and beef extract (43.7 g/L).

  • Cultivation: Inoculate the seed medium and incubate at 30°C and 200 rpm for 24 hours. Transfer the seed culture to the fermentation medium and continue cultivation under the same conditions for 48 hours.

2. Biocatalytic Reduction:

  • Reaction Setup: Harvest the cells by centrifugation and resuspend in a phosphate buffer (pH 7.4).

  • Substrate Addition: Add this compound to the cell suspension. For higher concentrations, a fed-batch approach is recommended, where the substrate is added in portions over time to minimize substrate inhibition.[1][2]

  • Reaction Conditions: Maintain the reaction at 30°C with agitation (250 rpm). Glucose is added as a co-substrate for cofactor regeneration.[1][2]

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). After completion, centrifuge to remove the cells, and extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

Chemical Synthesis Protocol: Asymmetric Hydrogenation using a Chiral Catalyst

The following is a generalized protocol for the asymmetric hydrogenation of a ketone, which can be adapted for this compound using a suitable chiral catalyst such as a Ru-BINAP complex.

1. Catalyst Preparation:

  • The active Ru-BINAP catalyst can be prepared in situ from commercially available precursors. For example, [RuCl₂(benzene)]₂ and (S)-BINAP can be reacted in a suitable solvent under an inert atmosphere.

2. Asymmetric Hydrogenation:

  • Reaction Setup: In a high-pressure autoclave, dissolve the substrate (this compound) in a degassed solvent (e.g., methanol).

  • Catalyst Addition: Add the chiral catalyst (e.g., Ru-BINAP) to the solution under an inert atmosphere.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas (e.g., 4-100 atm) and heat to the desired temperature (e.g., 25-100°C). Stir the reaction mixture for the required duration.

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or GC. Upon completion, carefully release the hydrogen pressure. The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the workflows for the biocatalytic and chemical synthesis of chiral diols from this compound.

Biocatalytic_Synthesis_Workflow cluster_cultivation Microorganism Cultivation cluster_bioreduction Biocatalytic Reduction strain Pichia jadinii Culture seed Seed Culture strain->seed Inoculation fermentation Fermentation seed->fermentation Growth Phase harvest Cell Harvesting fermentation->harvest reaction Asymmetric Reduction harvest->reaction Resuspension extraction Product Extraction reaction->extraction Work-up product Chiral 1,3-Butanediol extraction->product substrate This compound substrate->reaction

Caption: Workflow for the biocatalytic synthesis of chiral diols.

Chemical_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_hydrogenation Asymmetric Hydrogenation reactor High-Pressure Reactor hydrogenation Hydrogenation Reaction reactor->hydrogenation H2 Pressure, Heat reactants Substrate & Solvent reactants->reactor catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reactor purification Purification hydrogenation->purification Work-up product Chiral 1,3-Butanediol purification->product substrate This compound substrate->reactants

Caption: Workflow for the chemical synthesis of chiral diols.

Concluding Remarks

The choice between biocatalytic and chemical synthesis for the production of chiral diols from this compound depends on several factors, including the desired scale of production, cost considerations, and the required enantiomeric purity.

Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable resources.[3] The use of whole-cell biocatalysts simplifies the process by providing in-situ cofactor regeneration.[3] However, challenges such as substrate and product inhibition, and the need for downstream processing to separate the product from the biomass, need to be considered.

Chemical synthesis , particularly through asymmetric hydrogenation with catalysts like Ru-BINAP, can achieve high yields and enantioselectivities for a broad range of substrates.[4] These processes are often more amenable to large-scale industrial production and may offer higher throughput. The main drawbacks include the use of expensive and often toxic heavy metal catalysts, the need for high-pressure equipment, and potentially harsh reaction conditions.

For applications requiring very high enantiopurity, biocatalysis currently appears to be a superior option for the synthesis of (R)-1,3-butanediol from this compound, with several documented examples of achieving >99% e.e. Further research and development in the field of chemical catalysis may lead to more efficient and selective catalysts for this specific transformation.

References

Unraveling the Aldol Condensation of 4-Hydroxy-2-Butanone: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key chemical intermediates is paramount. This guide provides a comparative analysis of proposed isotopic labeling studies to elucidate the reaction mechanism of 4-Hydroxy-2-Butanone, a significant precursor in various synthetic pathways.

The formation of this compound is predominantly achieved through the base-catalyzed aldol condensation of acetone and formaldehyde. While the general mechanism is well-established, isotopic labeling offers a powerful tool to rigorously confirm the pathways of bond formation and cleavage. This guide will compare hypothetical studies using deuterium (²H) and Carbon-13 (¹³C) labeling to provide definitive evidence for the accepted mechanism.

Established Reaction Mechanism: Aldol Condensation

The base-catalyzed aldol condensation proceeds through the formation of a resonance-stabilized enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields this compound.

Comparative Isotopic Labeling Studies

To verify this mechanism, two primary isotopic labeling strategies are proposed: Deuterium labeling of acetone and ¹³C labeling of formaldehyde. These studies are compared against a standard, unlabeled reaction.

Experimental Protocols

General Procedure for Aldol Condensation:

In a round-bottom flask, a solution of sodium hydroxide (5% in water) is prepared. To this, a stoichiometric amount of acetone (or isotopically labeled acetone) is added and stirred at room temperature. Subsequently, formaldehyde (or ¹³C-labeled formaldehyde) is added dropwise to the solution. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is neutralized with a dilute acid, and the product, this compound, is extracted using an appropriate organic solvent. The final product is purified by column chromatography.

Protocol 1: Unlabeled Reaction (Control)

  • Reactants: Acetone, Formaldehyde, NaOH (catalyst)

  • Objective: To establish baseline reaction kinetics and product yield for comparison.

Protocol 2: Deuterium Labeling of Acetone

  • Reactants: Acetone-d₆, Formaldehyde, NaOH (catalyst)

  • Objective: To trace the protons of acetone and confirm the formation of the enolate at the α-carbon. The location of deuterium in the final product will be determined using ¹H NMR and Mass Spectrometry.

Protocol 3: ¹³C Labeling of Formaldehyde

  • Reactants: Acetone, ¹³C-Formaldehyde, NaOH (catalyst)

  • Objective: To track the carbonyl carbon of formaldehyde and confirm its incorporation into the backbone of this compound. The position of the ¹³C label in the product will be identified using ¹³C NMR spectroscopy.

Hypothetical Quantitative Data

The following table summarizes the expected outcomes from the proposed isotopic labeling studies. The data is illustrative to highlight the comparative aspects of the techniques.

Experiment Labeled Reactant Expected Product Key Analytical Technique Expected Isotopic Incorporation (%) Inference
Control NoneThis compoundNMR, MSN/ABaseline for comparison.
Study A Acetone-d₆4-Hydroxy-3,3-dideuterio-2-butanone¹H NMR, MS>95%Confirms enolate formation at the α-carbon of acetone.
Study B ¹³C-FormaldehydeThis compound-¹³C₁¹³C NMR>98%Confirms nucleophilic attack on the formaldehyde carbonyl carbon.

Visualizing the Reaction Mechanisms and Workflows

Reaction Mechanism of Aldol Condensation

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation A Acetone Enolate Enolate Intermediate A->Enolate Deprotonation A->Enolate OH_minus OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Enolate->Alkoxide H2O H₂O Formaldehyde Formaldehyde Product This compound Alkoxide->Product Protonation Alkoxide->Product H2O_protonation H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow for Isotopic Labeling Study

Experimental_Workflow Start Start: Prepare Reactants (Labeled or Unlabeled) Reaction Perform Aldol Condensation (Base-catalyzed) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Workup & Neutralization Monitoring->Workup Extraction Product Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Conclusion Elucidate Reaction Mechanism Analysis->Conclusion

Caption: General experimental workflow.

Logical Relationship of Isotopic Labeling Evidence

Logical_Relationship cluster_evidence Experimental Evidence cluster_conclusion Mechanistic Conclusion Deuterium_Label Deuterium in Product (from Acetone-d₆) Mechanism_Confirmed Aldol Condensation Mechanism Confirmed Deuterium_Label->Mechanism_Confirmed Supports Enolate Formation Carbon13_Label ¹³C in Product (from ¹³C-Formaldehyde) Carbon13_Label->Mechanism_Confirmed Supports Nucleophilic Attack

Caption: Logic of isotopic labeling evidence.

Conclusion

The proposed isotopic labeling studies, utilizing deuterium and ¹³C, provide a robust and complementary approach to elucidating the reaction mechanism of this compound formation. By tracing the fate of specific atoms from the reactants to the product, these methods offer direct and unambiguous evidence for the key steps of the aldol condensation. This level of mechanistic detail is invaluable for optimizing reaction conditions, controlling side reactions, and developing novel synthetic strategies in academic and industrial research.

Literature review comparing yields of different 4-Hydroxy-2-Butanone synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Hydroxy-2-butanone, a valuable building block in the pharmaceutical and fragrance industries, can be synthesized through various chemical pathways. This guide provides a comparative analysis of prominent synthesis routes, presenting experimental data, detailed protocols, and visual representations of the chemical processes.

This review focuses on three primary methods for synthesizing this compound: the aldol condensation of acetone and formaldehyde under supercritical water conditions, the oxidation of 1,3-butanediol using hydrogen peroxide, and the gas-phase dehydrogenation of 1,3-butanediol. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Comparative Yields and Conditions

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies and required conditions.

Synthesis RouteStarting MaterialsCatalystTemperaturePressureReaction TimeReported Yield/Selectivity
Aldol CondensationAcetone, FormaldehydeNone (autocatalytic)523.15–563.15 K17 MPa0.4–2.5 minUp to 90%[1][2]
Oxidation1,3-Butanediol, H₂O₂Tungstate-based60–75°CAtmospheric0.5–1.5 h (post-addition)86.4–87.13%[3]
Gas-Phase Dehydrogenation1,3-ButanediolCopper-containing120°CAtmosphericNot SpecifiedUp to 90% selectivity[4]

Experimental Protocols

Aldol Condensation in Supercritical Water

This method utilizes the unique properties of water above its critical point (647 K and 22.1 MPa) to facilitate the aldol condensation of acetone and formaldehyde without the need for an external catalyst. The reaction is autocatalytic, with in-situ generated formic acid from formaldehyde disproportionation catalyzing the reaction.

Materials:

  • Acetone (purified)

  • Formaldehyde aqueous solution (36-40 wt%)

  • Deionized water

Equipment:

  • High-pressure pump for acetone

  • High-pressure pump for formaldehyde solution

  • Preheater for acetone

  • Tubular reactor

  • Back-pressure regulator

  • Cooling system

  • Collection vessel

Procedure:

  • Acetone and the formaldehyde aqueous solution are separately pumped into the system.

  • The acetone stream is preheated to the reaction temperature (523.15–563.15 K).

  • The preheated acetone and the formaldehyde solution are mixed at the entrance of the tubular reactor.

  • The reaction mixture flows through the reactor, maintained at a constant temperature and a pressure of 17 MPa, controlled by a back-pressure regulator.

  • The residence time in the reactor is controlled by adjusting the flow rates of the reactants, typically ranging from 0.4 to 2.5 minutes.

  • After exiting the reactor, the product mixture is rapidly cooled and depressurized.

  • The liquid product is collected for analysis and purification. The yield of this compound can reach up to 90% under optimized conditions[1][2].

Oxidation of 1,3-Butanediol with Hydrogen Peroxide

This route offers a high-yield synthesis of this compound from 1,3-butanediol using hydrogen peroxide as the oxidant. The process is catalyzed by a tungstate-based catalyst and employs a water-carrying agent to facilitate the removal of water produced during the reaction.

Materials:

  • 1,3-Butanediol

  • Hydrogen peroxide (25-35% aqueous solution)

  • Tungstate catalyst (e.g., sodium tungstate)

  • Water-carrying agent (e.g., n-hexane or cyclohexane)

  • Water

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, dropping funnel, and distillation setup

  • Heating mantle

Procedure:

  • A specific amount of 1,3-butanediol, the tungstate catalyst, water, and the water-carrying agent are added to the reaction vessel.

  • The mixture is stirred to form a homogeneous solution and heated to 60–75°C.

  • While maintaining the temperature, a 25-35% hydrogen peroxide solution is added dropwise to the reaction mixture.

  • Simultaneously, water is removed from the reaction mixture by azeotropic distillation with the water-carrying agent.

  • The addition of hydrogen peroxide is continued until the concentration of 1,3-butanediol in the reaction mixture drops below 5% of its initial amount.

  • After the addition of hydrogen peroxide is complete, the reaction mixture is stirred for an additional 0.5–1.5 hours.

  • The water-carrying agent is then removed by distillation.

  • The temperature is adjusted to 60–65°C, and the target product, this compound, is obtained by vacuum distillation. This method has been reported to achieve a total yield of 86.4–87.13%[3].

Synthesis Pathway Diagrams

Aldol_Condensation cluster_conditions Supercritical Water Acetone Acetone Intermediate Enolate Intermediate Acetone->Intermediate Base/Heat Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product 523.15–563.15 K 523.15–563.15 K 17 MPa 17 MPa

Caption: Aldol condensation of acetone and formaldehyde to form this compound.

Oxidation_Dehydrogenation cluster_oxidation Oxidation cluster_dehydrogenation Dehydrogenation Butanediol 1,3-Butanediol Product This compound Butanediol_Ox 1,3-Butanediol Product_Ox This compound Butanediol_Ox->Product_Ox H₂O₂ / Tungstate Catalyst Butanediol_Dehydro 1,3-Butanediol Product_Dehydro This compound Butanediol_Dehydro->Product_Dehydro Cu Catalyst / Heat

Caption: Synthesis of this compound from 1,3-Butanediol via two different pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-2-Butanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 4-Hydroxy-2-Butanone, a versatile intermediate in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is crucial to be familiar with the inherent hazards of this compound. This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may trigger an allergic skin reaction (Category 1B)[1]. Therefore, stringent adherence to safety precautions is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact[1][2].

  • Respiratory Protection: In situations where vapors or mists may be generated, a full-face respirator with an appropriate organic vapor cartridge is recommended[1][2].

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors[2].

  • Keep the container tightly closed when not in use and store it in a cool, dry place away from heat, sparks, and open flames[2].

  • Incompatible materials to avoid include strong oxidizing agents[2].

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Accidental Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition[2].

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[2][3].

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[2].

    • Clean the affected area thoroughly with soap and water.

  • Disposal Pathway:

    • The primary disposal route is through a licensed waste disposal contractor. This material should be disposed of as hazardous waste[2].

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method.

    • It is crucial to adhere to the principle of "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its generation to its final disposal.

Quantitative Data Summary

While specific disposal limits are dictated by local regulations, the following table summarizes key physical and ecological properties of this compound relevant to its environmental impact and disposal considerations.

PropertyValueReference
Water Solubility Miscible in any ratio at room temperature.[1]
Toxicity to Fish (Leuciscus idus) LC50: 4,640 - 10,000 mg/L (96 h)[1]
Toxicity to Daphnia magna EC50: > 100 mg/L (48 h)[1]
Toxicity to Microorganisms (Pseudomonas putida) EC90: 10,000 mg/L (17 h)[1]
Partition Coefficient (log Pow) -1.209 at 25 °C[1]

Note: The low partition coefficient (log Pow) indicates a low potential for bioaccumulation[2]. The substance is not considered dangerous for the environment based on available data; however, large or frequent spills may have hazardous effects[4].

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal, ensuring safety and compliance at each stage.

DisposalWorkflow A Waste Generation (e.g., unused reagent, contaminated materials) B Proper Labeling and Segregation A->B C Secure Temporary Storage (Cool, dry, well-ventilated area) B->C D Consult Institutional EHS Guidelines & Local Regulations C->D E Arrange for Pickup by Licensed Waste Contractor D->E F Transportation to Approved Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G H Documentation and Record Keeping G->H

Caption: Logical workflow for the disposal of this compound.

Experimental Protocols

Currently, there are no standardized, widely cited experimental protocols for the in-lab neutralization of this compound waste. The recommended and safest approach is to treat it as a chemical waste stream to be managed by certified professionals at a dedicated facility. Any attempt at neutralization without a validated protocol could lead to unforeseen hazardous reactions. Always defer to your institution's environmental health and safety (EHS) department for guidance on chemical waste.

References

Personal protective equipment for handling 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-Butanone. The following procedures are designed to ensure safe handling from receipt to disposal.

Hazard Identification: this compound is classified as a flammable liquid. It can cause skin irritation, may lead to an allergic skin reaction, and can cause serious eye damage.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Receiving/Storage Safety glasses with side-shields.Laboratory coat.Not generally required if containers are sealed.
Weighing/Transferring Tightly fitting safety goggles or a face shield.[2]Chemical-impermeable gloves (e.g., nitrile) and impervious clothing.[1][3]Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor filter (Type A).[1][2]
Reactions/Heating Tightly fitting safety goggles and a face shield.[2]Chemical-impermeable gloves, fire/flame resistant lab coat.[1]Operations should be conducted in a chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shield.[2]Chemical-impermeable gloves and protective clothing.[2]A full-face respirator with an organic vapor filter is recommended.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Use a chemical fume hood for procedures that may generate vapors or aerosols.

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mists or vapors.[1]

  • Wash hands thoroughly after handling.[4]

  • Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible material.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and flame.[2]

  • Incompatible with strong oxidizing agents.[2]

First Aid Measures

  • If in Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If on Skin: Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation or a rash occurs, get medical help.[1]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]

  • The chemical should be collected in suitable and closed containers for disposal.[1]

  • Do not allow the chemical to enter drains, as it can be a danger to drinking water if it leaks into the ground.[4]

  • Waste material should not be mixed with other waste and should be handled as hazardous waste.[3]

Quantitative Data

PropertyValue
Flash Point 33 °C (91.4 °F) - closed cup
Density 1.023 g/mL at 25 °C
Boiling Point 73-76 °C at 12 mmHg

Experimental Workflow

Below is a step-by-step workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Protocol A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood and Safety Equipment are Operational B->C D Transport Chemical to Fume Hood C->D Proceed to Handling E Carefully Dispense This compound D->E F Perform Experimental Procedure E->F G Decontaminate Glassware and Work Surfaces F->G Procedure Complete H Segregate Waste into Labeled Hazardous Waste Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Return Main Container to Cool, Dry, Ventilated Storage J->K End of Workflow Spill Spill Occurs L L Spill->L Contain & Clean Up (Follow SDS) Exposure Personal Exposure M M Exposure->M Use Safety Shower/Eyewash & Seek Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.